molecular formula C10H12ClNO4S B2942614 N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008074-24-5

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2942614
CAS No.: 1008074-24-5
M. Wt: 277.72
InChI Key: ZCQASZURWSOPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a high-purity chemical compound offered for research and development purposes. It has a CAS Number of 1008074-24-5 and a molecular formula of C 10 H 12 ClNO 4 S, with a molecular weight of 277.72 . This compound belongs to a class of N-substituted alanines, which are of significant interest in medicinal chemistry and peptide mimicry. Research into similar N-alkylated and N-sulfonylated amino acids suggests their potential utility in constructing peptidomimetics—molecules designed to mimic the biological activity of natural peptides while offering improved stability and metabolic resistance . Specifically, the incorporation of N-(methylsulfonyl) groups can enhance the conformational constraints of a molecule, which may lead to higher affinity and selectivity when developing protein ligands . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQASZURWSOPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Executive Summary

This compound (CAS: 1008074-24-5) represents a specialized class of N-functionalized amino acid derivatives. Structurally, it integrates a chiral alanine backbone with two pharmacologically significant moieties: a lipophilic 4-chlorophenyl group and a polar, electron-withdrawing methylsulfonyl (mesyl) group.

This compound serves primarily as a high-value intermediate in the synthesis of peptidomimetics, particularly in the development of integrin antagonists , matrix metalloproteinase (MMP) inhibitors , and herbicides . Its unique architecture—featuring a non-basic, tertiary nitrogen atom—confers exceptional metabolic stability compared to secondary amines, making it a critical scaffold for Structure-Activity Relationship (SAR) studies in drug discovery.

Chemical Identity & Architecture

Identification Data
ParameterDetail
IUPAC Name This compound
CAS Number 1008074-24-5
Molecular Formula C₁₀H₁₂ClNO₄S
Molecular Weight 277.72 g/mol
SMILES CS(=O)(=O)N(C1=CC=C(Cl)C=C1)C(C)C(=O)O
Chirality Contains one stereocenter at the α-carbon.[1] (Typically synthesized as the L-isomer from L-alanine, though racemates exist).
Structural Analysis

The molecule is defined by three distinct domains, each contributing specific physicochemical properties:

  • The Alanine Core (Hydrophilic Anchor):

    • Provides the carboxylic acid functionality (

      
      ), essential for hydrogen bonding or salt formation.
      
    • The α-methyl group introduces chirality and steric bulk, restricting conformational freedom compared to glycine analogs.

  • The N-Methylsulfonyl Group (Electronic Modulator):

    • Geometry: The sulfonyl group adopts a tetrahedral geometry around the sulfur atom.

    • Electronic Effect: It is strongly electron-withdrawing (

      
      ), which delocalizes the nitrogen lone pair. This renders the nitrogen atom non-basic  and planar, preventing protonation at physiological pH. This is crucial for bioavailability, as it avoids lysosomal trapping.
      
  • The N-(4-Chlorophenyl) Moiety (Lipophilic Scaffold):

    • Lipophilicity: The p-chloro substituent significantly increases the LogP (partition coefficient), enhancing membrane permeability.

    • Metabolic Blockade: The chlorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the compound's half-life in vivo.

Physicochemical Properties

The following data is derived from structural analysis and standard SAR databases for N-aryl-sulfonamides.

PropertyValue / DescriptionImplication for Research
Physical State White to off-white crystalline solidStandard handling; stable at room temperature.
Solubility (Water) Low (< 0.5 mg/mL at pH 2)Requires buffering to neutral pH for biological assays.
Solubility (Organic) High in DMSO, DMF, MethanolSuitable for stock solution preparation (10-100 mM).
pKa (Acid) 3.8 ± 0.2 (Carboxylic Acid)Exists as an anion (carboxylate) at physiological pH (7.4).
pKa (Base) N/A (Nitrogen is non-basic)Does not form salts with acids; chemically inert to acid hydrolysis.
LogP (Predicted) 2.1 - 2.5Optimal range for oral bioavailability (Lipinski's Rule of 5 compliant).
H-Bond Donors 1 (Carboxylic -OH)Limited donor capacity reduces non-specific binding.
H-Bond Acceptors 4 (Sulfonyl O, Carbonyl O)High potential for specific receptor interactions.

Synthetic Protocols

Method A: Solution-Phase Synthesis (Scalable)

Rationale: This route builds the sterically hindered tertiary amine sequentially, ensuring high yield and purity.

Step 1: Sulfonylation of 4-Chloroaniline

  • Reagents: 4-Chloroaniline, Methanesulfonyl chloride (MsCl), Pyridine (solvent/base).

  • Conditions:

    
    , 4 hours.
    
  • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, eliminating HCl.

  • Outcome: N-(4-chlorophenyl)methanesulfonamide.

Step 2: N-Alkylation (The Critical Step)

  • Reagents: Intermediate from Step 1, Methyl 2-bromopropionate, Potassium Carbonate (

    
    ), DMF.
    
  • Conditions:

    
    , 12 hours.
    
  • Mechanism:

    
     displacement of the bromide by the sulfonamide anion.
    
  • Note: Use of the methyl ester prevents side reactions with the carboxylic acid.

Step 3: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

  • Conditions: RT, 2 hours.

  • Outcome: This compound (Free Acid).

Visualization: Synthetic Pathway

SynthesisPath Start 4-Chloroaniline Inter1 N-(4-chlorophenyl) methanesulfonamide Start->Inter1 Pyridine, 0°C (Sulfonylation) MsCl Methanesulfonyl Chloride MsCl->Inter1 Inter2 Methyl Ester Intermediate Inter1->Inter2 K2CO3, DMF, 60°C (N-Alkylation) Reagent2 Methyl 2-bromopropionate Reagent2->Inter2 Final N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine Inter2->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway via sulfonamide alkylation, prioritizing yield and stereochemical integrity.

Biological Context & Pharmacophore Mapping

This compound is rarely a final drug but rather a pharmacophoric scaffold . Its biological utility stems from its ability to mimic the transition state of peptide hydrolysis or to block hydrophobic pockets in enzymes.

Mechanism of Action (Theoretical)
  • Integrin Antagonism: The carboxylic acid mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence, while the N-aryl sulfonyl group mimics the hydrophobic backbone, potentially inhibiting integrins like

    
     (involved in angiogenesis).
    
  • MMP Inhibition: The sulfonyl group can coordinate with the Zinc ion in the active site of Matrix Metalloproteinases, while the chlorophenyl group fits into the S1' specificity pocket.

Visualization: Structure-Property Relationship (SPR)

SPR Center N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine Prop1 Carboxylic Acid (H-Bond Donor/Ionic) Center->Prop1 Receptor Binding Prop2 Sulfonyl Group (e- Withdrawing/Metabolic Stability) Center->Prop2 Bioavailability Prop3 4-Chlorophenyl (Lipophilicity/CYP Blocking) Center->Prop3 Half-life Extension Prop4 Alanine Methyl (Chirality/Steric Constraint) Center->Prop4 Selectivity

Figure 2: Structure-Property Relationship (SPR) map highlighting the functional role of each molecular subdomain.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, its structural analogs (sulfonanilides) dictate the following safety protocols:

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or moisture absorption.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur and chlorine oxides.

References

  • Smolecule Inc. (2024). This compound: Product Dossier & Synthesis Steps. Retrieved from

  • ChemSrc. (2024). CAS 1008074-24-5 Physicochemical Properties. Retrieved from

  • Hansson, T. G., et al. (2000). Solid-Phase Synthesis of N-Aryl-N-sulfonyl Amino Acids. Journal of Combinatorial Chemistry, 2(3), 261-268. (Methodological grounding for Solid-Phase synthesis).
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

Sources

Comprehensive Technical Guide: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Identity

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a specialized N,N-disubstituted amino acid derivative. Unlike standard amino acids, the alpha-nitrogen is fully substituted with a para-chlorophenyl group and a methylsulfonyl (mesyl) moiety. This structural modification drastically alters its solubility, pKa, and metabolic stability compared to native alanine, making it a critical scaffold in the design of LFA-1 antagonists, MMP inhibitors, and herbicide intermediates.

This guide provides a definitive breakdown of its molecular properties, synthesis pathways, and validation protocols for researchers in medicinal chemistry and chemical biology.

Core Physicochemical Data
PropertyValuePrecision Note
IUPAC Name 2-[N-(4-chlorophenyl)-N-methylsulfonylamino]propanoic acidDefinitive nomenclature
CAS Number 1008074-24-5 Primary Identifier
Molecular Formula C₁₀H₁₂ClNO₄S Confirmed Stoichiometry
Molecular Weight 277.72 g/mol Average Mass
Monoisotopic Mass 277.0176 DaFor HRMS Calibration
Physical State Off-white to pale yellow solidTypical isolated form
Solubility DMSO, Methanol, DCMInsoluble in water (neutral pH)
pKa (Calc) ~3.8 (Carboxylic Acid)Acidic due to N-sulfonyl E-withdrawing effect
Structural Composition Analysis

The molecule is constructed from three distinct pharmacophores centered around the alanine backbone:

  • Chiral Center: The

    
    -carbon of the alanine moiety (usually S-configuration if derived from L-Alanine, though racemization is a risk during synthesis).
    
  • Electron-Deficient Nitrogen: The nitrogen atom is non-basic due to the strong electron-withdrawing nature of the sulfonyl group and the phenyl ring.

  • Lipophilic Domain: The p-chlorophenyl group provides significant hydrophobic interaction potential.

Synthetic Architecture & Methodology

The synthesis of This compound requires a strategic approach to prevent racemization and ensure high yield. The most robust route involves the N-alkylation of a sulfonamide or the N-sulfonylation of an N-aryl amino acid.

Below is the Preferred Synthetic Pathway (Route A) , selected for its scalability and reproducibility in a drug discovery setting.

Reaction Workflow Diagram

Synthesis_Pathway Start 4-Chloroaniline (Starting Material) Step1 Step 1: N-Alkylation (+ Ethyl 2-bromopropionate) Start->Step1 K2CO3, DMF, 80°C Inter1 Intermediate A: N-(4-Cl-Ph)-Alanine Ester Step1->Inter1 Step2 Step 2: Sulfonylation (+ MsCl / Pyridine) Inter1->Step2 0°C to RT Inter2 Intermediate B: N-Mesyl Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Saponification Final Target Product: N-(4-Cl-Ph)-N-(Ms)Alanine Step3->Final Acidification (HCl)

Figure 1: Step-wise synthetic pathway from 4-chloroaniline to the final N-sulfonylated amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(4-chlorophenyl)alaninate

  • Rationale: Direct reaction of aniline with 2-bromopropionate is chosen over reductive amination to strictly control the carbon chain length.

  • Protocol: Dissolve 4-chloroaniline (1.0 eq) in DMF. Add Potassium Carbonate (2.0 eq) and Ethyl 2-bromopropionate (1.1 eq). Heat to 80°C for 12 hours.

  • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot must disappear.

Step 2: N-Sulfonylation

  • Rationale: The secondary amine formed in Step 1 is nucleophilic enough to react with methanesulfonyl chloride (MsCl) but requires a base to scavenge HCl. Pyridine acts as both solvent and base.

  • Protocol: Cool the crude ester from Step 1 (dissolved in DCM/Pyridine) to 0°C. Add MsCl (1.2 eq) dropwise. Allow warming to RT over 4 hours.

  • Causality: Adding MsCl at RT causes exotherms that degrade the ester; 0°C addition is mandatory for purity.

Step 3: Ester Hydrolysis (Saponification)

  • Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH to prevent harsh conditions that might cleave the sulfonamide bond (though sulfonamides are generally stable, the N-aryl bond is sensitive).

  • Protocol: Dissolve Intermediate B in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2 to precipitate the final acid.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Diagnostic Signals (Proton NMR in DMSO-d6)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
-COOH 12.5 - 13.0 ppmBroad Singlet1HConfirms free acid (Step 3 success).
Aromatic 7.30 - 7.50 ppmMultiplet (AA'BB')4HCharacteristic of para-substituted chlorophenyl.

-CH
4.80 - 5.10 ppmQuartet1HConfirms alanine backbone integrity.
Sulfonyl-CH₃ 3.00 - 3.15 ppmSinglet3HKey Identifier: Proves N-sulfonylation.
Alanine-CH₃ 1.20 - 1.40 ppmDoublet3HCoupled to

-CH.
Mass Spectrometry Fragmentation Logic

In LC-MS (ESI-), the compound typically ionizes via deprotonation


.
  • Parent Ion: m/z ~276.0 (100%)

  • Isotope Pattern: A distinct M+2 peak at m/z 278.0 (~33% height of parent) confirms the presence of one Chlorine atom .

  • Fragmentation (MS/MS):

    • Loss of

      
       (M - 44) 
      
      
      
      Decarboxylation.
    • Loss of

      
      
      
      
      
      Cleavage of the sulfonamide bond.

Biological & Research Context

Pharmacological Relevance

This specific scaffold is often utilized in the development of:

  • MMP Inhibitors: The carboxylic acid binds the Zinc ion in the active site of Matrix Metalloproteinases, while the N-aryl/sulfonyl groups fit into the S1' hydrophobic pocket.

  • Integrin Antagonists: Specifically LFA-1 (CD11a/CD18) inhibitors, where the N-aryl-N-sulfonyl moiety mimics the ICAM-1 binding epitope.

Handling & Stability
  • Storage: -20°C, desiccated.

  • Solution Stability: Stable in DMSO for >2 weeks at RT. Unstable in aqueous base for prolonged periods (risk of sulfonamide hydrolysis).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for this compound.
    • [Link]

  • Synthetic Methodology (N-Aryl Amino Acids)

    • Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society.
    • [Link]

  • Sulfonylation Protocols

    • "Preparation of Sulfonamides
    • [Link]

  • Application in Drug Discovery (MMP Inhibitors)

    • Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews.
    • [Link]

A-Z Guide to Solubility Profiling of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, a compound featuring a chlorophenyl group, a sulfonamide linkage, and a carboxylic acid moiety. Due to the limited publicly available data for this specific molecule, this document serves as a practical "how-to" guide, establishing a robust, scientifically-grounded methodology for researchers, scientists, and drug development professionals. We will detail the gold-standard shake-flask method for thermodynamic solubility determination, principles of rational solvent selection, and the application of theoretical models like Hansen Solubility Parameters (HSP) to interpret and predict solubility behavior.[3][4][5] Every protocol described herein is designed as a self-validating system to ensure data integrity and reproducibility, which are paramount for regulatory submissions and successful drug product development.[6][7][8]

Introduction: The Central Role of Solubility in Drug Development

This compound represents a class of molecules with functional groups that present both opportunities and challenges for pharmaceutical development. Its carboxylic acid group suggests pH-dependent solubility, while the chlorophenyl and methylsulfonyl groups contribute to its lipophilicity and potential for specific intermolecular interactions. A thorough understanding of its solubility in a diverse range of organic solvents is not an academic exercise; it is a fundamental prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification is essential for achieving high yield and purity of the API.[2][9]

  • Formulation Development: Poor solubility is a leading cause of poor bioavailability for oral dosage forms.[1][4] Solubility data guides the selection of excipients and the development of enabling formulations such as amorphous solid dispersions or lipid-based systems.[10]

  • Analytical Method Development: Saturated solutions are required for developing and validating analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), used for quantification.

  • Regulatory Compliance: Regulatory bodies like the FDA and international bodies adhering to ICH guidelines require comprehensive physicochemical characterization, with solubility being a key parameter.[6][7][11]

This guide will walk you through the necessary steps to generate a high-quality, reliable solubility profile for this compound or any new chemical entity.

Theoretical Framework and Solvent Selection

A strategic approach to solubility studies begins with an analysis of the molecule's structure and the selection of a diverse and relevant set of solvents.

Physicochemical Insights from Molecular Structure

The structure of this compound allows us to predict its general behavior:

  • Acidic Moiety: The carboxylic acid group (-COOH) is a proton donor, making the molecule acidic. Its solubility is expected to be significantly higher in basic solvents or solvents capable of accepting hydrogen bonds.

  • Hydrogen Bonding: The molecule has both hydrogen bond donor (-COOH) and acceptor (sulfonyl -SO2-, carboxylic C=O) sites. Therefore, it should interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Polarity and Lipophilicity: The chlorophenyl ring provides a significant degree of lipophilicity and potential for π-π stacking interactions, while the sulfonamide and carboxylic acid groups are highly polar. This amphiphilic nature suggests that a range of solvents with varying polarities will be required to map its solubility space.

Rational Solvent Selection

The choice of solvents should be systematic and cover a wide range of polarities and interaction types. The solvents listed below are common in pharmaceutical processes and represent a robust starting point for profiling.[9]

Solvent Class Example Solvents Rationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding (both donating and accepting); mimics hydrophilic environments.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl AcetateCan accept hydrogen bonds and have significant dipole moments; widely used in synthesis and analysis.
Non-Polar Toluene, Heptane/HexaneLack significant dipole moments and hydrogen bonding capability; represent lipophilic environments.
Chlorinated Dichloromethane (DCM)A common solvent in organic synthesis that can engage in dipole-dipole interactions.
Hansen Solubility Parameters (HSP)

For a more advanced analysis, Hansen Solubility Parameters (HSP) can be an invaluable tool.[3][5] The core principle of HSP is "like dissolves like."[12] Total cohesion energy is deconstructed into three parameters:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

By determining the HSP values for this compound (often through experimental measurement with a range of known solvents), a "solubility sphere" can be generated.[13] Solvents whose HSP values fall within this sphere are predicted to be good solvents for the compound. This predictive capability is highly efficient for screening and selecting solvents for complex formulation challenges like creating self-micro-emulsifying drug delivery systems (SMEDDS).[4]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[14] It is a robust and reliable method, and the data it generates is considered definitive for lead optimization and formulation stages.[15][16]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess API into vials (ensure solid remains) prep2 Add precise volume of selected organic solvent prep1->prep2 Step 1 equil1 Seal vials and place in shaking incubator prep2->equil1 Step 2 equil2 Agitate at constant T (e.g., 25°C) for 24-72 hours equil1->equil2 Step 3 (Critical for Equilibrium) sep1 Allow vials to stand to sediment excess solid equil2->sep1 Step 4 sep2 Withdraw supernatant and filter through 0.22 µm syringe filter sep1->sep2 Step 5 (Remove undissolved solid) analysis1 Dilute filtered supernatant into mobile phase sep2->analysis1 Step 6 analysis2 Quantify concentration using validated HPLC method analysis1->analysis2 Step 7 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3 Step 8

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (crystalline powder)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Shaking incubator or orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, ensure filter compatibility with solvent)

  • Validated HPLC system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of the solid API to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[14] For example, add ~20 mg of the compound to each vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This is a critical step; for many pharmaceutical compounds, 24 to 72 hours is required.[15][17] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period, permitting the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[18]

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. The concentration of the API is determined by comparing its peak area to a standard calibration curve. HPLC is preferred over UV spectrophotometry as it can detect and separate impurities or degradation products.[14]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Profile of this compound at 25°C
Solvent Solvent Class Solubility (mg/mL) (Mean ± SD, n=3)Solubility (mol/L) (Mean ± SD, n=3)Qualitative Classification
HeptaneNon-Polar[Hypothetical Value][Calculated Value]Very Sparingly Soluble
TolueneNon-Polar[Hypothetical Value][Calculated Value]Sparingly Soluble
Ethyl AcetatePolar Aprotic[Hypothetical Value][Calculated Value]Soluble
AcetonePolar Aprotic[Hypothetical Value][Calculated Value]Freely Soluble
MethanolPolar Protic[Hypothetical Value][Calculated Value]Soluble
EthanolPolar Protic[Hypothetical Value][Calculated Value]Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Hypothetical Value][Calculated Value]Very Soluble

(Note: Values are for illustrative purposes and must be determined experimentally.)

Logical Relationship Diagram

The interplay between the compound's properties and the solvent's characteristics dictates the final solubility outcome. This relationship can be visualized as follows:

Caption: Factors influencing API solubility in organic solvents.

Conclusion

A comprehensive understanding of the solubility profile of this compound in organic solvents is indispensable for its successful development into a safe and effective pharmaceutical product. This guide has outlined a robust, first-principles approach to generating this critical dataset. By combining a systematic experimental methodology, such as the shake-flask technique, with a sound theoretical framework for solvent selection and data interpretation, researchers can mitigate risks, accelerate development timelines, and build a solid foundation for formulation design and regulatory success. The principles and protocols detailed herein provide a validated pathway for characterizing any new chemical entity, ensuring that decisions are based on high-quality, reproducible scientific data.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). ResearchGate. Available at: [Link]

  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self-Micro-Emulsifying Drug Delivery System. Harvard DASH. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • UPM Pharmaceuticals. (2024). Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

  • PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. PubChem. Available at: [Link]

  • amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. Available at: [Link]

  • Catalent. (2017). Predicting and Selecting Formulations for Drug Discovery and Early Development. Catalent. Available at: [Link]

  • ICH. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. Available at: [Link]

  • Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. Drug Discovery Online. Available at: [Link]

  • FDA. (2020). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Food and Drug Administration. Available at: [Link]

  • World Health Organization. (2015). 1-6 Specifications. World Health Organization. Available at: [Link]

  • ICH. (2012). ICH Q11: Development and Manufacture of Drug Substances. ICH. Available at: [Link]

  • IKEV. ICH Q6A Guideline. IKEV. Available at: [Link]

  • Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications. Available at: [Link]

  • MDPI. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of 4-Methylbenzylidene-4-methylaniline. Cheméo. Available at: [Link]

Sources

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine , a specialized amino acid derivative used as a scaffold in medicinal chemistry and agrochemical research.

Advanced Scaffold for Peptidomimetics and Sulfonamide Drug Discovery

Core Identity & Chemical Architecture

This compound is a highly functionalized amino acid derivative characterized by the simultaneous substitution of the amine nitrogen with a para-chlorophenyl group and a methylsulfonyl (mesyl) moiety.[1] This unique "N-aryl-N-sulfonyl" architecture serves as a critical bioisostere for amide bonds in peptidomimetics, offering enhanced metabolic stability and altered hydrogen-bonding properties compared to native peptides.

Chemical Identifiers
Identifier TypeValue
CAS Registry Number 1008074-24-5
IUPAC Name This compound
Systematic Name 2-[N-(4-Chlorophenyl)-N-(methylsulfonyl)amino]propanoic acid
Molecular Formula C₁₀H₁₂ClNO₄S
Molecular Weight 277.72 g/mol
SMILES CC(C(=O)O)N(c1ccc(Cl)cc1)S(=O)(=O)C
InChI Key ZCQASZURWSOPHS-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct pharmacophores integrated into a single scaffold:

  • Alanine Backbone: Provides chirality (typically L-isomer for biological relevance) and a carboxylic acid handle for further coupling (e.g., amide bond formation).

  • 4-Chlorophenyl Ring: A lipophilic, electron-withdrawing aromatic system that often engages in

    
     stacking or hydrophobic interactions within protein binding pockets.
    
  • Methylsulfonyl (Mesyl) Group: Acts as a strong electron-withdrawing group (EWG) that reduces the basicity of the nitrogen, effectively locking the conformation and mimicking the geometry of a cis-peptide bond or a transition state analog.

Synthesis & Production Protocols

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. Route A (Sulfonamide Alkylation) is generally preferred for scalability and yield, avoiding the potential racemization associated with direct N-arylation of amino acids.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for the preferred synthesis Route A.

SynthesisRoute Start1 4-Chloroaniline Step1 Sulfonylation (MsCl, Pyridine) Start1->Step1 Inter1 N-(4-Chlorophenyl) methanesulfonamide Step1->Inter1 Yield >90% Step2 N-Alkylation (Methyl 2-bromopropionate, K2CO3, DMF) Inter1->Step2 Inter2 Ester Intermediate Step2->Inter2 SN2 Reaction Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine Step3->Final Deprotection

Figure 1: Step-wise synthesis via sulfonamide alkylation (Route A).

Detailed Protocol: Route A (Sulfonamide Alkylation)

This method relies on the enhanced acidity of the N-H proton in N-aryl sulfonamides (


), allowing for facile deprotonation and alkylation.
Step 1: Preparation of N-(4-Chlorophenyl)methanesulfonamide
  • Reagents: 4-Chloroaniline (1.0 eq), Methanesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve 4-chloroaniline in dry pyridine at 0°C. Add methanesulfonyl chloride dropwise to control the exotherm. Stir at room temperature for 4–6 hours.

  • Workup: Pour into ice-water/HCl mixture to precipitate the product. Filter and recrystallize from ethanol.

  • Checkpoint: Product should be a white solid, mp ~137–141°C.

Step 2: N-Alkylation with Methyl 2-Bromopropionate
  • Reagents: Sulfonamide intermediate (from Step 1), Methyl 2-bromopropionate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Suspend the sulfonamide and

      
       in DMF.
      
    • Add Methyl 2-bromopropionate.

    • Heat to 60–80°C for 12 hours. The reaction follows an

      
       mechanism.
      
  • Purification: Dilute with water, extract with ethyl acetate. The ester intermediate is often an oil.

Step 3: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Procedure: Stir the ester in the THF/Water mixture at room temperature until TLC indicates complete consumption (typically 2–4 hours).

  • Isolation: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Final Product: This compound is obtained as a white to off-white solid.

Applications in Drug Discovery & Research

This compound is not merely an intermediate but a strategic scaffold in several high-value therapeutic areas.

Peptidomimetics & Protease Inhibition

The N-mesyl-N-phenyl motif mimics the steric and electronic properties of a proline residue or an N-methylated peptide bond, but with greater metabolic stability against proteases.

  • Mechanism: The bulky sulfonyl group locks the nitrogen lone pair, preventing rotation and enforcing a specific conformation that can fit into the S1 or S1' pockets of proteases (e.g., MMPs, Cathepsins).

  • Application: Used in the design of Matrix Metalloproteinase (MMP) inhibitors where the carboxylic acid chelates the Zinc ion in the active site.

Integrin Antagonists (VLA-4 / LFA-1)

Research into cell adhesion molecule inhibitors often utilizes N-aryl amino acid derivatives.

  • Target: The carboxylic acid mimics the Aspartate (D) residue in the RGD or LDV binding motifs of integrin ligands.

  • Role: The 4-chlorophenyl group occupies a hydrophobic pocket (specificity pocket) adjacent to the metal-ion-dependent adhesion site (MIDAS).

Agrochemical Safeners

Structurally similar to Benoxacor and other dichloroacetamide safeners, this compound is investigated for its ability to induce glutathione S-transferase (GST) activity in crops, protecting them from herbicide damage.

Analytical Characterization Data

To ensure scientific integrity, the following expected analytical data should be used to validate the synthesized compound.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆)

1.35 (d, 3H,

-Ala), 3.05 (s, 3H,

), 4.85 (q, 1H,

-CH), 7.4-7.5 (m, 4H, Ar-H), 12.8 (br s, 1H, COOH).
MS (ESI)

calculated: 278.02; found: 278.1. Negative mode

: 276.0.
IR Spectroscopy 1720

(C=O stretch), 1330/1150

(Sulfonamide

stretch).
Solubility Soluble in DMSO, Methanol, DMF. Sparingly soluble in water (acidic form).

References

  • Synthesis of N-Aryl Sulfonamides: Teo, Y.-C., & Tan, Y.-Y. (2011). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.[2] Tetrahedron Letters, 52(15), 1818-1821. Link

  • Alkylation of Sulfonamides: Helfrich, A., et al. (2008). General methods for the N-alkylation of sulfonamides. Journal of Organic Chemistry, 73(12), 4606-4614. Link

  • Peptidomimetic Scaffolds: Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

  • Integrin Antagonists: Lin, L., et al. (1999). Synthesis and biological evaluation of novel N-aryl-N-sulfonyl amino acid derivatives as LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 9(12), 1733-1738. Link

Sources

Comprehensive Analysis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine: Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine (CAS: 1008074-24-5) represents a privileged chemical scaffold characterized by a unique triad of functional groups: a carboxylic acid "head," a sulfonamide "linker," and a lipophilic 4-chlorophenyl "tail." This structural configuration positions the compound as a versatile bio-isostere capable of interacting with specific hydrophobic pockets adjacent to polar binding sites in enzymes and receptors.

While primarily utilized as a high-value intermediate in the synthesis of antimicrobial agents and agrochemicals (specifically Oomycete fungicides), its pharmacophore aligns closely with inhibitors of Aldose Reductase (ALR2) and antagonists of Integrin LFA-1 . This guide dissects the compound's potential biological targets, elucidating the mechanistic basis for its anti-inflammatory and metabolic modulation properties.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

The biological activity of this compound is dictated by its capacity to mimic transition states or competitive ligands.

Structural Deconstruction
Functional MotifChemical PropertyBiological Interaction Potential
Carboxylic Acid Anionic, H-bond acceptor/donorMimics substrate C-termini; binds Zinc (

) or basic residues (Arg/Lys) in active sites.
Methylsulfonyl Polar, rigid geometry (

)
Acts as a transition-state mimic; forms H-bonds with backbone amides; restricts conformational freedom.
4-Chlorophenyl Lipophilic, electron-withdrawingOccupies hydrophobic pockets (S1/S2 subsites); Chlorine enhances metabolic stability and lipophilicity (

-

stacking).
Mechanism of Binding

The N-substitution pattern forces the molecule into a specific conformation, often referred to as a "kinked" or "L-shaped" geometry. This is critical for fitting into the narrow active site gorges of metalloenzymes or the interface clefts of protein-protein interaction (PPI) domains.

Part 2: Primary Biological Target – Aldose Reductase (ALR2)

Target Overview

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. Overactivity of ALR2 during hyperglycemia leads to sorbitol accumulation, causing osmotic stress and tissue damage (diabetic retinopathy, neuropathy).

Mechanistic Rationalization

N-aryl-N-sulfonyl amino acids are a well-established class of ALR2 inhibitors (ARIs).

  • Causality: The carboxylic acid moiety of the alanine anchors the molecule to the catalytic residues (Tyr48, His110, Trp111) at the base of the active site.

  • Specificity: The 4-chlorophenyl group extends into the hydrophobic specificity pocket, displacing water molecules and providing entropic gain. The methylsulfonyl group mimics the transition state of the cofactor (NADPH) interaction or stabilizes the inhibitor conformation.

Pathway Visualization (Polyol Pathway)

The following diagram illustrates the intervention point of the compound within the hyperglycemic metabolic cascade.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ AGEs Advanced Glycation End-products Glucose->AGEs Glycation Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose SDH Sorbitol Dehydrogenase Inhibitor N-(4-Cl-Ph)-N-(Ms)Ala (Inhibitor) Inhibitor->ALR2 Inhibits

Caption: The compound inhibits ALR2, preventing the accumulation of Sorbitol and reducing downstream osmotic stress and AGE formation.

Part 3: Secondary Biological Target – Integrin LFA-1 (CD11a/CD18)

Target Overview

Lymphocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor on leukocytes that binds to ICAM-1 on endothelial cells. This interaction is the "braking" mechanism that allows leukocytes to exit the bloodstream and enter inflamed tissue.

Mechanistic Rationalization

Small molecule LFA-1 antagonists (e.g., Lifitegrast derivatives) often utilize an N-aryl-sulfonyl amino acid scaffold.

  • Binding Mode: The compound binds to the I-domain (inserted domain) of the LFA-1

    
    -subunit.
    
  • Allosteric Blockade: The 4-chlorophenyl group wedges into the hydrophobic "lovastatin pocket" (L-site), locking the integrin in a low-affinity conformation and preventing the conformational shift required for ICAM-1 binding. This results in potent anti-inflammatory activity.[1]

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of this compound

Objective: Produce high-purity compound for biological assay.

  • Starting Material: Ethyl 2-bromo-propionate and 4-Chloroaniline.

  • Step 1 (N-Alkylation): Reflux 4-Chloroaniline (1.0 eq) with Ethyl 2-bromo-propionate (1.1 eq) and

    
     in DMF at 80°C for 12h.
    
    • Validation: TLC (Hexane/EtOAc 4:1) monitoring disappearance of aniline.

  • Step 2 (Sulfonylation): Treat the intermediate (N-(4-chlorophenyl)alanine ethyl ester) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Pyridine in DCM at 0°C -> RT.

  • Step 3 (Hydrolysis): Hydrolyze the ester using LiOH in THF/Water. Acidify with 1N HCl to precipitate the free acid.

  • Purification: Recrystallization from Ethanol/Water.

    • QC Check:

      
      H-NMR must show singlet for Mesyl methyl (~3.0 ppm) and diagnostic aromatic pattern.
      
Protocol B: Aldose Reductase Inhibition Assay

Objective: Determine


 against recombinant human ALR2.
ReagentConcentrationRole
Phosphate Buffer 100 mM, pH 6.2Reaction medium
NADPH 0.15 mMCofactor (Absorbance at 340nm)
DL-Glyceraldehyde 10 mMSubstrate
Test Compound 0.1 - 100

M
Inhibitor

Methodology:

  • Baseline: Measure the decrease in absorbance at 340 nm (NADPH oxidation) without substrate to rule out non-specific oxidation.

  • Reaction: Initiate reaction by adding DL-Glyceraldehyde.

  • Measurement: Monitor

    
     for 5 minutes at 30°C.
    
  • Calculation: % Inhibition =

    
    .
    
  • Self-Validation: Use Epalrestat as a positive control. If Epalrestat

    
     nM, the assay is invalid.
    
Protocol C: LFA-1/ICAM-1 Cell Adhesion Assay

Objective: Assess anti-inflammatory potential via inhibition of T-cell adhesion.

Workflow Diagram:

AdhesionAssay PlateCoating 1. Coat Plate with Recombinant ICAM-1-Fc Adhesion 4. Add Cells to Plate Allow Adhesion (1 hr, 37°C) PlateCoating->Adhesion CellPrep 2. Label Jurkat T-cells with Calcein-AM (Fluorescent) Treatment 3. Incubate Cells with Test Compound (30 min) CellPrep->Treatment Treatment->Adhesion Wash 5. Wash Non-adherent Cells (PBS x3) Adhesion->Wash Read 6. Measure Fluorescence (Ex 485nm / Em 535nm) Wash->Read

Caption: Workflow to quantify the inhibition of LFA-1 mediated T-cell adhesion to ICAM-1 substrates.

References

  • Smolecule . This compound: Synthesis and Applications. Retrieved from

  • Vertex AI Search. N-Sulfonyl Amino Acid Amides as Novel Oomycete Fungicides. (Based on Chimia 2003, 57, 680).
  • PubChem . Compound Summary: N-(Methylsulfonyl)-N-Phenyl-Alanine Derivatives. Retrieved from

  • Journal of Medicinal Chemistry. Discovery of LFA-1 Antagonists: SAR of N-Aryl-N-Sulfonyl Amino Acids. (General Reference for Scaffold Activity).
  • Dundee University . Kinase Inhibitory Function for N-(4-chlorophenyl) substituted pyrazoles. Retrieved from

Sources

Safety Data Sheet (SDS) and toxicity of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical assessment and safety guide for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine . As this compound is a specialized research chemical/intermediate with limited public toxicological datasets, this guide synthesizes available physicochemical properties with predictive toxicology (QSAR) and Structure-Activity Relationship (SAR) analysis based on its functional moieties (sulfonamide, chloroaniline, and alanine).

Document Type: Technical Safety & Toxicology Guide CAS Registry Number: 1008074-24-5 Chemical Formula: C₁₀H₁₂ClNO₄S Molecular Weight: 277.72 g/mol

Compound Identity & Chemical Structure

This compound is a synthetic amino acid derivative.[1] Its structure features an alanine backbone where the amino nitrogen is substituted with two distinct groups: a 4-chlorophenyl ring and a methylsulfonyl (mesyl) group.[1]

Structural Significance
  • Alanine Moiety: Provides a carboxylic acid handle for solubility and biological recognition, mimicking endogenous amino acids.

  • N-Sulfonyl Group: Acts as a bioisostere for amide bonds but with increased metabolic stability and lipophilicity. It is a common pharmacophore in matrix metalloproteinase (MMP) inhibitors and herbicide metabolites.

  • 4-Chlorophenyl Group: Increases lipophilicity and metabolic resistance (blocking para-hydroxylation), a common strategy in drug design to extend half-life.

Safety Data Sheet (SDS) Analysis (Predictive)

Note: As a specific "Official" SDS is not globally harmonized for this CAS, the following classifications are derived from SAR analysis of analogous sulfonamides and chloroanilines.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCausality / Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Analogous to chloroaniline derivatives which often exhibit oral LD50 values between 300-2000 mg/kg.
Skin Irritation Cat 2H315: Causes skin irritation.The carboxylic acid moiety combined with the lipophilic sulfonamide can disrupt the stratum corneum.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Acidic nature and surfactant-like properties of the N-sulfonyl amino acid structure.
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.Critical: Sulfonamide moieties are known structural alerts for hypersensitivity (delayed-type).
STOT - Repeated Cat 2H373: May cause damage to organs (Blood, Liver).Potential for methemoglobinemia (aniline substructure) and hepatotoxicity (sulfonamide metabolism).
Precautionary Protocols
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Synthesis & Handling Protocols

To ensure scientific integrity, understanding the synthesis is crucial for identifying impurity risks (e.g., residual sulfonyl chlorides).

Validated Synthetic Workflow

The most robust synthesis involves a convergent route starting from 4-chloroaniline.

Step-by-Step Methodology:

  • N-Alkylation (Step A): Reaction of 4-chloroaniline with methyl 2-bromopropionate in the presence of a base (K₂CO₃) and solvent (DMF or Acetonitrile) at 60-80°C. This installs the alanine backbone.

    • Risk: 4-Chloroaniline is toxic; handle in a fume hood.

  • N-Sulfonylation (Step B): The intermediate (Methyl N-(4-chlorophenyl)alaninate) is reacted with methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in Dichloromethane (DCM) at 0°C to RT.

    • Risk: MsCl is lachrymatory and corrosive. Exothermic reaction.

  • Hydrolysis (Step C): The ester is cleaved using Lithium Hydroxide (LiOH) in THF/Water, followed by acidification to precipitate the free acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and critical control points (CCPs) in the synthesis.

SynthesisWorkflow Start1 4-Chloroaniline (Precursor A) Inter1 Intermediate 1: Methyl N-(4-chlorophenyl)alaninate Start1->Inter1 N-Alkylation (K2CO3, DMF, 80°C) Start2 Methyl 2-bromopropionate (Precursor B) Start2->Inter1 Inter2 Intermediate 2: Methyl N-(4-chlorophenyl)- N-(methylsulfonyl)alaninate Inter1->Inter2 Sulfonylation (DCM, 0°C) Reagent1 Methanesulfonyl Chloride (MsCl) + Et3N Reagent1->Inter2 Final TARGET: N-(4-Chlorophenyl)- N-(methylsulfonyl)alanine Inter2->Final Saponification & Acidification Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Final

Caption: Figure 1. Convergent synthetic route for this compound highlighting key intermediates and reagents.

Toxicity Profile & Mechanism of Action

This section details the toxicological implications of the compound's functional groups.

Hematotoxicity (The Aniline Risk)

While the nitrogen atom is substituted with a sulfonyl group (which reduces electron density and metabolic lability compared to free anilines), the 4-chlorophenyl-N moiety remains a structural alert.

  • Mechanism: Enzymatic cleavage (amidase activity) or oxidative N-dealkylation could theoretically release free 4-chloroaniline .

  • Effect: Free chloroanilines are potent inducers of methemoglobinemia , where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, reducing oxygen transport capacity [1].

  • Validation: Monitor complete blood count (CBC) and methemoglobin levels in animal models during dose-ranging studies.

Hepatotoxicity (The Sulfonamide Risk)

Sulfonamide-containing compounds are associated with idiosyncratic liver injury.

  • Mechanism: Metabolic activation by Cytochrome P450 (likely CYP2C9 or CYP3A4) can generate reactive nitroso or hydroxylamine intermediates if the sulfonyl group is cleaved or if the phenyl ring is oxidized [2].

  • Glutathione Trapping: These reactive intermediates can deplete hepatic glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

Biological Fate & Metabolism

The presence of the carboxylic acid (alanine) and sulfonamide makes the molecule relatively polar (amphiphilic).

  • Absorption: Likely high oral bioavailability due to the lipophilic chlorophenyl group balancing the polar acid.

  • Excretion: Predicted to be excreted largely unchanged in urine or as a glucuronide conjugate of the carboxylic acid.

Visualization: Metabolic Toxicity Pathways

This diagram maps the potential bioactivation pathways leading to toxicity vs. detoxification.

MetabolicPathways Parent Parent Compound N-(4-Cl-Ph)-N-(Ms)Ala Glucuronidation Glucuronidation (UGT Enzymes) Parent->Glucuronidation Major Pathway CYP CYP450 Oxidation (Phase I) Parent->CYP Minor Pathway Excretion Renal Excretion (Safe Elimination) Glucuronidation->Excretion ReactiveInter Reactive Intermediate (Hydroxylamine/Nitroso) CYP->ReactiveInter GSH Glutathione (GSH) Conjugation ReactiveInter->GSH Detoxification ProteinAdduct Protein Adducts (Haptens) ReactiveInter->ProteinAdduct GSH Depletion GSH->Excretion ImmuneResp Immune Response (Hypersensitivity/Skin Reaction) ProteinAdduct->ImmuneResp Toxicity Trigger

Caption: Figure 2. Predicted metabolic fate showing the balance between safe renal excretion (glucuronidation) and potential bioactivation leading to hypersensitivity.

Environmental Impact

Given the stability of the C-S (sulfonyl) and C-Cl (aryl chloride) bonds, this compound is predicted to be persistent in the environment.

  • Aquatic Toxicity: Chlorinated anilines are generally toxic to aquatic life (Daphnia magna, Fish).

  • Recommendation: All waste must be treated as hazardous chemical waste and incinerated at >1000°C to prevent formation of dioxins (due to Cl content).

References

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press. (Foundational text on aniline-induced toxicity).
  • Naisbitt, D. J., et al. (2000). "Metabolism-dependent neutrophil toxicity of the sulfonamide sulfamethoxazole." Journal of Pharmacology and Experimental Therapeutics, 293(3), 846-851. Link

  • PubChem Database. (2025). "this compound - CAS 1008074-24-5". National Center for Biotechnology Information. Link

  • Smith, D. A., & Obach, R. S. (2009). "Metabolites in Safety Testing (MIST): Considerations for the Safety Assessment of Human Metabolites." Chemical Research in Toxicology, 22(9), 1595-1606. (Guidance on testing unique metabolites).

Sources

A Technical Guide to the Physicochemical Characterization of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel compound intended for pharmaceutical development, a thorough characterization of its physicochemical properties is a prerequisite for further investigation. This guide provides an in-depth framework for determining two of the most fundamental of these properties: the melting point and the boiling point. While specific experimental data for this compound is not yet widely published, this document serves as a technical manual for researchers, outlining the principles, methodologies, and significance of these measurements. The protocols described herein are designed to establish a baseline for identity, purity, and stability, which are critical for advancing a compound through the drug development pipeline.

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a clinical candidate is underpinned by a rigorous evaluation of its physical and chemical properties. For an active pharmaceutical ingredient (API), these characteristics are not merely academic data points; they are critical determinants of a drug's performance, stability, and manufacturability.[2][3] Properties such as melting point, boiling point, solubility, and crystal form directly influence everything from formulation design to bioavailability and patient safety.[3][4]

A solid, comprehensive investigation into these properties is a primary and non-negotiable step in pharmaceutical quality control.[4] The melting point, in particular, is a robust indicator of purity and is often one of the first and most reliable physical properties measured for a new compound.[5][6][7][8]

Table 1: Key Physicochemical Properties for API Characterization

PropertySignificance in Drug Development
Melting Point A sharp melting range is a primary indicator of the purity of a crystalline solid. It is a critical parameter for identification and quality control.[5][6][9]
Boiling Point For compounds that are liquid at or near room temperature, or for assessing thermal stability of solids, the boiling point is a key characteristic.
Solubility Directly impacts the dissolution rate and bioavailability of a drug. Poor solubility is a major hurdle in formulation development.[2][4]
pKa The acidity constant influences a drug's solubility and absorption at different pH levels, such as those found in the gastrointestinal tract.[3]
LogP/LogD The partition/distribution coefficient is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.[3]
Polymorphism The ability of a solid to exist in multiple crystalline forms can significantly impact its stability, solubility, and melting point.[3][6]
Particle Size & Shape These factors can influence the dissolution rate, bioavailability, and processing of the final drug product.[2][10]

Given the structure of this compound, it is anticipated to be a crystalline solid at room temperature. Therefore, the determination of its melting point is of paramount importance. The boiling point, while less commonly measured for stable solids, provides valuable information about the compound's volatility and thermal stability.

Experimental Protocol for Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5] For a pure crystalline solid, this transition occurs over a very narrow temperature range.[11] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[9][12]

Principle: The Capillary Method

The most common and fundamental method for determining the melting point is the capillary method.[12] This technique relies on the visual observation of the phase change of a small sample of the compound packed into a thin glass capillary tube as it is heated.[12] The change in light transmission as the opaque, crystalline powder becomes a transparent liquid is the basis for this determination.[12][13]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a thin-walled capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The final packed height of the sample should be no more than 2-3 mm.[11][12]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or a digital instrument).

    • Ensure the thermometer is correctly positioned with its bulb close to the capillary tube to ensure an accurate temperature reading of the sample environment.

  • Measurement:

    • Begin heating the apparatus. For an unknown compound, it is efficient to first perform a rapid determination by heating at a rate of >10°C per minute to find an approximate melting range.[14]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and begin heating again, but at a much slower rate (approximately 1-2°C per minute) as you approach the expected melting point.[13] A slow heating rate is essential for an accurate measurement.[14]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

  • Data Reporting:

    • The melting point should be reported as a range, for example, 150.5-151.5°C. A narrow range (0.5-1.0°C) is indicative of high purity.

Advanced Method: Differential Scanning Calorimetry (DSC)

For more precise and quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed.[4][15] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram. This method provides not only the melting temperature but also the enthalpy of fusion, which is valuable information for polymorphism studies.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Analysis prep1 Dry and Finely Powder the Compound prep2 Pack into Capillary Tube (2-3 mm height) prep1->prep2 measure1 Place Capillary in Apparatus prep2->measure1 measure2 Rapid Initial Heating to Find Approx. MP measure1->measure2 measure3 Slow Heating (1-2°C/min) for Precise Measurement measure2->measure3 measure4 Record Start and End of Melting measure3->measure4 report1 Report as a Range (e.g., 150.5-151.5°C) measure4->report1 report2 Assess Purity based on Range Width report1->report2 BoilingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement in Thiele Tube cluster_report Analysis prep1 Place Sample in Fusion Tube prep2 Insert Inverted, Sealed Capillary Tube prep1->prep2 measure1 Attach Assembly to Thermometer prep2->measure1 measure2 Heat Gently until a Rapid Stream of Bubbles Emerges measure1->measure2 measure3 Remove Heat and Allow to Cool Slowly measure2->measure3 measure4 Record Temperature when Liquid Enters Capillary measure3->measure4 report1 Report Temperature as Boiling Point measure4->report1 report2 Note Atmospheric Pressure report1->report2

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion: Foundational Data for Future Development

The determination of the melting and boiling points of this compound represents a critical first step in its comprehensive physicochemical characterization. These are not mere data points but foundational pillars upon which the entire edifice of drug development is built. A sharp melting point provides immediate evidence of purity, a crucial requirement for any potential therapeutic agent. [9]Both values are indispensable for establishing identity, ensuring batch-to-batch consistency, and informing subsequent formulation and stability studies. [6]By following the rigorous, self-validating protocols outlined in this guide, researchers can generate the reliable and accurate data necessary to confidently advance this and other novel compounds through the demanding, yet rewarding, process of drug discovery.

References

  • Protheragen. (n.d.). API Physical Characteristics Testing.
  • NETZSCH Analyzing & Testing. (n.d.). API Characterization.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • Edisco. (n.d.). Melting point determination.
  • Pharma Inventor Inc. (n.d.). API Physico-Chemical.
  • NTU-Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry website.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Health Sciences Authority. (2025, July 31). Melting point of drug: Significance and symbolism.
  • The United States Pharmacopeial Convention. (n.d.). Boiling Point and Distilling Range Test.
  • Vernier. (n.d.). DETERMINATION OF MELTING POINTS.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from University of Calgary, Department of Chemistry website.
  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from University of Calgary, Department of Chemistry website.
  • Chu, K. A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24–40.
  • ResearchGate. (2025, August 6). An interesting relationship between drug absorption and melting point | Request PDF.
  • Smolecule. (2023, August 19). Buy this compound | 1008074-24-5.

Sources

A Technical Guide to the Pharmacophore Modeling of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine as a Matrix Metalloproteinase-13 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, in-depth technical workflow for the pharmacophore modeling of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine. Lacking extensive public bioactivity data for this specific molecule, we establish a scientifically rigorous, hypothetical drug discovery scenario targeting Matrix Metalloproteinase-13 (MMP-13), a critical enzyme in the degradation of type II collagen implicated in osteoarthritis.[1][2] The N-sulfonylated amino acid scaffold of the lead compound serves as a rational starting point, as such moieties are known to interact with the catalytic zinc ion in metalloproteinases.[3][4] This whitepaper provides detailed, step-by-step protocols for both ligand-based and structure-based pharmacophore modeling, rigorous model validation using the Güner-Henry (GH) scoring method, and application of the validated model in a virtual screening cascade to identify novel hit compounds.[5][6] The methodologies are designed to be self-validating, reflecting best practices in computational drug discovery and providing researchers with a practical framework for identifying novel inhibitors.

Introduction: Establishing the Rationale and Strategy

The discovery of novel therapeutic agents is a complex process, where computational techniques like pharmacophore modeling play a pivotal role in accelerating the identification and optimization of lead compounds.[7] A pharmacophore is defined as the essential ensemble of steric and electronic features required for a molecule to exert a specific biological effect. These models serve as powerful 3D queries for screening large chemical databases to find new molecules with the potential for desired bioactivity.[8][9]

This guide focuses on the molecule this compound. Its structure, featuring a sulfonylated amino acid, suggests a potential interaction with metalloenzymes, where the sulfonyl group can act as a zinc-binding group (ZBG).[3][10] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[11] Overactivity of MMP-13, in particular, is a key factor in the cartilage degradation seen in osteoarthritis.[2] Therefore, we propose a hypothetical yet plausible scenario where this compound is a lead compound for the inhibition of MMP-13.

Our objective is to construct and validate a robust pharmacophore model that captures the key interaction features necessary for MMP-13 inhibition. This guide will detail two complementary approaches:

  • Ligand-Based Pharmacophore Modeling (LBPM): Utilized when a set of active ligands is known, but the target's 3D structure may be unavailable. This method extracts common chemical features from multiple active molecules.[12][13]

  • Structure-Based Pharmacophore Modeling (SBPM): Employed when high-resolution 3D structures of the target protein, preferably in complex with a ligand, are available. This approach derives features directly from the key interactions observed in the binding site.[9][14]

By detailing both methods, followed by rigorous validation and application, this guide provides a comprehensive blueprint for researchers in drug development.

Part I: Ligand-Based Pharmacophore Modeling (LBPM)

Causality: The LBPM approach is predicated on the principle that a group of molecules binding to the same target with a similar mechanism will share a common set of 3D chemical features.[15] This method is invaluable when a crystal structure of the target is not available or when one wishes to understand the shared properties of a known series of active compounds. The process involves conformational analysis of a "training set" of active molecules, followed by their alignment to identify the common pharmacophoric features.[12]

LBPM Experimental Protocol

This protocol outlines the generation of a common-feature pharmacophore model from a hypothetical set of active MMP-13 inhibitors.

Step 1: Curate the Training Set

  • Assemble a set of at least 5-10 structurally diverse ligands with known high activity against MMP-13. For this case study, we will assume this compound is our lead, supplemented with other known inhibitors from the literature.

  • Ensure the selected ligands are assumed to share the same binding mode.

Step 2: Generate Conformational Models

  • For each ligand in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as it accounts for the molecule's flexibility.

  • Method: Utilize a tool like the BEST conformation generation method in Discovery Studio or the ConfGen algorithm in MOE. Set a maximum energy threshold (e.g., 20 kcal/mol) above the global energy minimum to ensure a comprehensive yet relevant conformational search space.

Step 3: Identify Pharmacophoric Features

  • For each conformation of each ligand, identify potential pharmacophoric features. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable

Step 4: Generate and Score Common Feature Hypotheses

  • Use a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio) to align the conformations and identify common feature arrangements shared by the most active molecules.[15]

  • The algorithm will generate multiple hypotheses (models), each ranked by a score that reflects how well it maps the features of the active compounds.

Step 5: Select the Best Hypothesis

  • The best hypothesis is typically the one that shows the highest correlation with the activity of the training set compounds and successfully discriminates known active from inactive compounds. This model is then carried forward for validation.

LBPM Workflow Diagram

LBPM_Workflow cluster_0 Ligand-Based Pharmacophore Modeling A 1. Curate Training Set (Active Ligands) B 2. Generate 3D Conformations A->B Input C 3. Identify Pharmacophoric Features (HBA, HBD, HY) B->C Process D 4. Generate Common Feature Hypotheses C->D Process E 5. Select Best Hypothesis D->E Rank & Score F Validated Ligand-Based Pharmacophore Model E->F Output SBPM_Workflow cluster_1 Structure-Based Pharmacophore Modeling G 1. Select & Prepare PDB Structure (e.g., 3ELM) H 2. Define Active Binding Site G->H Input I 3. Generate Protein-Ligand Interaction Features H->I Analyze J 4. Refine Features & Add Excluded Volumes I->J Select & Cluster K Validated Structure-Based Pharmacophore Model J->K Output

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Part III: Model Validation - The Cornerstone of Trustworthiness

Causality: A pharmacophore model, regardless of its origin, is merely a hypothesis until it is rigorously validated. [7]Validation ensures that the model is not a result of chance and possesses true predictive power. A trustworthy model must be able to distinguish known active compounds from inactive (or "decoy") compounds with high accuracy. The Güner-Henry (GH) scoring method is a widely accepted and robust technique for this purpose. [6][16]

Validation Protocol using the Güner-Henry (GH) Method

Step 1: Assemble a Validation Database

  • Create a test database containing:

    • A set of known active MMP-13 inhibitors (A) that were not used in the model generation (the "test set").

    • A much larger set of "decoy" molecules (D). These should be molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but are presumed to be inactive. The DUD-E database is a common source for decoys.

Step 2: Screen the Validation Database

  • Use the generated pharmacophore model (either LBPM or SBPM) as a 3D query to screen the entire validation database.

  • Record the total number of molecules in the database (D), the total number of active molecules in the database (A), the total number of "hits" retrieved by the model (Ht), and the number of active molecules within the hits (Ha).

Step 3: Calculate Key Validation Metrics

  • Calculate the following parameters to assess the model's quality:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. EF = (Ha / Ht) / (A / D)

    • Goodness of Hit (GH) Score: A comprehensive metric that accounts for both the yield of actives and the hit rate. A GH score between 0.7 and 1.0 indicates a very good and reliable model. [16][17]GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

Data Presentation: Hypothetical Validation Results

The performance of our hypothetical SBPM model is summarized below.

ParameterSymbolValueFormula
Total Molecules in DatabaseD2000-
Total Active MoleculesA50-
Total Hits FoundHt110-
Active Hits FoundHa45-
Percent Yield of Actives%A90%(Ha / A) * 100
Hit Rate%Y5.5%(Ht / D) * 100
Enrichment Factor EF 16.36 (Ha / Ht) / (A / D)
Goodness of Hit Score GH 0.82 See formula above

Interpretation: An Enrichment Factor of 16.36 demonstrates that the model is over 16 times more effective at identifying active compounds than a random search. The GH score of 0.82 is well above the 0.7 threshold, confirming that the pharmacophore model is robust, trustworthy, and suitable for use in a virtual screening campaign. [17]

Part IV: Application in a Virtual Screening Cascade

Causality: The ultimate purpose of a validated pharmacophore model is its application in discovering novel, potentially patentable chemical entities. [18]The model serves as the initial, rapid filter in a multi-step virtual screening (VS) workflow, efficiently reducing a vast chemical library of millions of compounds to a manageable number of promising candidates for further computational and experimental evaluation. [9]

Virtual Screening Protocol

Step 1: Database Preparation

  • Select a large, diverse compound library for screening (e.g., ZINC, Enamine REAL, or an in-house collection).

  • Prepare the library by generating 3D conformations for each molecule and filtering for drug-like properties (e.g., using Lipinski's Rule of Five).

Step 2: Pharmacophore-Based Screening

  • Use the validated pharmacophore model as a 3D query to screen the prepared database. This step is computationally inexpensive and rapidly filters out molecules that do not match the essential features for binding.

Step 3: Molecular Docking

  • Take the hits from the pharmacophore screen and perform molecular docking into the active site of the target protein (MMP-13, PDB: 3ELM). [19]* Docking provides a more detailed prediction of the binding pose and scores the compounds based on their predicted binding affinity. This step filters out compounds that may match the pharmacophore but have steric clashes or poor interactions within the binding pocket.

Step 4: ADMET Prediction

  • For the top-scoring docked compounds, perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early assessment of drug-likeness helps prioritize compounds with a higher probability of success in later developmental stages. [7] Step 5: Hit Selection and Acquisition

  • Visually inspect the binding poses of the final candidates. Select a diverse set of the most promising compounds for acquisition and subsequent in vitro biological testing.

Virtual Screening Cascade Diagram

VS_Cascade cluster_2 Virtual Screening Cascade Lib Compound Library (>1 Million Compounds) PharmScreen 1. Pharmacophore Screening (Fast Filter) Lib->PharmScreen ~10,000 Hits Docking 2. Molecular Docking (Pose & Score) PharmScreen->Docking ~1,000 Hits ADMET 3. In Silico ADMET (Drug-Likeness Filter) Docking->ADMET ~200 Hits Hits Final Hit List for Acquisition (~50-100 Compounds) ADMET->Hits Prioritize

Caption: A multi-step virtual screening cascade for hit identification.

Conclusion

This technical guide has detailed a complete, end-to-end workflow for the pharmacophore modeling of this compound as a hypothetical inhibitor of MMP-13. By systematically covering both ligand- and structure-based modeling techniques, emphasizing the necessity of rigorous validation, and outlining the practical application in a virtual screening cascade, we have provided a robust framework for researchers. The protocols described herein are designed to be self-validating and grounded in established scientific principles, ensuring the generation of trustworthy and predictive models. The successful application of this workflow can significantly de-risk and accelerate the early stages of drug discovery, leading to the efficient identification of novel and potent lead candidates for therapeutic intervention.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]

  • Yang, H. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]

  • Al-Sha'er, M. A., & Al-Gazzar, M. A. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Supuran, C. T., Mincione, F., Scozzafava, A., Briganti, F., Mincione, G., & D'Agostino, S. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. [Link]

  • EMBL-EBI. (n.d.). PDB 1eub. Protein Data Bank in Europe. [Link]

  • Amoateng, P., Adutwum-Ofosu, K. K., Kwofie, S. K., & Wilson, M. D. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

  • Kaser, D. R., & Sivan, S. K. (2015). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. [Link]

  • RCSB PDB. (2009). 3ELM: Crystal Structure of MMP-13 Complexed with Inhibitor 24f. RCSB Protein Data Bank. [Link]

  • Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. Methods in Molecular Biology. [Link]

  • Santos, C. B. R., Gava, M., & Rodrigues, T. (2025). Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. Journal of Visualized Experiments. [Link]

  • Choi, J. Y., Fernandes, R., King, A. M., Suarez, L., Tom, J., Cha, A., ... & Roush, W. R. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Supuran, C. T., Mincione, F., Scozzafava, A., Briganti, F., Mincione, G., & D'Agostino, S. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Pharmacophore modelling and virtual screening workflow. [Link]

  • MDRepo. (n.d.). View PDB 2ow9. [Link]

  • RCSB PDB. (2007). 2OW9: Crystal structure analysis of the MMP13 catalytic domain in complex with specific inhibitor. RCSB Protein Data Bank. [Link]

  • He, D., Li, Y., Liu, C., Zhang, Y., & Chen, Y. (2022). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Bioinformatics. [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. [Link]

  • Boehringer Ingelheim. (n.d.). MMP-13 antagonist | BI-4394. opnMe. [Link]

  • Wang, S., Li, Y., Wang, J., Zhang, L., Wan, Y., Li, S., ... & Hou, T. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]

  • Sydow, D., & Schaller, D. (n.d.). Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • ResearchGate. (n.d.). Pharmacophore identification for matrix metalloproteinases by in silico investigations. [Link]

  • Sahu, N. K., Soni, R., & Sistla, S. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies. [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. [Link]

  • fedOA. (n.d.). Identification of Novel Molecular Scaffolds for the Design of MMP-13 Inhibitors through Virtual Screening Methods. [Link]

  • Wang, Y., Zhang, Y., Chen, Y., Zhang, Y., & Liu, H. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. [Link]

  • Roush, W. R., et al. (2018). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kadil, F. H., & Siraj, M. A. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules. [Link]

  • ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. [Link]

  • Johnson, E. F., et al. (2011). Identification of novel, exosite-binding matrix metalloproteinase-13 inhibitor scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Supuran, C. T., et al. (2001). Correction to Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chen, J., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules. [Link]

  • Bio-protocol. (n.d.). Structure-based pharmacophore modeling. [Link]

  • Sharma, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Pharmaceuticals. [Link]

  • Longdom Publishing. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. [Link]

  • ResearchGate. (n.d.). 3D QSAR Pharmacophore model validation by Guner-Henry method. [Link]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. [Link]

  • ResearchGate. (n.d.). Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis and Characterization of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the reagents, critical parameters, and step-by-step protocol for the laboratory-scale preparation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine (CAS: 1008074-24-5). This compound represents a specialized scaffold merging an amino acid backbone with an N-aryl sulfonamide moiety, often utilized as an intermediate in the development of agrochemicals (herbicides) and pharmaceutical anti-inflammatory agents.

The synthesis strategy prioritizes the N-alkylation of 4-chloroaniline followed by N-sulfonylation , a robust route that avoids the variable yields often associated with direct arylation of sulfonamides.[1]

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals three primary building blocks: the aniline core, the propionic acid backbone, and the sulfonyl group.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy. Target This compound Inter1 N-(4-Chlorophenyl)alanine Ethyl Ester Target->Inter1 Hydrolysis & Sulfonylation SM3 Methanesulfonyl Chloride (MsCl) Target->SM3 Sulfonylation Source SM1 4-Chloroaniline Inter1->SM1 N-Alkylation SM2 Ethyl 2-bromopropionate Inter1->SM2 +

Reagents & Materials Required

To ensure reproducibility and minimize impurity profiles, the following reagent grades are strictly recommended.

Table 1: Core Reagents
Reagent NameCAS No.Grade/PurityRoleCritical Note
4-Chloroaniline 106-47-8≥99% (ReagentPlus)Starting MaterialToxic; handle in fume hood.[1]
Ethyl 2-bromopropionate 535-11-599%Alkylating AgentUse Ethyl ester to prevent acid interference.[1]
Methanesulfonyl Chloride (MsCl) 124-63-0≥99.7%Sulfonylating AgentMoisture sensitive; store under inert gas.[1]
Potassium Carbonate (K₂CO₃) 584-08-7Anhydrous, PowderBase (Step 1)Must be finely ground for effective heterogeneous reaction.
Triethylamine (TEA) 121-44-8≥99.5%Base (Step 2)Scavenges HCl generated during sulfonylation.[1]
Lithium Hydroxide (LiOH) 1310-65-2MonohydrateHydrolysis ReagentGentler than NaOH; prevents amide cleavage.[1]
Table 2: Solvents & Auxiliary
SolventApplicationSpecification
Toluene Step 1 SolventAnhydrous (<0.005% water)
Dichloromethane (DCM) Step 2 SolventAnhydrous, Stabilized with Amylene
Tetrahydrofuran (THF) Step 3 SolventHPLC Grade
Ethyl Acetate / Hexanes Extraction & PurificationACS Grade

Experimental Protocol

Phase 1: Synthesis of N-(4-Chlorophenyl)alanine Ethyl Ester

This step establishes the C-N bond via nucleophilic substitution.[1] Using the ester form of the bromopropionate prevents the formation of salt byproducts that would occur with the free acid.[1]

Workflow Diagram:

Phase1 Figure 2: Phase 1 Reaction Workflow Start 4-Chloroaniline + K2CO3 React Add Ethyl 2-bromopropionate Reflux Toluene (110°C), 12-16h Start->React Workup Filter Salts -> Evaporate -> Flash Chromatography React->Workup Product Intermediate 1: N-(4-Chlorophenyl)alanine ester Workup->Product

[1] Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloroaniline (10.0 mmol, 1.27 g) and Potassium Carbonate (15.0 mmol, 2.07 g) in anhydrous Toluene (50 mL).

  • Addition: Add Ethyl 2-bromopropionate (11.0 mmol, 1.43 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 16 hours. Note: Monitoring by TLC (Hexane:EtOAc 8:2) should show consumption of aniline.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 5-15% EtOAc in Hexanes) to obtain the mono-alkylated product.

Phase 2: N-Sulfonylation (Mesylation)

The secondary amine is less nucleophilic than a primary amine; therefore, strictly anhydrous conditions and a non-nucleophilic base are required to drive the reaction to completion.

Protocol:

  • Setup: Dissolve the Intermediate 1 (5.0 mmol) in anhydrous Dichloromethane (DCM) (25 mL) in a flask under nitrogen. Add Triethylamine (10.0 mmol, 1.4 mL) and cool the solution to 0°C (ice bath).

  • Addition: Add Methanesulfonyl Chloride (MsCl) (6.0 mmol, 0.47 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with water (10 mL). Separate the organic layer and wash with 1M HCl (to remove excess TEA/aniline traces) followed by brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield This compound Ethyl Ester .

Phase 3: Ester Hydrolysis

The final step reveals the carboxylic acid.[1]

Protocol:

  • Reaction: Dissolve the Phase 2 product in THF:Water (3:1) (20 mL). Add Lithium Hydroxide Monohydrate (2.5 eq).[1] Stir at room temperature for 3 hours.

  • Isolation: Acidify the reaction mixture to pH ~2 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).

  • Final Polish: Dry the combined organics (Na₂SO₄) and concentrate. Recrystallize from EtOAc/Hexanes if necessary to obtain the final white solid.[1]

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Two doublets (AA'BB' system) around 7.3–7.5 ppm, characteristic of the para-substituted chlorophenyl group.

    • Alpha-Proton: A quartet around 4.5–5.0 ppm (CH-COOH).[1]

    • Mesyl Group: A strong singlet at approximately 3.0–3.2 ppm (SO₂CH₃).[1]

    • Alanine Methyl: A doublet at approximately 1.4–1.6 ppm.[1]

  • Mass Spectrometry (ESI):

    • Look for [M+H]⁺ peak corresponding to Molecular Weight ~277.7 (Calculated).[1]

    • Isotope pattern: Distinctive Chlorine isotope pattern (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      Cl : 
      
      
      
      Cl
      
      
      3:1).

Troubleshooting & Optimization

  • Low Yield in Step 1: If bis-alkylation is observed, increase the equivalents of aniline (use excess aniline) and recycle the unreacted starting material.

  • Incomplete Sulfonylation: If the secondary amine is sluggish, add a catalytic amount of DMAP (4-Dimethylaminopyridine) (10 mol%) in Phase 2.

  • Racemization: If using chiral starting materials (e.g., L-Alanine analogs), avoid high temperatures in Step 1. Instead, use the Buchwald-Hartwig arylation of Alanine ester with 1-chloro-4-iodobenzene using CuI/L-Proline catalyst at milder temperatures [1].[1]

References

  • Ma, D., et al. "CuI-Catalyzed Coupling Reaction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Amino Acids or Esters with Aryl Halides." Journal of the American Chemical Society, vol. 120, no. 48, 1998, pp. 12459–12467. Link
    
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Smolecule. "this compound Product Entry." (Verifying CAS 1008074-24-5 existence). Link

Sources

Application Note: HPLC Method Development for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a specialized amino acid derivative characterized by a sterically crowded nitrogen atom substituted with both a para-chlorophenyl group and a methylsulfonyl moiety. This unique architecture imparts distinct physicochemical properties:

  • Acidic Character: The carboxylic acid moiety (COOH) retains typical amino acid acidity (pKa ≈ 3.0–4.0).

  • Non-Basic Nitrogen: The electron-withdrawing nature of the sulfonyl group (

    
    ) and the phenyl ring delocalization renders the nitrogen atom non-basic, effectively eliminating zwitterionic behavior typical of free amino acids.
    
  • Hydrophobicity: The 4-chlorophenyl group significantly increases lipophilicity compared to native alanine, necessitating Reversed-Phase Chromatography (RPC).

This guide details a "First Principles" approach to developing a robust HPLC method for this compound, focusing on pH control to manage the carboxylic acid equilibrium and optimizing selectivity for the halogenated aromatic system.

Method Development Strategy (The "Why")

The separation strategy relies on suppressing the ionization of the carboxylic acid to maximize interaction with the hydrophobic stationary phase.

Physicochemical Logic
  • Target pKa: The carboxylic acid pKa is estimated at ~3.5.

  • pH Selection: To achieve consistent retention and sharp peak shapes, the mobile phase pH must be at least 2 units below the pKa (pH ≤ 2.5). This ensures the molecule exists >99% in its neutral (protonated) form (

    
    ), preventing "ion-exclusion" effects and peak tailing caused by mixed-mode interactions.
    
  • Stationary Phase: A C18 (Octadecylsilane) phase is selected for its strong hydrophobic interaction with the chlorophenyl group.

Visualization: Method Logic Workflow

MethodLogic Mol Target Molecule: N-(4-Cl-Ph)-N-(SO2Me)-Ala Prop Properties: - COOH (Acidic) - Chlorophenyl (Hydrophobic) - Sulfonamide (Polar/Neutral) Mol->Prop Challenge Challenge: COOH Ionization causes peak tailing & retention shift Prop->Challenge Solution Solution: Acidic Mobile Phase (pH 2.5) Suppresses Ionization Challenge->Solution requires Result Outcome: Sharp Peaks Stable Retention Solution->Result

Figure 1: Logical flow for selecting acidic mobile phase conditions based on molecular structure.

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Phosphoric Acid (85%) or Formic Acid (98-100% for MS compatibility).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High surface area and end-capping reduce silanol interactions with the polar sulfonamide group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses COOH ionization; Phosphate provides excellent UV transparency.
Mobile Phase B Acetonitrile (100%)Stronger elution strength for the hydrophobic chlorophenyl group compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Injection Vol 10 µLStandard volume; adjust based on sample concentration.
Detection UV-DAD @ 220 nm (primary) & 254 nm (secondary)220 nm targets the amide/carbonyl bonds; 254 nm targets the aromatic ring.
Gradient Program

Note: A gradient is recommended initially to assess impurities. For routine QC, this can likely be converted to an isocratic method.

Time (min)% Mobile Phase BEvent
0.020%Initial Hold (Equilibration)
2.020%Injection / Isocratic hold
12.080%Linear Gradient Elution
15.080%Wash hydrophobic impurities
15.120%Return to initial conditions
20.020%Re-equilibration
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in Methanol . (Note: The compound is likely more soluble in MeOH than water).

  • Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A:Acetonitrile (50:50).

    • Critical Step: Ensure the sample diluent matches the starting mobile phase strength (or is weaker) to prevent "solvent effect" peak distortion.

Method Validation (ICH Q2 Aligned)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following assessments.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every sample set.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5 (Confirms pH control is effective).
  • Theoretical Plates (

    
    ):  > 5000 (Confirms column efficiency).
    
Linearity & Range

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Specificity (For Degradation Studies)

If analyzing reaction mixtures, ensure the target peak resolves from:

  • Precursor 1: 4-Chloroaniline (More basic, will elute earlier or wash out in void volume if unbuffered; retained if pH > 4).

  • Precursor 2: N-Methylsulfonyl alanine (More polar, elutes earlier).

Workflow Visualization: Validation Logic

Validation Start Start Validation SST System Suitability (SST) 5 Replicates Start->SST Check Pass Criteria? RSD < 2%, Tailing < 1.5 SST->Check Proceed Proceed to Samples Check->Proceed Yes Fail Troubleshoot: Check pH, Column, Leaks Check->Fail No Fail->SST

Figure 2: Decision tree for daily System Suitability Testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols; pH not acidic enough.Lower pH to 2.0; Use a "base-deactivated" column (e.g., Zorbax Eclipse Plus or Waters XBridge).
Split Peaks Sample solvent too strong.Dilute sample in Mobile Phase A rather than pure Methanol.
Retention Time Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (35°C); increase re-equilibration time to 5-10 column volumes.
Low Sensitivity Incorrect wavelength.Run a UV scan (190-400 nm). The chlorophenyl ring has a max ~240-250 nm; the amide ~210 nm.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC theory and column selection).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (The global standard for method validation).

  • PubChem. (n.d.).[2] Compound Summary: N-(Methylsulfonyl)-N-Phenyl-L-Alanine. National Library of Medicine. (Structural analog data used for property estimation).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Insights on pH and silanol interactions).

Sources

1H NMR and 13C NMR spectrum analysis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and NMR Protocol for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Executive Summary

This Application Note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of This compound . This compound represents a class of tertiary sulfonamides often encountered as intermediates in the synthesis of agrochemicals (specifically herbicide metabolites) and pharmaceutical protease inhibitors.

The structural complexity arises from the tertiary nitrogen center bearing three distinct bulky groups: the chiral alanine moiety, the electron-withdrawing 4-chlorophenyl ring, and the methylsulfonyl group. This guide details the sample preparation, acquisition parameters, and spectral analysis required to resolve the unique AA'BB' aromatic coupling , the deshielded methine proton , and potential rotameric effects caused by steric hindrance.

Chemical Structure & Connectivity Logic

Before analysis, the connectivity must be mapped to the expected magnetic environment.

Molecule: this compound Formula: C₁₀H₁₂ClNO₄S Molecular Weight: 277.72 g/mol

  • Chiral Center: The

    
    -carbon of the alanine moiety.
    
  • Tertiary Sulfonamide: The nitrogen is non-basic, bonded to the phenyl ring, the sulfonyl group, and the alanine backbone.

  • Electronic Environment: The nitrogen lone pair is delocalized into the sulfonyl group, making the N-phenyl bond character distinct from typical anilines.

Graphviz Logic Map: Structure-to-Spectrum Correlation

NMR_Logic Struct Structure: N-(4-Cl-Ph)-N-(Ms)Ala Func_Ala Alanine Backbone (Chiral Center) Struct->Func_Ala Func_Sulf Methylsulfonyl Group (Electron Withdrawing) Struct->Func_Sulf Func_Ph 4-Chlorophenyl (Symmetry) Struct->Func_Ph Signal_H_Alpha 1H: Deshielded Quartet (~4.5-5.0 ppm) Func_Ala->Signal_H_Alpha Inductive Effect Signal_H_Me 1H: Doublet (~1.3 ppm) Func_Ala->Signal_H_Me Vicinal Coupling Signal_H_Sulf 1H: Singlet (~3.0 ppm) Func_Sulf->Signal_H_Sulf Isolated CH3 Signal_H_Ar 1H: AA'BB' System (7.3-7.6 ppm) Func_Ph->Signal_H_Ar Para-substitution

Figure 1: Logical mapping of functional groups to expected NMR signals.

Experimental Protocol

Solvent Selection Strategy
  • Primary Recommendation: DMSO-d6. [1]

    • Reasoning: The free carboxylic acid group on the alanine moiety often leads to poor solubility and line broadening (dimerization) in non-polar solvents like CDCl₃. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp signals for the acid proton and the backbone.

  • Alternative: Methanol-d4 (CD₃OD).

    • Note: The carboxylic acid proton will exchange with deuterium and disappear from the ¹H spectrum.

Sample Preparation Workflow

Protocol_Workflow Step1 1. Weighing 10-15 mg (1H) 30-50 mg (13C) Step2 2. Solvation Add 0.6 mL DMSO-d6 (Ampoule quality) Step1->Step2 Step3 3. Homogenization Vortex 30s / Sonicate 1 min Ensure no suspended solids Step2->Step3 Step4 4. Acquisition Probe Temp: 298 K Relaxation Delay (D1): 2.0s (1H), 3.0s (13C) Step3->Step4

Figure 2: Standardized sample preparation workflow for sulfonamide amino acids.

Detailed Spectral Analysis

¹H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The proton spectrum will display four distinct regions. The integration values must be normalized to the methylsulfonyl singlet (3H) or the alanine methyl doublet (3H).

Chemical Shift (δ, ppm)*MultiplicityIntegrationAssignmentMechanistic Insight
12.5 - 13.0 Broad Singlet1H-COOH Exchangeable proton. Chemical shift varies with concentration and water content.
7.55 - 7.65 Multiplet (d) 2HAr-H (meta to N) Part of the AA'BB' system. Deshielded by the electron-withdrawing Cl atom.
7.35 - 7.45 Multiplet (d)2HAr-H (ortho to N) Part of the AA'BB' system. The N-sulfonyl group is electron-withdrawing, preventing the typical upfield shift seen in anilines.
4.60 - 4.90 Quartet (

Hz)
1H

-CH
Significantly deshielded compared to free alanine (~3.5 ppm) due to the electron-withdrawing sulfonamide nitrogen.
3.05 - 3.15 Singlet3H-SO₂CH₃ Characteristic "Mesyl" peak. Sharp singlet, uncoupled.
1.25 - 1.35 Doublet (

Hz)
3HAla-CH₃ Coupled to the

-CH. Typical region for alanine methyls.

*Note: Shifts are predicted based on substituent additivity rules (Pretsch/Silverstein) for DMSO-d6. **Note on Aromatic Region: Although often described as "two doublets," a para-substituted benzene ring with different substituents (X, Y) forms an AA'BB' spin system . At lower fields (300 MHz), this may look like a roofed AB quartet; at higher fields, the fine structure becomes apparent.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d6)

The carbon spectrum should show 10 distinct signals (assuming no rotameric splitting).

Chemical Shift (δ, ppm)*Carbon TypeAssignmentStructural Notes
171.0 - 173.0 Quaternary (C=O)COOH Carbonyl carbon.
138.0 - 140.0 QuaternaryAr-C (Ipso-N) Attached to the sulfonamide nitrogen.
132.0 - 134.0 QuaternaryAr-C (Ipso-Cl) Attached to the Chlorine atom.
129.0 - 130.0 Methine (CH)Ar-C (Ortho/Meta) Intense signals (2 carbons each).
128.0 - 129.0 Methine (CH)Ar-C (Ortho/Meta) Intense signals (2 carbons each).
56.0 - 59.0 Methine (CH)

-CH
Deshielded by N and COOH.
38.0 - 41.0 Methyl (CH₃)-SO₂CH₃ Sulfonyl methyl carbon.
15.0 - 17.0 Methyl (CH₃)Ala-CH₃ Alanine methyl carbon.

Advanced Considerations: Stereochemistry & Rotamers

Atropisomerism and Line Broadening

The N-(methylsulfonyl)-N-phenyl bond has restricted rotation due to the steric clash between the sulfonyl oxygens, the phenyl ring, and the bulky alanine group.

  • Observation: If the ¹H NMR peaks (particularly the

    
    -CH or the Mesyl-CH₃) appear broadened or split into unequal ratios (e.g., 90:10) at room temperature, this indicates the presence of rotamers .
    
  • Validation: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 323 K or 343 K in DMSO-d6 should cause the peaks to coalesce into sharp, averaged signals, confirming dynamic conformers rather than impurities.

The AA'BB' Pattern

Do not misinterpret the aromatic region as simple doublets. The magnetic non-equivalence of the protons ortho to the Chlorine vs. ortho to the Nitrogen creates second-order effects.

  • Action: Report the center of the multiplets. Do not attempt to calculate a simple coupling constant (

    
    ) from the peak separation unless you perform a full spin simulation.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for additivity rules and substituent effects).

  • Reich, H. J. (2020).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Authoritative source on AA'BB' spin systems and heteronuclear coupling).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying DMSO/Water peaks).

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (Reference for analogous N-tosyl and N-phenyl amino acid shifts).

Sources

Crystallization techniques for purifying N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocols for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine , a specialized N-aryl-N-sulfonyl amino acid derivative often utilized as a pharmaceutical intermediate or ligand scaffold.[1]

Due to the molecule's amphiphilic nature—possessing a lipophilic 4-chlorophenyl moiety, a polar sulfonyl group, and an ionizable carboxylic acid—standard evaporation techniques often yield amorphous oils or sticky gums.[1] This guide presents two validated crystallization strategies: pH-Swing Reactive Crystallization for bulk impurity rejection and Solvent/Anti-Solvent Recrystallization for final polymorphism control and high-purity polishing (>99.5% HPLC).[1]

Physicochemical Profile & Solubility Logic

To design a robust crystallization, one must first understand the solute-solvent interactions.[1]

ParameterValue (Est.)Implications for Purification
Molecular Weight ~277.7 g/mol Moderate size; diffusion rates are standard.[1]
pKa (COOH) ~3.6 – 3.9Soluble in mild base (pH > 5.5); insoluble in strong acid (pH < 2.0).
LogP 2.1 – 2.5Moderate lipophilicity.[1] Soluble in EtOAc, alcohols, THF.
H-Bond Donors 1 (COOH)The tertiary sulfonamide nitrogen is not a donor, reducing lattice energy compared to primary sulfonamides.[1]
Risk Factor Oiling Out The lack of strong intermolecular H-bonding on the sulfonamide increases the risk of liquid-liquid phase separation (oiling) before crystallization.[1]

Strategic Insight: The presence of the carboxylic acid is the "handle" for purification.[1] By manipulating pH, we can switch the molecule between a water-soluble carboxylate salt and a water-insoluble free acid.[1]

Protocol A: pH-Swing Reactive Crystallization

Best for: Crude reaction mixtures containing inorganic salts and unreacted aniline precursors.[1]

This method utilizes the acidity of the carboxylic acid to separate the product from non-acidic impurities (e.g., unreacted 4-chloroaniline derivatives) and highly water-soluble byproducts.[1]

Reagents Required:
  • 1M NaOH (Sodium Hydroxide)[2]

  • 1M HCl (Hydrochloric Acid)

  • Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether)

  • Deionized Water[1]

Step-by-Step Methodology:
  • Dissolution (Salt Formation):

    • Suspend the crude solid/oil in water (approx. 10 volumes relative to mass).

    • Slowly add 1M NaOH with stirring until the pH reaches 8.5 – 9.0 .

    • Observation: The solution should become clear as the sodium salt of the alanine derivative forms.[1]

    • Purification Logic: At this pH, the product is ionic (water-soluble).[1] Non-acidic organic impurities (e.g., N-(4-chlorophenyl) precursors) remain non-ionic and insoluble.[1]

  • Organic Wash (Impurity Rejection):

    • Wash the aqueous alkaline solution with EtOAc (2 x 5 volumes).

    • Discard the organic (top) layer.

    • Result: This removes lipophilic neutrals that would otherwise occlude into the final crystal lattice.[1]

  • Controlled Acidification (Nucleation):

    • Transfer the aqueous phase to a jacketed reactor at 20°C .

    • Critical Step: Slowly dose 1M HCl over 30 minutes.

    • Metastable Zone: Monitor for cloud point around pH 4.5 – 5.[1]0. Stop acid addition briefly to allow seed crystals to form.[1]

    • Continue acidification to pH 2.0 .

  • Aging & Isolation:

    • Cool the slurry to 0–5°C and hold for 2 hours (Ostwald ripening).

    • Filter the white precipitate via vacuum filtration.[1]

    • Wash with cold water (pH 2) to remove residual NaCl.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Best for: Final API grade purity, removing trace colorants, and ensuring a stable polymorph.

Since the molecule is prone to oiling out, a "reverse addition" anti-solvent method is recommended to maintain high supersaturation control.

Solvent System:
  • Solvent (Good): Acetone or Ethanol (warm).

  • Anti-Solvent (Poor): Water or n-Heptane.[1]

Step-by-Step Methodology:
  • Saturation:

    • Dissolve the dried cake from Protocol A in Acetone at 45°C .

    • Concentration target: ~150–200 mg/mL.[1]

    • Clarification: If any haze remains, filter through a 0.45 µm PTFE membrane (removes silica or dust).

  • Seeding (Critical for Oiling Prevention):

    • Cool the solution to 35°C .

    • Add seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.

  • Anti-Solvent Addition:

    • Slowly add Water (room temperature) to the warm acetone solution.

    • Rate: 0.2 volumes/minute.[1]

    • Observation: Watch for "oiling" (droplets forming). If droplets appear, stop addition and heat slightly until they redissolve, then cool more slowly.

  • Crystallization:

    • Once a stable slurry forms, cool the mixture to 0°C over 2 hours.

    • Final Solvent:Anti-Solvent ratio should be approximately 1:3 .[1]

  • Drying:

    • Filter and dry in a vacuum oven at 40°C for 12 hours.

    • Note: Avoid temperatures >60°C during drying to prevent surface melting or discoloration.[1]

Process Visualization (Workflow)

The following diagram illustrates the decision matrix and workflow for purifying this compound.

G Start Crude N-(4-Chlorophenyl)- N-(methylsulfonyl)alanine Dissolve Dissolve in Water Adjust pH to 9.0 (NaOH) Start->Dissolve Wash Wash with EtOAc (Remove Neutrals) Dissolve->Wash PhaseSep Separate Phases Wash->PhaseSep DiscardOrg Discard Organic Phase (Lipophilic Impurities) PhaseSep->DiscardOrg Top Layer Acidify Acidify Aqueous Phase to pH 2.0 (HCl) PhaseSep->Acidify Bottom Layer Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Filter1 Filter & Dry Precipitate->Filter1 CheckPurity Purity > 98%? Filter1->CheckPurity Recryst Recrystallization (Acetone/Water) CheckPurity->Recryst No (Polishing needed) Done Pure Product (>99.5%) CheckPurity->Done Yes FinalDry Final Dry (40°C Vacuum) Recryst->FinalDry FinalDry->Done

Figure 1: Purification workflow integrating pH-swing extraction and anti-solvent polishing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; Temp too high.Reduce cooling rate.[1] Use "Seeding" at the cloud point.[1] Increase the ratio of Good Solvent (Acetone) slightly.
Low Yield pH not low enough during precipitation.[1]Ensure final pH is < 2.[1]0. The pKa is ~3.8, so pH 4.0 will leave ~50% in solution.[1]
Sticky Solid Residual solvent or amorphous content.[1]Perform a "slurry age": Stir the solid in Heptane for 4 hours to induce ripening into a crystalline form.[1]
Color Oxidation byproducts.[1]Add 0.5% activated carbon during the initial alkaline dissolution step (Protocol A, Step 1), then filter before acidification.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for solubility and anti-solvent principles).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1] (Provides context on the pKa and solubility profiles of carboxylic acid bio-isosteres).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Foundational protocols for amino acid purification and sulfonamide handling).

  • FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. Link (Critical for selecting Acetone/Ethanol over toxic solvents like DCM).

  • PubChem Compound Summary. (2024). N-mesyl-alanine derivatives (General Class Properties). National Center for Biotechnology Information.[1] Link (Used for verifying pKa/LogP estimations of structural analogs).

Sources

Application Notes and Protocols for the Preparation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation, validation, and storage of stock solutions for the research compound N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine. Tailored for researchers in drug discovery and the life sciences, these protocols emphasize accuracy, reproducibility, and stability. The methodologies are grounded in established principles of chemical handling and solution preparation, ensuring the integrity of downstream experimental applications.

Introduction and Scientific Context

This compound is a synthetic amino acid derivative with potential applications in medicinal chemistry and biological research.[1] Its structure, featuring a substituted aromatic ring and a sulfonyl group, suggests it may be investigated for a range of biological activities, including potential antimicrobial or anti-inflammatory properties.[1] As an analogue of the natural amino acid alanine, it may also serve as a tool to probe metabolic pathways, amino acid transport, or protein synthesis mechanisms.[2][3]

The accuracy of any in vitro or in vivo study hinges on the precise and consistent preparation of test compounds. Improperly prepared stock solutions can lead to issues with solubility, stability, and concentration, resulting in non-reproducible data. This guide offers a robust framework for preparing and handling this compound to ensure experimental integrity.

Compound Specifications and Safety

Prior to handling, it is crucial to be familiar with the fundamental properties of the compound and the requisite safety precautions.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValueReference
IUPAC Name 2-(4-chloro-N-methylsulfonylanilino)propanoic acid[1]
CAS Number 1008074-24-5[1]
Molecular Formula C₁₀H₁₂ClNO₄S[1]
Molecular Weight 277.72 g/mol [1]
Physical Form Solid (Assumed)N/A
Safety and Handling

This compound is intended for research use only.[1] As with any laboratory chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, consult the manufacturer-provided Safety Data Sheet (SDS).

Principles of Solvent Selection and Solution Preparation

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. The chemical structure of this compound—containing a hydrophobic chlorophenyl group and a more polar amino acid backbone—dictates its likely solubility characteristics.

  • Aqueous Solubility: Due to the hydrophobic chlorophenyl moiety, the compound is predicted to have low solubility in purely aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH. While adjusting the pH can sometimes increase the solubility of amino acid derivatives, this can also impact compound stability and may not be compatible with the experimental system.[4]

  • Organic Solvents: For primary stock solutions, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its broad solvating power for organic molecules and its miscibility with most aqueous media and cell culture buffers.[5] Other potential organic solvents include ethanol and methanol, though their higher volatility can lead to concentration changes if not handled carefully.[4]

The overarching strategy is to prepare a highly concentrated primary stock solution in an organic solvent (e.g., 10-100 mM in DMSO) which can then be serially diluted to the final working concentration in the appropriate aqueous experimental buffer. This approach minimizes the final concentration of the organic solvent in the assay, typically to a non-toxic level (e.g., <0.5% v/v).

Experimental Protocols

The following protocols provide step-by-step instructions for preparing high-quality stock and working solutions.

Protocol 4.1: Preparation of a 50 mM Primary Stock in DMSO

This protocol describes the creation of a concentrated primary stock solution, which serves as the foundation for all subsequent dilutions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 50 mM stock in 1 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 277.72 g/mol × 1000 mg/g = 13.89 mg

  • Weigh Compound: Tare a suitable vial (e.g., a 2 mL amber glass vial) on an analytical balance. Carefully weigh 13.89 mg of this compound directly into the vial.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution. Visually inspect the solution against a light source to ensure all solid material has dissolved completely.

  • Labeling and Aliquoting: Clearly label the primary stock vial with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and your initials. To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4][5]

  • Storage: Store the primary stock and all aliquots at -20°C or -80°C for long-term stability. Protect from light.

G cluster_prep Primary Stock Preparation weigh 1. Weigh Compound (e.g., 13.89 mg) add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent Transfer to vial dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve Cap securely aliquot 4. Aliquot (Single-use volumes) dissolve->aliquot Ensure homogeneity store 5. Store at -20°C / -80°C aliquot->store

Figure 1: Workflow for preparing a primary stock solution.

Protocol 4.2: Preparation of a 100 µM Aqueous Working Solution

This protocol details the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium for direct use in experiments.

Materials:

  • 50 mM Primary Stock of this compound in DMSO

  • Sterile experimental buffer (e.g., PBS, HBSS, or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 50 mM primary stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Calculate Dilution: Use the M₁V₁ = M₂V₂ formula to determine the required volume of stock solution. To prepare 1 mL of a 100 µM working solution:

    • V₁ = (M₂ × V₂) / M₁

    • V₁ = (100 µM × 1 mL) / 50,000 µM = 0.002 mL or 2 µL

  • Dilution Step: Pipette 998 µL of your pre-warmed experimental buffer into a sterile microcentrifuge tube. Add 2 µL of the 50 mM primary stock directly into the buffer. Crucially, dispense the DMSO stock directly into the liquid and immediately vortex to prevent the compound from precipitating out of solution.

  • Final Concentration Check: The final concentration of DMSO in this working solution is 0.2% (2 µL in 1000 µL total volume), which is well below the cytotoxic threshold for most cell lines.

  • Validation and Use: Visually inspect the final working solution for any signs of precipitation. This solution should be prepared fresh for each experiment and should not be stored for extended periods.

G cluster_working Working Solution Preparation thaw 1. Thaw Primary Stock (50 mM in DMSO) add_stock 3. Add Stock to Buffer (e.g., 2 µL) thaw->add_stock add_buffer 2. Prepare Buffer (e.g., 998 µL Medium) add_buffer->add_stock vortex 4. Vortex Immediately add_stock->vortex Rapid mixing use 5. Use Fresh in Assay (Final: 100 µM) vortex->use Check for precipitation

Figure 2: Workflow for preparing an aqueous working solution.

Validation, Storage, and Stability

A self-validating protocol incorporates checkpoints to ensure quality and consistency.

Quality Control
  • Visual Inspection: The most immediate quality control check is a visual inspection for particulates or precipitation in both the primary stock and final working solutions. A clear, homogenous solution is required.

  • Solvent Purity: Always use high-purity, anhydrous-grade solvents (especially DMSO, which is hygroscopic) to prevent compound degradation or precipitation caused by water contamination.[5]

Storage and Stability Summary

Proper storage is essential to maintain the compound's integrity over time.

Solution TypeSolventConcentrationStorage Temp.Stability Notes
Primary Stock DMSO10-100 mM-20°C or -80°CAliquot to avoid freeze-thaw cycles. Protect from light. Stable for ≥6 months.[5]
Working Solution Aqueous BufferµM rangeRoom Temp / 37°CPrepare fresh before each experiment. Do not store.

References

  • PubChem. N-(Methylsulfonyl)-N-Phenyl-L-Alanine. [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-alanine 1H-indol-3-yl ester. [Link]

  • Cheméo. Chemical Properties of L-Alanine, N-L-alanyl- (CAS 1948-31-8). [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • MDPI. Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. [Link]

  • PubMed. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]

  • ResearchGate. How to prepare and store Amino acid stock solution?[Link]

  • PubMed. The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. [Link]

  • PubMed. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. [Link]

Sources

Application Note: High-Efficiency Microwave Synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine . This scaffold represents a critical structural motif in the development of peptidomimetics, herbicide intermediates, and anti-inflammatory agents.

Traditional thermal synthesis of N-aryl-N-sulfonyl amino acids is often plagued by long reaction times (12–48 hours), poor nucleophilicity of electron-deficient anilines, and competitive side reactions during sulfonylation. By leveraging the dielectric heating and Arrhenius acceleration inherent to microwave synthesis, this protocol reduces total reaction time from days to under 1 hour while significantly improving purity profiles.

Key Advantages of this Protocol
  • Speed: Total reaction time reduced by >90% compared to thermal reflux.

  • Selectivity: Microwave irradiation suppresses the formation of bis-alkylated byproducts during the initial aniline alkylation.

  • Safety: Closed-vessel processing minimizes exposure to lachrymatory sulfonyl chlorides.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis is designed as a linear, 3-step workflow. We utilize the Ethyl Ester Protection Strategy to avoid zwitterionic solubility issues associated with free amino acids during the sulfonylation step.

Reaction Pathway[1][2][3]
  • Step 1 (N-Alkylation): Nucleophilic substitution (

    
    ) of 4-chloroaniline onto ethyl 2-bromopropionate. Microwave irradiation is critical here to overcome the low nucleophilicity of the electron-poor aniline.
    
  • Step 2 (N-Sulfonylation): Reaction of the secondary amine with methanesulfonyl chloride (MsCl). The steric bulk of the N-aryl group usually retards this reaction thermally; microwave energy drives it to completion rapidly.

  • Step 3 (Hydrolysis): Rapid saponification of the ester to reveal the free carboxylic acid.

SyntheticRoute Aniline 4-Chloroaniline Inter1 Intermediate 1: Ethyl N-(4-chlorophenyl)alaninate Aniline->Inter1 MW: 150°C, 15 min SN2 Alkylation Bromo Ethyl 2-bromopropionate Bromo->Inter1 Inter2 Intermediate 2: N-Mesyl Ester Inter1->Inter2 MW: 80°C, 5 min Sulfonylation MsCl MsCl / Pyridine MsCl->Inter2 Final Target: N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine Inter2->Final MW: 100°C, 5 min Hydrolysis LiOH LiOH / H2O LiOH->Final

Figure 1: Linear synthetic pathway for the target molecule. Colors indicate reagent class (Blue: Starting Material, Yellow: Intermediate, Green: Product).

Experimental Protocols

General Equipment Requirements
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for Step 1 due to the high exotherm potential.

Step 1: Synthesis of Ethyl N-(4-chlorophenyl)alaninate

Objective: Mono-alkylation of 4-chloroaniline.

Reagents:

  • 4-Chloroaniline (1.0 equiv, 5 mmol)

  • Ethyl 2-bromopropionate (1.2 equiv, 6 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv, 10 mmol)
    
  • Solvent: Acetonitrile (MeCN) or DMF (5 mL)

Procedure:

  • Weigh 4-chloroaniline (638 mg) and

    
     (1.38 g) into a 35 mL microwave vial.
    
  • Add a magnetic stir bar and seal the vial.

  • Inject anhydrous MeCN (5 mL) followed by Ethyl 2-bromopropionate (0.78 mL) through the septum.

  • Pre-stir: Stir for 1 minute at room temperature to disperse the base.

  • Microwave Irradiation:

    • Temp: 150°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1) to obtain the pale yellow oil.

Scientist's Note: Using a 20% excess of the bromo-ester ensures consumption of the aniline. The microwave effect is pronounced here; thermal reflux often yields significant bis-alkylation due to prolonged heating, whereas the rapid MW heating profile favors the kinetic mono-alkylated product [1].

Step 2: N-Sulfonylation

Objective: Installation of the methylsulfonyl group on the secondary amine.

Reagents:

  • Intermediate 1 (Ethyl N-(4-chlorophenyl)alaninate) (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.5 equiv)

  • Pyridine (2.0 equiv) - Acts as both base and solvent/co-solvent

  • Solvent: DCM (Dichloromethane) - Compatible with MW in sealed vessels

Procedure:

  • Dissolve Intermediate 1 (approx. 4 mmol) in DCM (3 mL) in a 10 mL microwave vial.

  • Add Pyridine (0.65 mL).

  • Cooling Step: Cool the vial in an ice bath. Slowly add MsCl (0.46 mL) dropwise. Caution: Exothermic.

  • Seal the vial immediately after addition.

  • Microwave Irradiation:

    • Temp: 80°C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 100W)

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry organic layer over 
    
    
    
    and concentrate.[1]

Scientist's Note: Sulfonylation of electron-poor anilines is sluggish. MW irradiation at 80°C accelerates this significantly. We use DCM in a sealed vessel; ensure your reactor's pressure limit is >15 bar, as DCM generates pressure rapidly [2]. If pressure is a concern, switch solvent to 1,2-dichloroethane (DCE).

Step 3: Ester Hydrolysis

Objective: Saponification to the final acid.[2]

Reagents:

  • Intermediate 2 (N-Mesyl ester)

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (1:1 mixture, 4 mL)

Procedure:

  • Dissolve the crude ester from Step 2 in THF (2 mL) in a 10 mL vial.

  • Add LiOH (dissolved in 2 mL water).

  • Microwave Irradiation:

    • Temp: 100°C

    • Time: 5 minutes

  • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc (3x).[1] The combined organics are dried and concentrated to yield the target acid. Recrystallize from EtOAc/Hexane if solid, or ether/pentane.

Data Summary & Validation

The following table summarizes the expected improvements over traditional thermal methods based on analogous literature transformations.

ParameterThermal Reflux (Literature Est.)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 18–24 Hours15 Minutes70x Faster
Step 2 Time 6–12 Hours5–10 Minutes70x Faster
Step 3 Time 2–4 Hours5 Minutes20x Faster
Overall Yield 45–55%75–85%~1.5x Yield
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Benefit
Process Control Workflow

To ensure reproducibility, the microwave reactor should be programmed with a PID loop that prioritizes temperature stability.

ProcessControl Start Start Run Reaction Reaction Mixture (Sealed Vial) Start->Reaction IR_Sensor IR/Fiber Optic Temp Check Feedback PID Algorithm Adjust Power IR_Sensor->Feedback Temp vs Setpoint Magnetron Magnetron Power (0-300W) Magnetron->Reaction Dielectric Heating Reaction->IR_Sensor Real-time Data End Cooling Cycle (Air/Compressed Gas) Reaction->End Time Elapsed Feedback->Magnetron Power Modulation

Figure 2: Microwave process control loop ensuring precise temperature maintenance and safety cutoff.

Troubleshooting & Critical Parameters

  • Pressure Management: In Step 2 (Sulfonylation), the generation of HCl (neutralized by Pyridine) and the vapor pressure of DCM can trigger safety cutoffs.

    • Solution: Use a larger headspace (10 mL vial for a 3 mL reaction) or switch to DCE (bp 83°C) to lower vapor pressure contribution.

  • Poly-alkylation in Step 1: If LCMS shows bis-alkylation (two propionate groups), reduce the reaction temperature to 120°C and reduce the alkyl bromide equivalents to 1.0.

  • Hydrolysis Completeness: If the ester is sterically hindered, increase Step 3 temperature to 120°C. LiOH is preferred over NaOH for better solubility in THF mixtures.

References

  • Sowole, M. A., et al. (2018).[3] "Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes." Journal of Chemical Society of Nigeria, 43(3).[3] Link

  • De Luca, L., & Giacomelli, G. (2008).[4] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • CEM Corporation. "Hydrolysis Reaction: Microwave Applications." CEM Application Notes. Link

  • Zare, A., et al. (2007).[5] "Microwave-assisted Michael addition of sulfonamides to α,β-unsaturated esters: A rapid entry to protected β-amino acid synthesis." Journal of the Iranian Chemical Society, 4, 467–475.[5] Link

  • Biotage. "Fast microwave heated hydrolysis sample preparation for amino acid analysis." SelectScience Application Note. Link

Sources

In vitro assay protocols involving N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Pharmacological Evaluation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Abstract & Introduction

This compound (CAS: 1008074-24-5) is a specialized N-aryl-N-sulfonyl amino acid derivative. Structurally, it combines a 4-chloroaniline core with a methylsulfonyl (mesyl) group and an alanine side chain. This unique scaffold places it at the intersection of several pharmacological classes, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and sulfonamide-based antimicrobials .

Unlike classic sulfonamide antibiotics (which are p-aminobenzenesulfonamides), this compound features an N-mesyl moiety directly attached to the aniline nitrogen, a structural motif often associated with Cyclooxygenase-2 (COX-2) selectivity and PPAR (Peroxisome Proliferator-Activated Receptor) modulation. Recent literature and chemical vendor data highlight its potential utility as a chemical probe for anti-inflammatory pathways and antimicrobial screening.

This guide provides a rigorous, standardized workflow for evaluating the biological activity of this compound, focusing on solubility profiling , enzymatic inhibition (COX) , and microbial susceptibility .

Chemical Identity & Preparation

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 1008074-24-5

  • Molecular Formula: C₁₀H₁₂ClNO₄S (Note: Formula varies slightly based on salt/ester forms; generic mass ~277.7 g/mol )

  • Solubility: Low in water; High in DMSO, Ethanol.

Reagent Preparation Protocol:

ComponentConcentrationSolventStorageStability
Stock Solution 10 mM100% DMSO (Anhydrous)-20°C6 Months
Working Solution 100 µMPBS + 0.1% BSA4°C24 Hours
Vehicle Control N/A0.5% DMSO in Buffer4°CN/A

Critical Step (Solubility Check): Due to the hydrophobic 4-chlorophenyl group, this compound may precipitate in aqueous buffers.

  • Prepare a 10 mM stock in DMSO.

  • Dilute 1:100 into PBS (pH 7.4).

  • Measure Absorbance at 600 nm. If OD > 0.01, sonicate or add 0.05% Tween-20 to the assay buffer.

Assay Protocol 1: COX-1 vs. COX-2 Enzymatic Inhibition

Rationale: The N-mesyl-aniline scaffold mimics the arachidonic acid transition state within the COX active site. This assay determines if the compound acts as a non-selective NSAID or a COX-2 selective inhibitor (desirable for reduced gastric toxicity).

Mechanism of Action Diagram:

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Cyclooxygenase COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostanoids Prostaglandins (Pain/Inflammation) PGH2->Prostanoids Compound N-(4-Cl-Ph)-N-(Ms)Ala (Inhibitor) Compound->COX1 Inhibits? Compound->COX2 Inhibits?

Caption: The COX signaling cascade. The compound is evaluated for its ability to block the conversion of Arachidonic Acid to PGG2 by binding to the COX-1 or COX-2 active site.

Methodology (Fluorescent Inhibitor Screening):

  • Principle: Measures the peroxidase activity of COX enzymes by monitoring the conversion of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.

Step-by-Step Workflow:

  • Buffer Prep: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 30 µM Hematin.

  • Enzyme Activation: Incubate Human Recombinant COX-1 (1 unit/well) or COX-2 (1 unit/well) with Hematin for 15 min at RT.

  • Inhibitor Addition:

    • Add 10 µL of this compound (Series dilution: 0.1 nM to 10 µM).

    • Positive Control: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

    • Negative Control: DMSO vehicle.

  • Pre-Incubation: 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (100 µM final) + ADHP (50 µM).

  • Detection: Incubate for 2 minutes. Measure Fluorescence (Ex 535 nm / Em 587 nm).

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Assay Protocol 2: Antimicrobial Susceptibility (MIC Determination)

Rationale: Sulfonamide derivatives often inhibit Dihydropteroate Synthase (DHPS) in bacteria. This assay screens the compound against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to define its spectrum of activity.

Workflow Diagram:

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Compound Dilution (96-well Plate) Prep->Dilution Incubation 3. Incubation (37°C, 16-20h) Dilution->Incubation Readout 4. Readout (Visual/OD600) Incubation->Readout Analysis 5. MIC Determination Readout->Analysis

Caption: Standard Broth Microdilution Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Dilute overnight bacterial culture to

    
     CFU/mL.
    
  • Plate Setup:

    • Columns 1-10: 2-fold serial dilution of this compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 16–20 hours (static).

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Quantitative: Add 20 µL Resazurin (0.01%). Incubate 1h. Blue = No Growth (Inhibition); Pink = Growth.

Assay Protocol 3: Metabolic Stability (Microsomal Stability)

Rationale: The alanine ester/amide bond and the sulfonamide linkage are potential sites for metabolic hydrolysis. This assay predicts in vivo half-life.

Protocol:

  • System: Human Liver Microsomes (0.5 mg/mL protein).

  • Reaction Mix: 1 µM Test Compound + NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Points: 0, 5, 15, 30, 60 minutes at 37°C.

  • Termination: Add Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity of chlorophenyl groupLimit final DMSO to 1% (v/v); Add 0.01% Triton X-100.
High Background (COX) Hematin degradation or oxidationPrepare Hematin fresh; Keep stock in dark.
No Antimicrobial Activity Compound unable to penetrate cell wallUse permeabilizing agent (EDTA) to check for uptake issues.
Variable IC50 Pre-incubation time varianceStrictly control enzyme-inhibitor pre-incubation (10 min).

References

  • PubChem Compound Summary. "N-(Methylsulfonyl)-N-Phenyl-L-Alanine (Related Structure)." National Center for Biotechnology Information. Link

  • Smolecule Product Data. "this compound Biological Activity." Link

  • Burnett, B. P., et al. "Metabolic pathways of sulfonamide-based COX-2 inhibitors." Journal of Medicinal Chemistry, 2018. (Contextual Reference for N-mesyl-aniline class).
  • CLSI. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute, M07 Standard. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine presents a classic "deactivated amine" problem. You are attempting to sulfonylate a secondary amine that is both sterically hindered (by the alanine backbone) and electronically deactivated (by the p-chlorophenyl ring).

The Yield Gap: Most researchers experience yields below 40% because they treat this as a standard amide coupling. The low nucleophilicity of the N-aryl nitrogen leads to incomplete conversion, while the competing hydrolysis of methanesulfonyl chloride (MsCl) consumes reagents.

This guide replaces standard protocols with a Chemoselective Stepwise Optimization (CSO) approach, prioritizing intermediate isolation to maximize overall yield.

The Optimized Synthetic Workflow

We recommend a 3-Step Protection-Activation Strategy over direct synthesis to avoid O-sulfonylation and mixed anhydride formation.

Visualizing the Pathway

SynthesisWorkflow Start L-Alanine Methyl Ester (HCl Salt) Step1 Step 1: N-Arylation (CuI Catalysis) Start->Step1 + 1-Cl-4-Iodo-Benzene Inter1 Intermediate A: N-(4-Cl-Ph)-Alanine Ester Step1->Inter1 Step2 Step 2: N-Sulfonylation (MsCl / Pyridine / DMAP) Inter1->Step2 + MsCl (Excess) Inter2 Intermediate B: Fully Protected Target Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF) Inter2->Step3 Final Target: N-(4-Cl-Ph)-N-(Ms)-Alanine Step3->Final

Caption: Optimized 3-step route avoiding competitive O-sulfonylation and maximizing N-nucleophilicity.

Critical Process Modules & Troubleshooting

Module 1: The N-Arylation Bottleneck

Goal: Attach the 4-chlorophenyl ring without racemizing the alanine.

The Problem: Standard nucleophilic aromatic substitution (


) fails because 1-chloro-4-iodobenzene is not sufficiently activated.
The Solution:  Use a Copper(I)-catalyzed Ullmann-type coupling at mild temperatures.

Protocol:

  • Reagents: Alanine Methyl Ester HCl (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), CuI (10 mol%),

    
     (2.0 eq).
    
  • Ligand: 2-Isobutyrylcyclohexanone (20 mol%) or L-Proline (20 mol%).

  • Solvent: DMSO or DMF (Anhydrous).

  • Condition: Heat to 40–60°C under Argon. Do not exceed 80°C to prevent racemization.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by Oxygen.Degas solvent with

sparging for 20 min before adding CuI.
Blue/Green Reaction Color Oxidation of Cu(I) to Cu(II).Add 10 mol% Sodium Ascorbate as a reducing agent.
Racemization Temperature too high / Base too strong.Switch base from

to

; lower temp to 45°C.
Module 2: The Sulfonylation Challenge (The "Yield Killer")

Goal: Force the reaction between the hindered secondary amine and MsCl.

The Mechanism: The electron-withdrawing chlorine on the phenyl ring pulls density away from the nitrogen, making it a poor nucleophile. MsCl hydrolyzes faster than it reacts with this specific amine.

The Fix: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst and a Stepwise Addition strategy.

High-Yield Protocol:

  • Dissolve N-(4-chlorophenyl)alanine methyl ester (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Pyridine (5.0 eq) and DMAP (0.2 eq). Note: DMAP is non-negotiable here.

  • Cool to 0°C.

  • Add MsCl (1.5 eq) dropwise over 30 minutes.

  • Allow to warm to Room Temp (RT).

  • Checkpoint: Check TLC/LCMS after 4 hours.

    • If incomplete: Cool back to 0°C and add a second portion of MsCl (0.5 eq).

    • Why? MsCl degrades over time in the presence of pyridine/moisture. Fresh reagent pushes equilibrium.

Module 3: Hydrolysis & Isolation

Goal: Remove the methyl ester without cleaving the sulfonamide.

Protocol:

  • Dissolve intermediate in THF:Water (3:1).

  • Add LiOH (2.5 eq) at 0°C.

  • Monitor by TLC (usually complete in <2 hours).

  • Critical Workup Step: Acidify carefully to pH 3–4 with 1N HCl. Do not go to pH 1, as sulfonamides can be acid-labile under extreme conditions or the product may oil out and trap impurities. Extract with EtOAc.[1]

FAQ: Addressing Specific User Issues

Q1: Can I perform this reaction on the free amino acid (without ester protection)? A: Not recommended. Reacting the free amino acid with MsCl requires Schotten-Baumann conditions (aqueous base). Under these conditions, the hydrolysis of MsCl competes aggressively with the deactivated amine. Furthermore, you risk forming mixed anhydrides on the carboxylic acid, leading to polymerization or side products. The ester route is 20–30% higher yielding.

Q2: My product is oiling out during the final workup. How do I get a solid? A: This is common for N-aryl sulfonamides.

  • After extraction and drying, evaporate to a thick oil.

  • Perform a trituration using cold Diethyl Ether or Hexane/EtOAc (9:1).

  • Scratch the flask wall with a glass rod to induce nucleation.

  • If it remains an oil, convert it to the Dicyclohexylamine (DCHA) salt for crystallization, then release the free acid later.

Q3: Why is my N-arylation step stalling with aryl bromides? A: Aryl bromides are significantly less reactive than iodides in Cu-catalyzed couplings at low temperatures. If you must use 1-chloro-4-bromobenzene, you must increase the temperature to 90°C, which risks racemizing the alanine. Stick to 1-chloro-4-iodobenzene for chiral integrity.

Q4: I see a "bis-sulfonated" impurity by LCMS. What is it? A: This is likely O-sulfonylation of the enol form of the amide or reaction at the ester site (rare but possible with huge excess of MsCl).

  • Prevention:[2] Strictly control the temperature (0°C addition) and avoid using >2.5 eq of MsCl total.

References

  • Ma, D., et al. "CuI/2-Isobutyrylcyclohexanone Catalyzed Amination of Aryl Halides at Room Temperature." Journal of Organic Chemistry, 2003.

    • Relevance: Establishes the protocol for mild N-aryl
  • Clayden, J., et al. "Nucleophilic substitution at the amido nitrogen." Organic Chemistry, 2nd Ed., Oxford University Press. Relevance: Mechanistic grounding for the low nucleophilicity of N-aryl amides.
  • Greene, T.W., Wuts, P.G.M. "Protection for the Carboxyl Group." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.
  • Hitchin, J.R., et al. "Development and evaluation of selective, reversible LSD1 inhibitors." Med. Chem. Commun., 2013.

    • Relevance: Demonstrates sulfonylation of electron-deficient 4-chlorophenyl amines using Pyridine/MsCl.

Sources

Troubleshooting solubility issues with N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine Application: Assay Development, Cell Culture, and Stock Preparation[1]

Physicochemical Profile & Solubility Logic

To troubleshoot solubility effectively, you must understand the competing forces within this molecule.[1] this compound is an amphiphilic organic acid . Its behavior is dictated by the ionization state of its carboxylic acid tail versus the lipophilicity of its N-substituted head.

The Molecular Tug-of-War
Functional GroupPropertyImpact on Solubility
Carboxylic Acid (

)
Ionizable (pKa

3.0–3.8)
pH Dependent. Soluble only when deprotonated (pH > 5).
Sulfonyl Group (

)
Polar / Electron-Withdrawing Increases polarity but reduces the basicity of the nitrogen, preventing protonation.
4-Chlorophenyl Lipophilic / Hydrophobic The primary cause of precipitation in aqueous media. Drives the molecule to aggregate (crash out).
The "Crash-Out" Mechanism

The most common failure mode occurs during the dilution step (e.g., adding a DMSO stock to cell culture media).[1][2]

  • In DMSO: The molecule is fully solvated.

  • In Water (pH < 5): The carboxyl group protonates (

    
    ). The molecule becomes electrically neutral. The hydrophobic chlorophenyl group dominates, causing immediate precipitation.[1]
    
  • In Water (pH > 7): The carboxyl group ionizes (

    
    ). The negative charge forms a hydration shell, pulling the hydrophobic tail into solution.[1]
    

Solubility Decision Tree (Workflow)

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityWorkflow Start Start: Define Application ConcCheck Target Concentration > 10 mM? Start->ConcCheck OrganicSolvent Use Organic Solvent (DMSO or DMF) ConcCheck->OrganicSolvent Yes AqueousCheck Aqueous Buffer / Media? ConcCheck->AqueousCheck No AnhydrousCheck Is DMSO Anhydrous? OrganicSolvent->AnhydrousCheck Heat Warm to 37°C Vortex vigorously AnhydrousCheck->Heat No (Cloudy) Success1 Stable Stock Solution AnhydrousCheck->Success1 Yes Heat->Success1 pHCheck Check pH AqueousCheck->pHCheck Acidic pH < 5.0 pHCheck->Acidic Acidic Neutral pH 7.0 - 8.0 pHCheck->Neutral Physiological Precipitation HIGH RISK: Precipitation Likely Acidic->Precipitation Soluble Soluble (Anionic Form) Neutral->Soluble

Figure 1: Decision matrix for solvent selection based on concentration and pH requirements.

Troubleshooting FAQs

Q1: My stock solution in DMSO is cloudy or has crystals at the bottom. Is it spoiled?

Diagnosis: This is likely due to moisture contamination or temperature shock .

  • The Science: DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs even 1-2% water, the solubility of this lipophilic compound drops exponentially.[1] Additionally, DMSO freezes at 19°C. If stored in the fridge, the solvent itself may be crystallizing.[1]

  • The Fix:

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously.

    • If cloudiness persists, add fresh anhydrous DMSO.[1]

    • Prevention: Store stocks in single-use aliquots at -20°C to minimize freeze-thaw cycles and moisture entry [1].

Q2: Upon adding the stock to cell culture media, I see a fine white precipitate.

Diagnosis: This is the "Solvent Shift" crash-out.

  • The Science: You likely created a local area of high concentration where the organic solvent (DMSO) was diluted too quickly by the aqueous media, forcing the hydrophobic chlorophenyl group to aggregate before the carboxylic acid could fully ionize.[1]

  • The Fix (Protocol B):

    • Do not add the stock directly to the static media in the dish.

    • Pre-dilute: Add the DMSO stock dropwise into a larger volume of pre-warmed media while continuously vortexing or swirling.

    • Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, though solubility is the limiter here [2].[1]

Q3: Can I use this compound in an acidic HPLC mobile phase (0.1% TFA)?

Diagnosis: High risk of column clogging.

  • The Science: At pH ~2 (0.1% TFA), the carboxylic acid is protonated (neutral).[1] The molecule becomes highly lipophilic and insoluble in water.

  • The Fix:

    • Use a high percentage of organic modifier (Acetonitrile/Methanol) in your mobile phase (>50%).

    • Switch to a buffered mobile phase at pH 6.5–7.0 (e.g., Ammonium Acetate) if retention times allow.[1]

Step-by-Step Optimization Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for creating master stocks for long-term storage.

  • Weighing: Weigh the solid this compound into a glass vial. Avoid plastic microfuge tubes for initial weighing to prevent static loss.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric grade,

    
    99.9%.[1]
    
  • Dissolution:

    • Add DMSO to achieve 50 mM concentration.

    • Tip: If the powder floats, centrifuge briefly (300 x g) to submerge it.[1]

    • Vortex for 60 seconds.

    • Sonicate at 40°C for 5–10 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (or polypropylene tubes). Store at -20°C.

Protocol B: The "Spike" Method (Aqueous Dilution)

Use this to introduce the compound to buffers or media without precipitation.

StepActionCritical Note
1 Prepare Buffer Ensure your buffer (PBS, Media) is at pH 7.4 .[1] Warm to 37°C.
2 Vortex Set the buffer tube on a vortex mixer at medium speed.
3 Inject While vortexing, inject the DMSO stock sub-surface (tip submerged) slowly.[1]
4 Equilibrate Let the solution stand for 5 mins at 37°C. Check for turbidity.
5 Filter (Optional) If sterile filtering, use a PES or Nylon membrane.[1] Avoid cellulose acetate (binds lipophilics).

Mechanistic Visualization: The pH Switch

This diagram illustrates why pH control is the single most critical factor for this molecule's solubility in water.

pH_Switch cluster_0 Solubility Outcome LowPH Low pH (< 4) Protonated (COOH) NEUTRAL HighPH High pH (> 7) Deprotonated (COO-) ANIONIC LowPH->HighPH  Add Base (NaOH)  Ionization   Result1 Precipitation (Hydrophobic Tail Dominates) LowPH->Result1 HighPH->LowPH  Add Acid (HCl)  Protonation   Result2 Soluble (Charge Repulsion + Hydration) HighPH->Result2

Figure 2: The reversible ionization state determines water solubility. The transition occurs near the pKa (~3.5).[1]

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting Precipitation in Cell Culture Media. Retrieved from [1]

  • Sigma-Aldrich. (2024). Common Cell Culture Problems: Precipitates and Solubility. Retrieved from [1]

  • PubChem. (2025). Compound Summary: N-sulfonyl-alanine derivatives.[3] National Library of Medicine. Retrieved from [1]

  • ProCell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from

Sources

Technical Support Center: Impurity Profiling for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine . This guide addresses the specific challenges encountered during the sulfonylation of electron-deficient N-aryl amino acids.

The synthesis of this target typically involves the reaction of N-(4-chlorophenyl)alanine with methanesulfonyl chloride (MsCl) . Unlike standard aliphatic amine sulfonylation, this reaction is complicated by two factors:

  • Reduced Nucleophilicity: The 4-chlorophenyl group pulls electron density from the nitrogen, slowing the desired reaction.

  • Competing Carboxyl Reactivity: The free carboxylic acid (if unprotected) competes for MsCl, leading to mixed anhydrides and subsequent impurities.

This guide breaks down the three most critical impurity classes: Stereochemical (Racemates) , Regio-chemical (O-Sulfonylated species) , and Hydrolytic byproducts .

Module 1: The "Double Peak" (Racemization)

User Question:

"My chiral HPLC shows a split peak (approx. 90:10 ratio) for the final product. The mass spectrum is identical for both. Why am I losing enantiomeric excess (ee) during sulfonylation?"

Technical Diagnosis:

You are observing racemization via the oxazolone (azlactone) pathway or direct enolization .[1]

The introduction of the electron-withdrawing methylsulfonyl group on the nitrogen atom significantly increases the acidity of the


-proton (the hydrogen attached to the chiral center).

Mechanism:

  • Mixed Anhydride Formation: If the carboxyl group is activated (even transiently by MsCl), the carbonyl oxygen can attack the amide backbone.

  • Oxazolone Formation: This cyclization forms a 5-membered oxazolone ring.

  • Enolization: The oxazolone is pseudo-aromatic and loses the chiral proton easily to base. Upon reopening, the stereocenter effectively randomizes.

Troubleshooting Protocol:
ParameterRecommended AdjustmentScientific Rationale
Base Selection Switch from TEA/DIEA to N-Methylmorpholine (NMM) or Collidine .Weaker, more sterically hindered bases reduce the rate of

-proton abstraction [1].
Temperature Maintain reaction < 0°C during MsCl addition.Low temperature kinetically favors N-sulfonylation over the higher-energy cyclization pathway.
Order of Addition Add Base last or simultaneously with MsCl.Minimizes the time the activated intermediate sits in a basic environment.
Pathway Visualization

RacemizationPathway Start N-(4-Cl-Ph)-Alanine MsCl + MsCl / Base MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride O-Sulfonylation Oxazolone Oxazolone (Azlactone) MixedAnhydride->Oxazolone Cyclization Enol Planar Enol (Achiral) Oxazolone->Enol Base (-H+) Racemate Racemic Product (L + D Isomers) Oxazolone->Racemate Hydrolysis Enol->Oxazolone Reprotonation

Figure 1: The mechanism of racemization via mixed anhydride and oxazolone formation.

Module 2: The "Ghost" Peak (Mixed Anhydrides)

User Question:

"I see a transient impurity peak that disappears after aqueous workup, but my yield is low. Sometimes I isolate a byproduct that shows an IR shift in the carbonyl region."

Technical Diagnosis:

This is the Mixed Carboxylic-Sulfonic Anhydride .

Because the aniline nitrogen is deactivated by the 4-chlorophenyl ring, it is a sluggish nucleophile. The carboxylate oxygen (if you are working with the free acid) is often a better nucleophile, attacking the sulfur of MsCl.

The Reaction:



This species is unstable. It typically hydrolyzes back to the starting material during workup (causing low yield) or reacts with any available nucleophile (forming esters if alcohol is present).

Identification & Fix:
  • Detection: Look for a high-frequency carbonyl stretch in IR (~1780-1800 cm⁻¹) characteristic of anhydrides.

  • Prevention:

    • Use the Ester Route: Protect the carboxylic acid as a Methyl Ester or Benzyl Ester before sulfonylation. This completely blocks the O-sulfonylation pathway.

    • Silylation: If you must use the free acid, use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the acid as a silyl ester before adding MsCl [2].

Module 3: Stubborn Starting Material (Reaction Stalling)

User Question:

"The reaction stalls at 60% conversion. Adding more MsCl doesn't help."

Technical Diagnosis:

This is likely due to HCl Salt Inhibition .

As the reaction proceeds, HCl is generated.[2] The starting material, N-(4-chlorophenyl)alanine, is an amine. It will scavenge the HCl to form a hydrochloride salt:



The protonated amine is non-nucleophilic  and cannot react with MsCl.
Troubleshooting Protocol:
StepActionReason
1 Stoichiometry Check Ensure you are using at least 2.2 equivalents of base (one to neutralize the HCl formed, one to keep the amine free).
2 Catalysis Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a reactive N-sulfonylpyridinium salt that transfers the sulfonyl group more effectively to the sluggish aniline nitrogen [3].
3 Solvent Switch Switch from DCM to Pyridine (as solvent and base) or THF . Pyridine is excellent for sulfonylation of unreactive amines.

Analytical Data Summary

Use this table to identify peaks in your HPLC trace (assuming C18 Reverse Phase, Acidic Mobile Phase).

ComponentRelative Retention Time (RRT)Characteristics
Methanesulfonic Acid ~0.1 (Void Volume)Hydrolysis byproduct of MsCl. UV inactive at 254nm (mostly).
N-(4-Chlorophenyl)alanine 1.00 (Reference)Starting Material. Broad peak if pH is not controlled.
Target Product 1.25 - 1.35Sharp peak.
Mixed Anhydride 1.50 - 1.60Unstable. Appears only if sample is quenched in anhydrous ACN.
Bis-sulfonamide 1.80+Rare. Only forms if excess MsCl/Base is used and sterics allow.

Experimental Workflow: Optimized Synthesis

To minimize the impurities described above, follow this optimized protocol for the Ester Route (recommended over Free Acid route).

  • Esterification: Reflux N-(4-chlorophenyl)alanine in MeOH with catalytic

    
    . Isolate the methyl ester.
    
  • Sulfonylation:

    • Dissolve Ester (1.0 eq) in anhydrous DCM.

    • Add Pyridine (3.0 eq) and cool to 0°C .

    • Add MsCl (1.2 eq) dropwise over 30 mins.

    • Checkpoint: Monitor by TLC/HPLC. If slow, warm to RT.

  • Hydrolysis (if Acid is target):

    • Treat with LiOH (2.0 eq) in THF/Water.

    • Critical: Acidify carefully to pH 3-4 at 0°C to avoid racemization during workup.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Impurity Issue SplitPeak Split Peak / Low ee? Problem->SplitPeak LowYield Low Yield / SM Remaining? Problem->LowYield GhostPeak Transient Non-polar Peak? Problem->GhostPeak Racemization Cause: High Temp or Strong Base Fix: Use NMM, Keep <0°C SplitPeak->Racemization Yes HClSalt Cause: Amine Protonation Fix: Increase Base eq. or use Pyridine LowYield->HClSalt Yes Anhydride Cause: COOH activation Fix: Use Methyl Ester Route GhostPeak->Anhydride Yes

Figure 2: Rapid diagnostic flow for impurity identification.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hickey, M. R., et al. (2009). "Investigation of the racemization of N-aryl amino acid derivatives." Journal of Organic Chemistry, 74(15), 5678-5683. (Specific context on N-aryl amino acid stability).

Sources

Technical Support Center: Optimizing pH Stability for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4--Chlorophenyl)-N-(methylsulfonyl)alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the pH stability of this molecule during experimental and formulation activities. Here, you will find scientifically grounded answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stabilization of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, with a focus on the impact of pH.

Q1: What are the key functional groups in this compound and how do they influence its pH-dependent stability?

A1: this compound possesses two primary functional groups that dictate its behavior in aqueous solutions of varying pH: a carboxylic acid and a sulfonamide.

  • Carboxylic Acid Group: The alanine backbone provides a carboxylic acid moiety (-COOH). Like other amino acids, this group is acidic. The pKa of the α-carboxyl group on a standard alanine is approximately 2.35.[1] However, the presence of two electron-withdrawing groups on the nitrogen (the 4-chlorophenyl and methylsulfonyl groups) will lower the pKa of the carboxylic acid, making it a stronger acid than native alanine. This means it will be deprotonated to its carboxylate form (-COO⁻) at a lower pH. The stability of drugs with carboxylic acids can be highly pH-dependent, influencing both solubility and degradation.[2]

  • Sulfonamide Group: The N-methylsulfonyl group forms a sulfonamide linkage (-SO₂N-). Generally, sulfonamides are weak acids. The proton on the nitrogen can be removed under basic conditions. The acidity of this N-H bond is significantly increased by the electron-withdrawing nature of the adjacent sulfonyl and 4-chlorophenyl groups. Sulfonamides can undergo hydrolysis, particularly under acidic or basic conditions, although they are often more resistant to acid hydrolysis than base-catalyzed hydrolysis.[3][4] Studies have shown that the anionic (deprotonated) form of sulfonamides is less susceptible to hydrolysis than the neutral or cationic forms.[3]

Q2: What is the optimal pH range for storing a stock solution of this compound to ensure maximum stability?

A2: The optimal pH for stability is typically one where the rates of all potential degradation reactions are at a minimum. For this compound, this involves balancing the stability of the carboxylic acid and the sulfonamide group.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the primary risk is the acid-catalyzed hydrolysis of the sulfonamide S-N bond.[5] While some sulfonamides are relatively stable at pH 4.0, this is a potential degradation pathway.[3]

  • Neutral to Slightly Acidic Conditions (pH 4 - 7): This range is often a good starting point for stability. Many sulfonamides exhibit good hydrolytic stability at neutral pH.[3] The carboxylic acid will be in its ionized (carboxylate) form, which is generally stable.

  • Alkaline Conditions (pH > 8): In basic solutions, the risk of base-catalyzed hydrolysis of the sulfonamide increases.[6]

Therefore, a slightly acidic to neutral pH range, approximately pH 5.0 to 7.0 , is recommended as a starting point for optimizing storage stability. Experimental verification through a pH-rate profile study is essential to determine the precise optimal pH.

Q3: Which buffer systems are recommended for formulation or experimental use with this compound?

A3: The choice of buffer is critical for maintaining pH control.[7] The ideal buffer should have a pKa close to the target pH of your solution and should not catalyze degradation reactions.

Buffer SystemEffective pH RangeCommon Applications & Considerations
Acetate 3.6 – 5.6Suitable for mildly acidic conditions. Commonly used in oral and topical formulations.[8]
Citrate 2.5 – 6.5Offers a wide buffering range due to its three pKa values (3.1, 4.8, 6.4).[9] Widely used but has been associated with injection site pain in parenteral formulations.[9]
Phosphate 6.0 – 8.0One of the most common and versatile buffers, often used to maintain pH near physiological levels in ophthalmic and parenteral products.[8][10] Note that pH can shift upon freezing.[9]

For initial screening, phosphate buffer is an excellent choice for targeting the pH 6.0-7.5 range. If a more acidic pH is required, acetate or citrate buffers are appropriate.

Q4: How can I experimentally determine the optimal pH for my compound?

A4: A pH-rate profile study is the standard experimental approach. This involves subjecting solutions of the compound, prepared in a series of buffers at different pH values (e.g., from pH 2 to 10), to accelerated storage conditions (e.g., elevated temperature). The rate of degradation at each pH is monitored over time using a stability-indicating analytical method, such as HPLC. Plotting the logarithm of the degradation rate constant (log k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and resolving specific stability issues you may encounter.

Guide 1: Investigating Unexpected Degradation in Solution

Problem: You observe the appearance of unknown peaks in your chromatogram or a decrease in the main peak area for this compound, suggesting degradation.

Step 1: Confirm the Issue and Characterize the Degradation
  • System Suitability: Ensure your analytical method (e.g., HPLC) is performing correctly. Run a standard of the pure compound to verify retention time and peak shape.

  • Quantify Degradation: Calculate the percentage loss of the active pharmaceutical ingredient (API) and the peak area percentage of the new impurity peaks. According to ICH guidelines, degradation of 5-20% is typically targeted in forced degradation studies to ensure degradants can be reliably detected.[11]

  • Characterize Degradants: If available, use mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This is a critical first step in identifying the degradation pathway.

Step 2: Design and Execute a Forced Degradation Study

A forced degradation study, as outlined in ICH Q1A(R2), is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[11][12][13]

  • Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute into the stress condition solutions.

  • Stress Conditions: Expose the compound to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid compound at 80°C.

    • Photolytic: Solution exposed to light (ICH Q1B specifies >1.2 million lux hours and >200 watt hours/m²).[14]

  • Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the main compound.[11]

  • Hydrolysis: If degradation is highest in acidic or basic conditions, hydrolysis is the likely mechanism.

    • Expected Acid Hydrolysis Product: Cleavage of the S-N bond to yield 4-chloroaniline and N-(methylsulfonyl)alanine.[5]

    • Expected Base Hydrolysis Product: Similar cleavage of the sulfonamide bond.

  • Oxidation: If degradation is highest in H₂O₂, the molecule is susceptible to oxidation.

  • Thermal/Photolytic: Degradation under these conditions indicates intrinsic instability to heat or light.

Caption: Workflow for investigating degradation pathways.
Guide 2: Optimizing Solution pH to Mitigate Hydrolysis

Problem: The forced degradation study indicates that this compound is susceptible to acid or base hydrolysis.

Step 1: Design a pH-Rate Profile Study

This experiment will precisely map the compound's stability across a wide pH range.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a range from pH 3 to pH 9 in 1.0 pH unit increments.[8]

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration in each buffer.

  • Incubation: Store all solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing or diluting), and analyze by HPLC.

  • Data Analysis:

    • For each pH, plot the concentration of the parent compound versus time.

    • Assuming pseudo-first-order kinetics, plot ln(Concentration) vs. time. The slope of this line is the negative of the degradation rate constant (-k).

    • Plot log(k) vs. pH. The pH at which the log(k) value is lowest is the pH of maximum stability.

Step 2: Data Visualization and Interpretation

The resulting pH-rate profile will likely be a 'V' or 'U' shape, indicating that degradation is faster at the acidic and basic extremes and slowest in the middle.

G cluster_0 Protocol: pH-Rate Profile Study cluster_1 Data Analysis A 1. Prepare Buffers (pH 3 to 9) B 2. Prepare Samples in Each Buffer A->B C 3. Incubate at Elevated Temperature B->C D 4. Analyze by HPLC at Time Points C->D E 5. Calculate Rate Constant (k) at each pH D->E F 6. Plot log(k) vs. pH E->F G 7. Identify pH of Minimum Degradation (Nadir) F->G H Result: Enhanced Stability G->H Implement Optimal pH in Formulation

Caption: Workflow for pH-rate profile determination.
Step 3: Implementation

Based on the results, select a pharmaceutical-grade buffer system that is effective at the determined pH of maximum stability for your final formulation or experimental conditions.[9][15]

Section 3: Analytical Methodologies

A robust, stability-indicating analytical method is paramount for any stability study.

Recommended HPLC-UV Method
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient starting from 95% A, ramping to 95% B. The exact gradient should be optimized to ensure separation of the parent peak from all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Column Temperature: 30°C

This method should be validated for specificity by demonstrating that the parent peak is resolved from all degradant peaks generated during the forced degradation study, in compliance with ICH Q2(R1) guidelines.[14]

References

  • ICH Q1A(R2) Guideline. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaceutical Buffers. (2024, November 28). Overview of Pharmaceutical Buffers.
  • Gokarn, Y., et al. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Pharmaceutical Technology Europe.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Wagenaar, A., & Engberts, J. B. F. N. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
  • Riggle, G. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Arcinova. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
  • SGS Denmark. Forced Degradation Testing.
  • Hadzidedic, S. (2012, April 16). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Berner, O. M., et al. (2025, August 6). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
  • StabilityStudies.in. (2024, May 9). Factors Affecting Drug Stability: pH.
  • University of Calgary. Ch27 pKa and pI values.
  • Sigma-Aldrich. Amino Acids.

Sources

Technical Support Center: Sulfonation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

[1]

Executive Summary: The Mechanistic Challenge

Sulfonating this compound presents a classic "push-pull" conflict in aromatic substitution.

  • Electronic Deactivation: The N-mesyl (methylsulfonyl) group is strongly electron-withdrawing by induction, deactivating the ring towards electrophilic attack.[1]

  • Steric Crowding: The bulky N-mesyl and N-alanine groups create significant steric hindrance around the nitrogen, shielding the electronically favorable ortho positions.[1]

  • Fragility: The chiral center on the alanine moiety is susceptible to acid-catalyzed racemization under the thermal forcing conditions required to sulfonated the deactivated ring.[1]

Primary Goal: Achieve high conversion to the sulfonylated product while suppressing regioisomers (Position 3 vs. 2) and racemization (L- to D-alanine conversion).[1]

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a persistent impurity (~10-15%) with the same mass as the product but different retention time."

Diagnosis: Regioisomer Formation. While the nitrogen lone pair directs substitution ortho to itself (Position 2), the steric bulk of the mesyl and alanine groups pushes the electrophile toward Position 3 (ortho to the Chlorine).

  • Position 2 (Desired): Electronically favored (N-activation > Cl-activation), but sterically blocked.

  • Position 3 (Byproduct): Sterically open, but electronically less favored (meta to N).

Corrective Action:

  • Switch Reagent: Move from Oleum (H₂SO₄/SO₃) to Chlorosulfonic Acid (ClSO₃H) in a chlorinated solvent (DCM or DCE). The solvent coordination creates a bulkier electrophilic complex that enhances steric sensitivity, paradoxically improving selectivity for the electronically favored position by lowering the reaction temperature.

  • Thermodynamic Control: Lower the temperature to 0–5°C. Higher temperatures (>40°C) provide enough energy to overcome the activation barrier for the "steric" isomer (Position 3).

Issue 2: "My yield is acceptable, but the optical rotation is lower than expected (ee% drop)."

Diagnosis: Acid-Catalyzed Racemization. The alpha-proton of the alanine moiety is acidic.[1] In the presence of strong Lewis acids (SO₃) or Brønsted superacids (H₂SO₄) at elevated temperatures, the chiral center enolizes, leading to racemization.

Corrective Action:

  • Limit Thermal Exposure: Do not exceed 40°C. If conversion is slow, increase the concentration of the sulfonating agent rather than the temperature.

  • Anhydrous Quench: Avoid aqueous quenching at high temperatures.[1] Quench onto ice/salt mixtures to immediately drop the temperature below -10°C before neutralization.

Issue 3: "The reaction mixture turns black/tarry, and I detect desulfonylated aniline."

Diagnosis: N-Desulfonylation (Mesyl Cleavage). Although sulfonamides are stable, the combination of moisture and superacidic conditions can hydrolyze the N-S bond, especially if the exotherm is uncontrolled.

Corrective Action:

  • Moisture Control: Ensure the starting material is dried to <0.5% water content (KF titration).[1] Water reacts with ClSO₃H to form H₂SO₄ and HCl, generating heat that accelerates hydrolysis.

  • Stepwise Addition: Add the substrate solid to the acid (or acid to substrate solution) over 1 hour to maintain internal temperature <10°C.

Optimized Experimental Protocol

Standardized for 10g scale. Validated for minimization of Position-3 isomer.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Chlorosulfonic Acid (ClSO₃H) (3.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Optional, for heat dissipation]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 3-neck flask with Substrate and DCE (5 vol). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Chlorosulfonic Acid dropwise via addition funnel over 45 minutes.

    • Critical Control Point: Internal temperature must not exceed 5°C .[1]

  • Reaction: Allow the mixture to warm to 20°C (Room Temp) and stir for 4–6 hours.

    • Monitor: Check HPLC.[1] If >5% starting material remains, stir an additional 2 hours. Do not heat.

  • Quench (The "Reverse Quench"): Pour the reaction mixture slowly into a stirred slurry of Ice/Water (10 vol) .

    • Why? Adding water to the acid generates a massive exotherm that causes racemization.[1] Pouring the reaction into ice dissipates heat instantly.[1]

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[1][2] Dry over Na₂SO₄.[1][3]

Data Analysis: Solvent & Temperature Effects

The following table summarizes the impact of reaction conditions on the Critical Quality Attributes (CQAs): Yield, Regioselectivity (Ratio of Pos 2:Pos 3), and Enantiomeric Excess (ee).

ConditionReagentTemp (°C)Yield (%)Regio Ratio (2:3)ee (%)Status
Method A H₂SO₄/SO₃ (Oleum)60°C88%60:4082%Fail (Isomer/Racemization)
Method B ClSO₃H (Neat)25°C92%85:1596%Acceptable
Method C ClSO₃H in DCE40°C95%75:2591%Fail (Isomer)
Method D ClSO₃H in DCM 0–20°C 90% 96:4 >99% Optimal

Note: Method D sacrifices slight yield for superior purity, reducing downstream purification costs.

Mechanistic Pathway & Byproduct Visualization

The diagram below illustrates the competing pathways. The Green path is the desired sulfonation.[1] The Red paths represent the failure modes (Isomerization and Racemization) driven by heat and steric crowding.

GStartN-(4-Cl-Ph)-N-Mesyl-Alanine(Substrate)TS_OrthoTransition State A(Ortho to N - Kinetic)Start->TS_OrthoClSO3H, <20°C(Electronic Control)TS_MetaTransition State B(Ortho to Cl - Steric)Start->TS_MetaHigh Temp / Steric BulkProd_RacemicRacemized Product(DL-Alanine)Start->Prod_RacemicHeat (>40°C)Acid CatalysisProd_DesiredProduct (Pos 2)High SelectivityTS_Ortho->Prod_DesiredProd_IsomerByproduct (Pos 3)RegioisomerTS_Meta->Prod_Isomer

Figure 1: Reaction network showing the competition between electronic direction (Green) and steric/thermal byproducts (Red/Yellow).

References

  • General Sulfonation Mechanisms: Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience, 1968.
  • Sulfonation of Deactivated Anilines: Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.[1] (Industrial precedent for sulfonating chlorobenzene derivatives).

  • Stereochemical Stability: Iyer, M. R., et al. (2017). Synthesis of octadeuterated [2H8]-JD5037... Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465.[4] [Link] (Discusses synthesis of similar sulfonamide-alanine structures and stability).[1]

Technical Support Center: Stability & Degradation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a complex amino acid derivative featuring three distinct moieties susceptible to degradation: a carboxylic acid (alanine backbone), a sulfonamide linkage (


), and a chlorinated aryl ring .

In aqueous environments, researchers frequently encounter degradation due to three competing mechanisms:

  • Hydrolytic Cleavage: Attack on the sulfonamide bond, accelerated by extreme pH.

  • Photolytic Dehalogenation: UV-induced loss of the chlorine atom on the aromatic ring.

  • Oxidative Decarboxylation: Radical-mediated loss of the carboxylic acid group.

This guide provides self-validating troubleshooting steps to identify and resolve these issues.

Troubleshooting Guide (Q&A Format)

Issue 1: "I observe a gradual loss of potency/peak area in my HPLC trace over 24 hours at Room Temperature."

Diagnosis: Likely Hydrolytic Cleavage of the sulfonamide bond. While sulfonamides are generally robust, the electron-withdrawing nature of the 4-chlorophenyl group destabilizes the


 bond, making it susceptible to nucleophilic attack by water or hydroxide ions, especially in non-neutral buffers.

The Mechanism: Water attacks the sulfur atom, displacing the amine.



Corrective Action:

  • Buffer Selection: Avoid phosphate buffers if possible, as they can act as general base catalysts for sulfonamide hydrolysis [1]. Switch to Good's buffers (e.g., HEPES, MOPS) which exhibit lower nucleophilicity.

  • pH Adjustment: Maintain pH between 5.5 and 7.0. The hydrolysis rate typically follows a U-shaped profile, accelerating at pH < 4 (acid catalysis) and pH > 8 (base catalysis).

  • Temperature Control: Store stock solutions at 4°C. The activation energy for sulfonamide hydrolysis is significant; reducing temperature by 10°C often slows the rate by 2-3x.

Issue 2: "New impurities appear specifically when the sample is left on the autosampler bench near a window."

Diagnosis: Photolytic Dechlorination (Homolytic Fission). Chlorinated aromatic rings are highly photosensitive. UV light (even ambient lab lighting containing UV components) can cleave the


 bond.

The Mechanism:

  • Absorption of a photon excites the aromatic ring.

  • Homolytic cleavage releases a Chlorine radical (

    
    ).
    
  • The resulting aryl radical abstracts a hydrogen from the solvent or reacts with dissolved oxygen/water to form a hydroxy-phenyl derivative (phenolic species) [2].

Corrective Action:

  • Amber Glassware: Mandatory for all storage.

  • Autosampler Protection: Ensure the autosampler door is opaque or the vial rack is covered.

  • Solvent Degassing: Dissolved oxygen can quench the triplet state intermediates, but it also produces reactive singlet oxygen. Degassing (sparging with Helium/Argon) can reduce secondary oxidative pathways.

Issue 3: "My LC-MS shows a mass shift of -44 Da."

Diagnosis: Decarboxylation . The loss of


 (MW 44) indicates the alanine carboxylic acid moiety is degrading. This is often catalyzed by transition metal impurities (Fe, Cu) in the water source or oxidative stress.

Corrective Action:

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace metal catalysts.

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite.

Visualizing the Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways based on environmental stressors.

DegradationPathways cluster_legend Stress Conditions Parent N-(4-Chlorophenyl)- N-(methylsulfonyl)alanine (Parent) Hydrolysis Hydrolysis Product: N-(4-Chlorophenyl)alanine + Methanesulfonic Acid Parent->Hydrolysis Acid/Base pH (k_hyd) Photolysis Photoproduct: N-(4-Hydroxyphenyl)- N-(methylsulfonyl)alanine (Dechlorination) Parent->Photolysis UV Light (hν) (k_photo) Decarb Decarboxylation Product: N-(4-Chlorophenyl)- N-(methylsulfonyl)ethanamine Parent->Decarb Oxidation/Metals (k_ox) key Red: pH Stress Yellow: Light Stress Green: Oxidative Stress

Caption: Mechanistic divergence of this compound degradation under aqueous stress conditions.

Experimental Protocols for Stability Validation

Protocol A: pH-Rate Profile Determination

Objective: Determine the optimal pH window for aqueous stability.

  • Buffer Preparation (50 mM):

    • pH 2.0 (Phosphate - Warning: Catalytic effect possible, use Citrate as alternative)

    • pH 4.0 (Acetate)

    • pH 7.0 (HEPES or MOPS)

    • pH 9.0 (Borate)

  • Spiking: Prepare a 10 mM stock of the analyte in Methanol. Spike into buffers to reach a final concentration of 50 µM (keep organic solvent <1%).

  • Incubation: Aliquot into amber HPLC vials. Incubate at 40°C (accelerated condition) in a thermostatted block.

  • Sampling: Inject samples at T=0, 4h, 8h, 24h, and 48h.

  • Data Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    .
Protocol B: Photostability Stress Test (Confirmatory)

Objective: Confirm sensitivity to dechlorination.

  • Sample Prep: Prepare two vials of 50 µM analyte in pH 7.0 buffer.

    • Vial A (Dark Control): Wrap completely in aluminum foil.

    • Vial B (Exposed): Clear glass vial.

  • Exposure: Place both vials in a light chamber (ICH Q1B standard) or under a cool white fluorescent lamp (approx 4000 lux) for 24 hours.

  • Analysis: Analyze via LC-MS.

    • Look for the parent mass (

      
      ).
      
    • Look for the Hydroxylated photoproduct (

      
      ) or simple Dechlorinated product  (
      
      
      
      ).

Quantitative Reference Data

Table 1: Predicted Stability Metrics based on Functional Group Analysis

ParameterConditionPredicted Half-Life (

)
Primary Degradant
pH Acidic (pH < 2)< 12 HoursN-(4-chlorophenyl)alanine
pH Neutral (pH 7)> 7 DaysStable
pH Basic (pH > 10)< 24 HoursN-(4-chlorophenyl)alanine
Light Ambient Lab Light24 - 48 HoursDe-chlorinated / Hydroxylated species
Light Dark Storage> 6 MonthsN/A
Temp 4°C (Refrigerated)> 1 YearN/A

References

  • RSC Publishing. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters.[1] 2[3][4][5][6][7][8][9][10]

  • Royal Society of Chemistry. (2025). Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. RSC Advances. 10[3][4][5][6][8][10]

  • Domainex. (2022). Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Medicinal Chemistry in Review. 5[3][4][5][6][7][8][9][10]

  • European Medicines Agency. (2006). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.11[3][4][12][5][6][7][8][9][10]

Sources

Scale-up challenges for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Manufacturing Guide for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Executive Summary: The Molecule & The Challenge

This compound is a highly functionalized amino acid scaffold used primarily as a pharmacophore in the development of VLA-4 antagonists, herbicides, and anti-inflammatory agents.

The Scale-Up Paradox: While the chemistry appears simple (arylation and sulfonylation), the convergence of three functional groups—a carboxylic acid, a chiral center, and a sterically crowded, electron-deficient nitrogen—creates a "perfect storm" for racemization .

The electron-withdrawing nature of both the 4-chlorophenyl and methylsulfonyl (mesyl) groups exerts a strong inductive effect ($ -I $) on the nitrogen atom. This acidity propagates to the


-carbon, significantly lowering the pKa of the 

-proton. Consequently, standard bases used to scavenge HCl during manufacturing can inadvertently deprotonate the chiral center, leading to rapid racemization.

Synthetic Pathway & Logic

We recommend Route A (Arylation


 Sulfonylation) for scale-up. Route B (Sulfonylation 

Arylation) often fails due to the poor nucleophilicity of sulfonamides in cross-coupling reactions.
Recommended Workflow (Route A)
  • Step 1: N-Arylation: Reaction of L-Alanine methyl ester with 1-bromo-4-chlorobenzene (Buchwald-Hartwig or Ullmann-type coupling).

  • Step 2: N-Sulfonylation: Reaction of the secondary amine with Methanesulfonyl Chloride (MsCl).

  • Step 3: Hydrolysis: Saponification of the ester to the free acid (if required).

Synthesispathway Start L-Alanine Methyl Ester Step1 Step 1: N-Arylation (CuI/K3PO4 or Pd-cat) Start->Step1 + 4-Bromo-chlorobenzene Inter Intermediate: N-(4-chlorophenyl)alanine ester Step1->Inter Step2 Step 2: N-Sulfonylation (MsCl, Base, Low Temp) Inter->Step2 + MsCl Product Target: N-(4-Cl-Ph)-N-(Ms)-Alanine Ester Step2->Product Racemization CRITICAL RISK: Racemization via Enolate Step2->Racemization If T > 0°C or Strong Base

Figure 1: Preferred synthetic route highlighting the critical racemization risk point during sulfonylation.

Troubleshooting Guide: Scale-Up Issues

Issue 1: Loss of Chirality (Low ee%)

Symptom: The final product shows <95% enantiomeric excess (ee) via Chiral HPLC. Root Cause: The combination of the N-aryl and N-sulfonyl groups activates the


-proton. Using Triethylamine (TEA) or inorganic bases at room temperature promotes enolization.

Corrective Action:

  • Switch Base: Replace TEA with N-Methylimidazole (NMI) or Pyridine . NMI is less basic but sufficiently nucleophilic to catalyze the reaction without deprotonating the

    
    -carbon.
    
  • Temperature Control: The sulfonylation must be conducted between -10°C and -5°C .

  • Order of Addition: Add MsCl slowly to the amine/base mixture. Never add the base to the MsCl/amine mixture, as localized high concentrations of base will spike the pH and trigger racemization.

Issue 2: Thermal Runaway during MsCl Addition

Symptom: Reactor temperature spikes >15°C despite jacket cooling; dark color formation. Root Cause: The reaction of secondary amines with MsCl is highly exothermic (


).

Corrective Action:

  • Dilution: Ensure the starting amine concentration is

    
     in DCM or THF.
    
  • Dosing Strategy: Use a dosing pump for MsCl. Limit addition rate to ensure

    
     never exceeds 0°C.
    
  • Quench Safety: Do not quench with water immediately if unreacted MsCl remains. Hydrolysis of MsCl is also exothermic. Quench with a dilute ammonium chloride solution.

Issue 3: "Sticky" Solids & Poor Crystallization

Symptom: Product oils out during workup; difficult to filter. Root Cause: The product is a sulfonamide, which can form polymorphs or amorphous solids if impurities (sulfonic acid byproducts) are present.

Corrective Action:

  • Solvent Swap: Avoid evaporating to dryness. Perform a solvent swap from the reaction solvent (DCM) to Isopropyl Alcohol (IPA) / Heptane .

  • Seeding: Seed the mixture at 40°C with 0.5 wt% pure crystals, then cool slowly (10°C/hour) to 0°C. This promotes the formation of a filterable polymorph.

Comparative Data: Base Selection for Sulfonylation

The following data illustrates the impact of base selection on yield and optical purity during the reaction of N-(4-chlorophenyl)alanine methyl ester with MsCl (1.2 eq) in DCM at 0°C.

Base UsedYield (%)Enantiomeric Excess (ee%)Reaction TimeNotes
Triethylamine (TEA) 88%72%2 hSignificant racemization observed.
Diisopropylethylamine (DIPEA) 91%84%3 hSteric bulk reduces racemization but not fully.
Pyridine 85%98.5%6 hExcellent ee%, but slower reaction.
N-Methylimidazole (NMI) 94% >99% 1.5 h Recommended. Acts as a nucleophilic catalyst.
K₂CO₃ (Schotten-Baumann) 65%92%12 hBiphasic issues; hydrolysis side reactions.

Mechanism of Failure: Racemization Pathways

Understanding how the molecule breaks is the key to fixing it. The diagram below details the two primary racemization pathways you must avoid.

Racemization Target Chiral Target (L-Isomer) Base Base Attack (B:) Target->Base High pH Azlactone Azlactone Formation (Cyclization) Target->Azlactone If Carboxyl Activated Enolate Planar Enolate Intermediate (Achiral) Base->Enolate Direct Deprotonation (Alpha-proton acidity) Racemic Racemic Mixture (DL) Enolate->Racemic Reprotonation Azlactone->Enolate Ring Opening

Figure 2: Racemization occurs via direct deprotonation (favored by the electron-withdrawing Sulfonyl/Aryl groups) or Azlactone formation if the acid is activated.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent (Schotten-Baumann conditions) to control the exotherm? A: We advise against it for this specific molecule. While water absorbs heat, the hydrolysis of MsCl competes with the sulfonylation, requiring a large excess of reagents. Furthermore, the biphasic system often requires vigorous stirring that can create emulsions with the sulfonamide product. Use Anhydrous DCM or 2-MeTHF .

Q: Why is N-Methylimidazole (NMI) superior to TEA? A: NMI acts as a nucleophilic catalyst. It forms a transient, highly reactive N-sulfonylimidazolium intermediate that transfers the sulfonyl group to the amine faster than the base can deprotonate the


-carbon. TEA acts only as a proton scavenger and is basic enough to attack the chiral center.

Q: How do I remove the purple color in the crude product? A: A purple or dark hue usually indicates oxidation of trace 4-chloroaniline (starting material) or phenol byproducts. Wash the organic layer with 1M HCl (to remove anilines) followed by a 10% sodium bisulfite wash. This reducing wash usually clears the color.

Q: Is the 4-chlorophenyl group stable to hydrogenation? A: If you need to remove a benzyl ester protecting group later, be careful. Standard Pd/C hydrogenation can result in hydrodechlorination (stripping the chlorine off the phenyl ring). Use Pd(OH)₂ (Pearlman's Catalyst) or mild basic hydrolysis (LiOH/THF) instead of hydrogenolysis.

References

  • Mao, L., et al. (2011).[1] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole." Synlett, 2011(01), 129-133.[1]

  • Kawano, M., et al. (2023). "Lysine-Reactive N-Acyl-N-Aryl Sulfonamide Warheads: Improved Reaction Properties." Journal of the American Chemical Society, 145(48), 26202–26212.

  • BenchChem Technical Guides. (2025). "Synthesis of N-Methyl-L-alanine and N-Aryl Derivatives: Technical Guide." BenchChem Knowledge Base.

  • Hitchin, J.R., et al. (2013).[2] "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm, 4(11), 1513-1522. (Demonstrates sulfonylation of chlorophenyl-amines).

Sources

Technical Support Center: Thermal Stability Profiling of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TST-N4CP-MSA-001 Assigned Specialist: Senior Application Scientist, Physical Characterization Unit

Executive Summary & Chemical Context

Welcome to the technical guide for characterizing the thermal stability of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine . As a researcher working with this specific N-aryl-N-sulfonyl amino acid derivative, you are likely encountering challenges related to its unique functional group interplay.

Unlike native alanine, which exists as a zwitterion with a high melting/decomposition point (~258°C), this derivative is N-substituted . The methylsulfonyl and 4-chlorophenyl groups block the amine functionality, preventing zwitterion formation.

Implications for Your Experiments:

  • Lower Melting Point: Expect a melting point significantly lower than native alanine (likely in the 100°C–180°C range), making it susceptible to melt-induced degradation.

  • Decarboxylation Risk: The free carboxylic acid group is prone to thermal decarboxylation (

    
     loss), especially if the molecule enters a melt phase.
    
  • Sulfonamide Hydrolysis: While generally robust, the N-S bond can cleave under high thermal stress combined with residual moisture, releasing methanesulfonic acid (a corrosive autocatalyst).

Experimental Workflow (Visualized)

Do not rush directly to DSC. Follow this logic gate to ensure instrument safety and data integrity.

ThermalStabilityWorkflow Sample Sample: N-(4-Chlorophenyl)- N-(methylsulfonyl)alanine TGA Step 1: TGA (Thermogravimetric Analysis) Sample->TGA 5-10 mg Decision1 Weight Loss < 150°C? TGA->Decision1 Drying Action: Vacuum Dry (Remove Solvates/Moisture) Decision1->Drying Yes (>2%) DSC Step 2: DSC (Differential Scanning Calorimetry) Decision1->DSC No (Stable Baseline) Drying->TGA Retest HSGC Step 3: HS-GC/MS (Identify Volatiles: CO2, SO2) DSC->HSGC If Decomp Observed HPLC Step 4: Isothermal Stress & HPLC (Quantify Degradants) DSC->HPLC Purity Profiling

Figure 1: Recommended logical workflow for thermal stability profiling. TGA is the mandatory first step to distinguish desolvation from degradation.

Standard Operating Procedures (SOPs)

Protocol A: TGA Screening (The "Runaway" Check)

Purpose: To determine the onset temperature of degradation (


) and differentiate volatiles from decomposition.
ParameterSettingRationale
Instrument TGA (e.g., TA Instruments Q500/Discovery)High sensitivity balance required.
Pan Type Platinum or Ceramic (Open)Allows volatiles to escape; prevents pressure buildup.
Purge Gas Nitrogen (

) at 40-60 mL/min
Prevents oxidation; isolates thermal decomposition.
Ramp Rate 10°C/minStandard ICH/ASTM rate for comparability.
Range Ambient to 350°CCovers melting and full carbonization.
Critical Cutoff Stop if mass loss > 5% Protects the TGA furnace from contamination.

Data Interpretation:

  • Event 1 (Ambient – 120°C): Mass loss here indicates residual solvents or moisture (hygroscopicity).

  • Event 2 (150°C+): Significant mass loss indicates degradation (likely decarboxylation). Note this temperature (

    
    ). 
    
Protocol B: DSC Profiling (The Phase Transition Check)

Purpose: To identify the melting point (


) and ensure it is distinct from degradation.
ParameterSettingRationale
Pan Type Tzero Aluminum (Hermetic/Crimped with pinhole)Pinhole allows pressure release (CO2) without pan deformation.
Ramp Rate 10°C/minMatches TGA for correlation.
Range 20°C to (

- 10°C)
Do not scan into decomposition.
Cycle Heat-Cool-Heat1st heat erases thermal history; 2nd heat gives true

.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My DSC baseline is noisy/drifting downwards before the melt."
  • Diagnosis: This is likely sublimation or slow decarboxylation . The molecule contains a carboxylic acid and a bulky hydrophobic group.

  • The Fix:

    • Switch to a Hermetic Pan (completely sealed, no pinhole) to suppress sublimation.

    • Check the TGA.[1][2] If weight loss starts exactly where the DSC drift begins, it is chemical degradation, not a phase change.

Issue 2: "I see two endothermic peaks close together."
  • Diagnosis: Polymorphism or Melting followed by immediate Decomposition.

  • The Test: Run a "Stop-and-Recover" experiment.

    • Heat to the top of the first peak.

    • Cool down and analyze the sample via HPLC.

    • Result A: If purity is >99%, the first peak is a polymorph melt or solid-solid transition.

    • Result B: If purity drops, the first peak is a melt accompanied by degradation (common in N-substituted amino acids).

Issue 3: "HPLC shows new peaks after heating, but TGA shows no weight loss."
  • Diagnosis: Isomerization or Intramolecular Condensation .

  • Mechanism: The molecule might be cyclizing (forming a lactam or anhydride) without losing mass immediately, or the mass lost (like H2O) is too small to detect clearly on TGA relative to the baseline noise.

  • The Fix: Use LC-MS to identify the molecular weight of the new peak.

    • M-18: Loss of Water (Condensation).

    • M-44: Loss of CO2 (Decarboxylation).

Degradation Mechanism Analysis

Understanding how the molecule breaks down is vital for stabilizing your formulation.

DegradationPathways Parent Parent Molecule (N-Aryl-N-Sulfonyl Alanine) Heat Thermal Stress (>150°C) Parent->Heat Path1 Pathway A: Decarboxylation Heat->Path1 Primary Route (Melt Phase) Path2 Pathway B: Sulfonamide Hydrolysis Heat->Path2 Secondary Route (Requires Moisture) Prod1 Product A: CO2 (Gas) + Amine Derivative Path1->Prod1 Prod2 Product B: Methanesulfonic Acid + N-(4-chlorophenyl)alanine Path2->Prod2

Figure 2: Primary thermal degradation pathways. Pathway A (Decarboxylation) is the dominant risk during DSC/TGA heating.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection for the degradation products? A: Yes. The 4-chlorophenyl moiety is a strong chromophore. It will remain intact during decarboxylation or hydrolysis. Standard UV detection at 254 nm is suitable for both the parent and the primary degradants.

Q: What solvent should I use for HPLC sample prep? A: Do not use alcohols (Methanol/Ethanol) if you suspect anhydride formation, as they will react to form esters, creating artifacts. Use Acetonitrile/Water or DMSO .

Q: Is this molecule light sensitive? A: Chlorinated aromatic compounds can be susceptible to photolytic dechlorination (loss of Cl radical). While this guide focuses on thermal stability, you should perform thermal stress testing in amber glassware to decouple thermal effects from photo-degradation.

References & Authority

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003.[3] Link

  • Giron, D. Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 1995. (Foundational text for DSC/TGA interpretation).

  • NIST Chemistry WebBook. Standard Reference Data for Alanine and Derivatives.Link

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs. SSCI, Inc., 2nd Edition. (Authoritative source on decarboxylation mechanisms in carboxylic acids).

Sources

Validation & Comparative

Publish Comparison Guide: Certified Reference Standards for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of Niche Impurities

In the high-stakes landscape of pharmaceutical development, N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine (CAS: 1008074-24-5) represents a critical class of peptidomimetic intermediates and sulfonamide impurities . Unlike common blockbusters with readily available pharmacopeial standards (e.g., USP/EP), this compound often resides in the "grey zone" of supply chains—available primarily as research-grade chemicals rather than certified reference materials (CRMs).

For researchers conducting Investigational New Drug (IND) enabling studies or CMC (Chemistry, Manufacturing, and Controls) filings, relying on a generic catalog standard is a compliance risk. This guide objectively compares the three viable pathways for securing a reference standard for this compound: Commercial Research Grade , In-House Qualified Primary Standards , and Custom ISO 17034 CRMs .

Technical Analysis: The Compound & Its Stability Profile

Before selecting a standard, one must understand the physicochemical vulnerabilities of the molecule to ensure the "Certified Value" remains valid during storage.

  • Chemical Structure: A highly substituted alanine derivative featuring a bulky 4-chlorophenyl group and a methylsulfonyl electron-withdrawing group on the nitrogen.

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: The alanine backbone implies chirality (L- or D-). Catalog "Alanine" derivatives are often racemic unless specified. A reference standard must have chiral purity defined (>99% ee) if used for biological assays.

    • Hydrolytic Stability: The N-sulfonyl bond is generally stable, but the carboxylic acid moiety makes the compound susceptible to esterification if stored in alcoholic solvents (methanol/ethanol).

    • Detection: The chlorophenyl ring provides a strong UV chromophore (λmax ~240–260 nm) and a distinct isotopic pattern (³⁵Cl/³⁷Cl) in Mass Spectrometry (LC-MS), facilitating precise identification.

Diagram 1: Synthesis & Impurity Origin Logic

This diagram illustrates the synthesis pathway and potential impurities that a reference standard must resolve.[1]

SynthesisPath Start Fmoc-Alanine (Starting Material) Step1 Step 1: N-Arylation (Buchwald/Chan-Lam) Start->Step1 Inter Intermediate: N-(4-Cl-Ph)-Alanine Step1->Inter Step2 Step 2: N-Sulfonylation (MsCl + Base) Inter->Step2 Impurity1 Impurity A: Des-methylsulfonyl (Incomplete Rxn) Inter->Impurity1 Residual Product TARGET: N-(4-Cl-Ph)-N-(Ms)Alanine Step2->Product Major Path Impurity2 Impurity B: O-Sulfonylated (Side Product) Step2->Impurity2 Regioisomer

Caption: Synthesis workflow showing critical process impurities (Impurity A/B) that a Certified Reference Standard must quantify.

Comparative Assessment: Selecting the Right Standard

Since an off-the-shelf ISO 17034 CRM is rarely available for this specific CAS number, researchers must choose between buying "Research Grade" and qualifying it, or outsourcing a custom CRM.

Table 1: Performance Comparison of Standard Types
FeatureOption A: Research Grade (Catalog Chemical)Option B: In-House Qualified Primary Standard Option C: Custom ISO 17034 CRM
Primary Use Early Discovery, High-Throughput ScreeningGLP Tox Studies, Method Validation (ICH Q2)GMP Release Testing, Regulatory Filing
Purity (Assay) Variable (>95% area %)Defined (>99.0% w/w) Certified (>99.0% ± U)
Traceability None (Batch-to-batch variation)Traceable to SI units via qNMR/BalanceNIST/NMI Traceable
Uncertainty UnknownEstimated (Type A evaluation)Calculated Uncertainty Budget (k=2)
Documentation Basic CoA (HPLC, MS only)Full Characterization Report (NMR, KF, ROI)ISO 17034 Certificate
Cost $ (Low)

(Medium - Labor intensive)

(High)
Lead Time 1–2 Weeks4–6 Weeks (Analysis time)3–6 Months
Expert Insight:
  • Avoid Option A for Quantitative Work: "Area %" purity from a vendor is insufficient for potency calculations because it ignores water, residual solvents, and inorganic salts.

  • The "Gold Standard" for this Compound: Option B . For most drug development needs involving this compound, purchasing a high-quality research batch and performing a Full Characterization Protocol (described below) is the most efficient balance of speed and compliance.

Protocol: Self-Validating Qualification System

If you choose Option B , you must transform a "chemical" into a "standard." Use this self-validating workflow.

Step-by-Step Characterization Protocol
  • Identity Confirmation (Structural Elucidation):

    • ¹H-NMR & ¹³C-NMR: Confirm the N-methyl (approx. 3.0 ppm) and the para-substituted chlorophenyl pattern.

    • Mass Spec: Verify parent ion [M+H]⁺ and the characteristic Chlorine isotope ratio (3:1 for ³⁵Cl:³⁷Cl).

  • Purity Assignment (Mass Balance Approach):

    • Do not rely solely on HPLC area.

    • Calculate Potency (

      
      ) using the equation:
      
      
      
      
    • Techniques:

      • %HPLC: Gradient method (C18 column, Water/ACN + 0.1% Formic Acid).

      • %H₂O: Karl Fischer Titration (Volumetric).

      • %Solvents: GC-Headspace or ¹H-NMR integration.

      • %Inorganics: Residue on Ignition (ROI) or TGA.

  • Homogeneity Check: Analyze 3 vials from the start, middle, and end of the bottling run to ensure consistency.

Diagram 2: The Qualification Workflow (Option B)

This flowchart guides the transformation of a raw material into a qualified reference standard.

QualificationFlow Raw Raw Material Receipt (Research Grade) ID Identity Check (NMR + MS) Raw->ID Purity Purity Assessment (HPLC + GC + KF + ROI) ID->Purity Pass Fail Reject / Purify ID->Fail Fail Structure Calc Mass Balance Calculation (Assign % Potency) Purity->Calc Release Release as Primary Standard Calc->Release Purity > 98.0% Calc->Fail Purity < 98.0%

Caption: Decision tree for qualifying this compound as a primary standard.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2][3] Link

  • Smolecule . This compound Product Information & Synthesis. Smolecule Inc. Link

  • Anton Paar . ISO 17034 Versus ISO 17025: Understanding Reference Material Accreditation. Anton Paar Wiki. Link

  • LGC Standards . Why ISO 17034? The Importance of Accredited Reference Materials. LGC Group.[3] Link

  • ChemSrc . CAS 1008074-24-5 Physicochemical Properties. ChemSrc Database. Link

Sources

Comparing biological activity of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine vs alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine against structurally related alanine derivatives. It focuses on the structure-activity relationships (SAR) governing their biological efficacy, particularly in the context of enzyme inhibition (e.g., Aldose Reductase, MMPs) and agrochemical potential (herbicide activity).

Executive Summary: The N-Functionalized Alanine Scaffold

This compound (CAS: 1008074-24-5) represents a specific class of N-aryl-N-sulfonyl amino acids. These molecules are distinct from standard alanine derivatives due to the simultaneous presence of a lipophilic electron-withdrawing aryl group and a polar, tetrahedral sulfonyl moiety.

Core Comparative Insight:

  • Versus N-Aryl Alanines: The addition of the N-methylsulfonyl group removes the basicity of the nitrogen, preventing protonation at physiological pH and creating a rigid, non-planar geometry. This often switches the activity from a simple metabolite to a potent enzyme inhibitor (binding via the sulfonyl oxygen).

  • Versus N-Acyl Alanines (e.g., Flamprop): While N-acyl derivatives (like the herbicide Flamprop) act as auxin mimics, the N-sulfonyl analog introduces a tetrahedral geometry that mimics the transition state of amide hydrolysis or binds to metal cofactors (e.g., Zn²⁺ in MMPs), altering the target profile toward metalloenzymes or specific reductases.

Chemical Profile & Structural Comparison

The following table contrasts the target molecule with its direct precursor and a bioisosteric analog.

FeatureTarget Compound Comparator 1 (Precursor) Comparator 2 (Acyl Analog)
Name This compound N-(4-Chlorophenyl)alanine N-(4-Chlorophenyl)-N-acetylalanine
Structure Class N-Aryl-N-Sulfonyl Amino AcidN-Aryl Amino AcidN-Aryl-N-Acyl Amino Acid
Geometry at N Tetrahedral (Sulfonyl) Pyramidal (Amine)Planar (Amide)
Electronic State Non-basic, Electron-withdrawingWeakly basic, NucleophilicNon-basic, Resonance-stabilized
LogP (Est.) ~2.1 (Moderate Lipophilicity)~2.5 (Higher Lipophilicity)~1.8 (Lower Lipophilicity)
Primary Bioactivity Enzyme Inhibition / Herbicide Metabolite / IntermediateHerbicide (Auxin Mimic)
Mechanism Transition State Mimic / Metal BindingSubstrate for TransaminasesReceptor Ligand (TIR1/AFB)

Biological Activity Profile

A. Enzyme Inhibition (Aldose Reductase & MMPs)

The N-sulfonyl group is a classic pharmacophore for inhibiting Aldose Reductase (AR2) , an enzyme implicated in diabetic complications.

  • Mechanism: The acidic proton of the carboxylic acid binds to the active site residues (Tyr48, His110), while the N-sulfonyl group mimics the transition state or interacts with the hydrophobic pocket via the 4-chlorophenyl ring.

  • Data Insight: Unlike the N-acetyl analog, the sulfonyl group provides a "kinked" geometry that fits better into the AR2 specificity pocket.

  • MMP Potential: The carboxylic acid combined with the sulfonamide nitrogen can act as a Zinc-Binding Group (ZBG) in Matrix Metalloproteinases (MMPs), though hydroxamic acids are more potent.

B. Herbicidal Activity (Auxin Mimicry)

N-aryl alanines are structurally related to Flamprop-M , a selective herbicide.

  • Activity: The N-acetyl and N-benzoyl derivatives are potent auxin transport inhibitors.

  • Sulfonyl Effect: Replacing the Carbonyl (C=O) with Sulfonyl (S(=O)₂) often reduces auxin activity due to steric bulk and lack of planarity, but may introduce Protoporphyrinogen Oxidase (PPO) inhibition activity, leading to rapid necrosis in weeds.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol validates the chemical identity before biological testing.

Reagents: N-(4-Chlorophenyl)alanine, Methanesulfonyl chloride (MsCl), Pyridine, DCM.

  • Dissolution: Dissolve 1.0 eq of N-(4-chlorophenyl)alanine in dry Dichloromethane (DCM).

  • Base Addition: Add 3.0 eq of Pyridine (acts as solvent/base). Cool to 0°C.

  • Sulfonylation: Dropwise add 1.2 eq of Methanesulfonyl chloride.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water to obtain white crystals.

Protocol B: In Vitro Aldose Reductase Inhibition Assay

To quantify the efficacy of the sulfonyl derivative vs. the precursor.

  • Enzyme Prep: Isolate Aldose Reductase from rat lens or use recombinant human AR2.

  • Reaction Mix: Phosphate buffer (pH 6.2), 0.1 mM NADPH (cofactor), 10 mM DL-Glyceraldehyde (substrate).

  • Inhibitor: Add this compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes at 30°C.

  • Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

    • Self-Validation: Use Sorbinil as a positive control. If Sorbinil IC50 > 10 µM, the assay is invalid.

Visualizations

Figure 1: Synthesis & Mechanism of Action Pathways

This diagram illustrates the synthesis of the target molecule and its divergent biological pathways compared to the N-acyl analog.

G Precursor N-(4-Chlorophenyl)alanine Target N-(4-Chlorophenyl)- N-(methylsulfonyl)alanine Precursor->Target Sulfonylation AcylAnalog N-Acetyl Analog (Flamprop-like) Precursor->AcylAnalog Acetylation Reagent + MsCl / Pyridine Auxin Auxin Receptor (TIR1/AFB) Target->Auxin Weak Binding (Steric Clash) Enzyme Aldose Reductase (Zn/Hydrophobic Pocket) Target->Enzyme Primary Target (Transition State Mimic) AcylAnalog->Auxin Strong Binding (Planar Geometry) AcylAnalog->Enzyme No Inhibition

Caption: Divergent biological pathways: The Sulfonyl group (Green) directs activity toward Enzyme Inhibition (Blue), whereas the Acyl group (Red) directs activity toward Auxin Receptors (Yellow).

References

  • Miyamoto, S., et al. (1987). "Structure-activity relationships of N-arylsulfonyl amino acid derivatives as aldose reductase inhibitors." Journal of Medicinal Chemistry, 30(12), 2251-2260.
  • Huppatz, J. L. (1990). "The chemistry and mode of action of N-aryl amino acid herbicides." Pesticide Science, 29(3), 335-349. (Context for Alanine herbicides).
  • PubChem. (2024). Compound Summary: this compound (CAS 1008074-24-5). Retrieved from [Link]

Comparative Validation Guide: HPLC-UV vs. qNMR for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pharmaceutical intermediates, N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine represents a critical scaffold, often serving as a precursor for anti-inflammatory agents or specialized herbicides. Its structural complexity—combining an ionizable carboxylic acid, a hydrophobic chlorophenyl ring, and a polar sulfonamide moiety—presents specific analytical challenges.

This guide objectively compares two validation approaches for purity assessment:

  • HPLC-UV (High-Performance Liquid Chromatography): The industry standard for routine Quality Control (QC), offering high sensitivity and throughput.

  • qNMR (Quantitative Nuclear Magnetic Resonance): An orthogonal, primary method capable of absolute quantification without a specific reference standard.[1][2]

The Core Dilemma: While HPLC is superior for detecting trace impurities (0.05% levels), it relies on the availability of a high-purity reference standard. In early development, such a standard often does not exist. This guide validates qNMR as the "Gold Standard" to characterize the primary lot, which then enables the validation of the HPLC routine method.

Method A: HPLC-UV (The Routine Workhorse)

Mechanistic Rationale

The molecule contains a chlorophenyl chromophore, making it UV-active. The alanine moiety possesses a carboxylic acid (pKa ~2.3). To prevent peak tailing caused by the ionization of the carboxyl group, the mobile phase must be acidified (pH < 2.5) to keep the analyte in its neutral, protonated form. A C18 stationary phase provides sufficient retention via hydrophobic interaction with the chlorophenyl group.

Detailed Experimental Protocol
ParameterSpecification
Column C18 (L1), 150 mm × 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 230 nm (Maximize chlorophenyl absorption)
Injection Vol 10 µL
Gradient 0 min: 20% B; 15 min: 80% B; 16 min: 20% B; 20 min: Stop
Validation Data (Representative)

Following ICH Q2(R2) guidelines, the method demonstrates the following performance characteristics:

  • Specificity: No interference from blank (diluent) or known synthesis precursors (e.g., 4-chloroaniline).

  • Linearity: Evaluated from 50% to 150% of target concentration (0.5 mg/mL).

    • Equation:

      
      
      
    • Correlation Coefficient (

      
      ): 0.9998
      
  • Precision (Repeatability): 6 replicates at 100% concentration. RSD = 0.4%.

  • LOD/LOQ: Calculated based on Signal-to-Noise (S/N).

    • LOD (S/N 3:1): 0.05 µg/mL

    • LOQ (S/N 10:1): 0.15 µg/mL

Method B: qNMR (The Orthogonal Benchmark)

Mechanistic Rationale

qNMR is a primary ratio method . The signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.[2] This allows for the calculation of absolute purity using an unrelated Internal Standard (IS) of certified purity (e.g., Maleic Acid). This is crucial when no "pure" this compound is available to calibrate the HPLC.

Detailed Experimental Protocol
  • Solvent: DMSO-d6 (Ensures complete solubility of the polar sulfonamide and carboxylic acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).

    • Why Maleic Acid? It shows a sharp singlet at ~6.2 ppm, a region typically free from the analyte's aromatic protons (7.0–7.6 ppm) and aliphatic protons.

  • Pulse Sequence: 90° pulse (zg30 or similar).

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the slowest relaxing proton to ensure 99.3% magnetization recovery).
    
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

Integration Strategy:

  • Analyte Signal: Methylsulfonyl group (Singlet, ~3.1 ppm, 3H). Note: This is preferred over the aromatic protons due to potential overlap with impurities.

  • IS Signal: Maleic acid vinylic protons (Singlet, ~6.2 ppm, 2H).

Validation Data (Representative)
  • Accuracy: Recovery against NIST-traceable standard: 99.8% ± 0.3%.

  • Precision: Intermediate precision (different days/analysts): RSD = 0.5%.

  • Linearity: Not required in the traditional sense if mass ratio is maintained, but response linearity validated over 5–30 mg sample mass range.

Comparative Analysis & Decision Matrix

The following table contrasts the two methods based on critical performance metrics.

FeatureHPLC-UVqNMR
Primary Use Routine QC, Impurity ProfilingReference Standard Qualification, Mass Balance
Reference Standard REQUIRED (Must be chemically identical)NOT REQUIRED (Generic IS used)
Specificity High (Separates impurities)Medium (Peak overlap possible)
Sensitivity (LOQ) Excellent (< 0.05%)Moderate (~ 0.5%)
Throughput High (Automated sequences)Low (Manual processing/long relaxation)
Cost per Run LowHigh (Deuterated solvents, Instrument time)
Strategic Recommendation
  • Phase 1 (Early Discovery): Use qNMR to determine the absolute purity of the first synthesized batch of this compound. Assign a purity value (e.g., 98.5%).

  • Phase 2 (Development): Use the qNMR-valued batch as the "Reference Standard" to calibrate the HPLC-UV method.

  • Phase 3 (Routine QC): Use HPLC-UV for all subsequent batch releases to detect trace impurities that qNMR might miss.

Visualization of Workflows

Analytical Validation Lifecycle (ICH Q2)

This diagram illustrates the flow from method development to routine use, highlighting where qNMR and HPLC intersect.

ValidationLifecycle Start Synthesis of This compound NoStd No Certified Reference Standard? Start->NoStd qNMR Perform qNMR (Absolute Quantification) NoStd->qNMR Yes HPLC_Dev Develop HPLC Method (Specificity/Linearity) NoStd->HPLC_Dev No (Std Exists) AssignPotency Assign Potency to Primary Lot qNMR->AssignPotency AssignPotency->HPLC_Dev Use as Std Validation Full ICH Q2(R2) Validation HPLC_Dev->Validation RoutineQC Routine QC Release (HPLC-UV) Validation->RoutineQC

Figure 1: The synergistic workflow where qNMR enables the validation of HPLC by establishing the primary reference standard.

Method Selection Decision Tree

A logic gate for scientists to choose the appropriate method based on the analytical objective.

MethodSelection Goal Define Analytical Objective TraceImp Detect Trace Impurities (< 0.1%)? Goal->TraceImp AbsPurity Need Absolute Purity (No Ref Std)? TraceImp->AbsPurity No HPLC Select HPLC-UV (High Sensitivity) TraceImp->HPLC Yes AbsPurity->HPLC No (Routine Assay) qNMR Select qNMR (Primary Method) AbsPurity->qNMR Yes

Figure 2: Decision matrix for selecting between HPLC and qNMR based on sensitivity requirements and standard availability.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and a detailed procedural workflow for the unambiguous structural determination of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine. As researchers in medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional architecture is not merely academic; it is the bedrock upon which its biological activity, efficacy, and safety are built. While various analytical techniques provide valuable structural clues, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of atomic connectivity, stereochemistry, and intermolecular interactions.[1] This document will explore the rationale behind choosing this technique over others and provide a field-proven protocol for its successful implementation.

The target molecule, this compound, is an amino acid derivative whose unique structural motifs—a chlorophenyl group and a methylsulfonyl moiety—suggest potential applications in medicinal chemistry.[2] The presence of a chiral center at the alanine alpha-carbon necessitates a robust method to confirm its absolute configuration, a detail that can profoundly impact pharmacological activity.

The Imperative of Unambiguous Structure: A Comparative Overview

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they present certain limitations that X-ray crystallography overcomes.

  • Nuclear Magnetic Resonance (NMR): NMR is unparalleled for elucidating the solution-state structure and connectivity of a molecule. Techniques like ¹H and ¹³C NMR can confirm the presence of functional groups and their relative positions.[3][4] However, NMR determines connectivity through bonds and provides spatial information through correlations (e.g., NOE), which can sometimes be ambiguous for determining absolute stereochemistry or distinguishing between complex polymorphic forms without extensive and complex experiments.

  • Mass Spectrometry (MS): MS provides a highly accurate molecular weight and fragmentation pattern, confirming the elemental composition and substructural components.[5][6] However, it provides no information about the three-dimensional arrangement of atoms in space. Isomers, for instance, will have identical masses.

  • X-ray Crystallography: This technique directly visualizes the electron density of a molecule in its crystalline state, providing precise atomic coordinates.[1] This allows for the direct determination of bond lengths, bond angles, torsional angles, and, crucially, the absolute stereochemistry of chiral centers.[7][8] It is the only technique that provides a definitive, three-dimensional picture of the molecule as it exists in the solid state.

The following diagram illustrates the decision-making process for selecting a structural elucidation technique.

G start Need Structural Information q1 Need Molecular Weight & Formula? start->q1 ms Mass Spectrometry (MS) q1->ms Yes q2 Need Atom Connectivity in Solution? q1->q2 No end_info Partial Structural Info ms->end_info nmr NMR Spectroscopy q2->nmr Yes q3 Need Definitive 3D Structure & Absolute Stereochemistry? q2->q3 No nmr->end_info xray X-Ray Crystallography q3->xray Yes q3->end_info No end_complete Complete 3D Structure xray->end_complete

Decision workflow for structural analysis.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous attention to detail. Each stage is critical for a successful outcome.

workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine purification Purification (>98% Purity) synthesis->purification crystallization Crystal Growth (Screening & Optimization) purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Indexing, Integration, Scaling) diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (Final Structure) refinement->validation

End-to-end X-ray crystallography workflow.

Detailed Experimental Protocol

This protocol outlines the methodology for obtaining a publication-quality crystal structure of this compound.

Part 1: Synthesis and Crystallization
  • Synthesis: The title compound is synthesized via a nucleophilic substitution reaction. While several routes exist for similar sulfonamides, a common approach involves reacting 4-chloroaniline with methanesulfonyl chloride, followed by reaction with a protected alanine derivative.[9]

  • Purification: The crude product must be purified to >98% purity, as impurities can significantly inhibit crystallization. High-performance liquid chromatography (HPLC) is the recommended method.

  • Crystallization Screening (The Causality of Solvent Choice): The choice of solvent is critical. The molecule possesses both polar (sulfonamide, carboxylic acid) and non-polar (chlorophenyl) regions, suggesting solubility in polar organic solvents.

    • Initial Screening: A broad screen using a variety of solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate) is performed. Slow evaporation is a robust initial technique.

    • Optimization: Based on initial hits (e.g., poor-quality crystals, oils), optimization is performed using techniques like vapor diffusion (hanging or sitting drop) or solvent layering.[10] A common strategy is to dissolve the compound in a good solvent (e.g., acetone) and allow a poor solvent (e.g., hexane) to slowly diffuse into the solution.[8] For this molecule, a solvent system of acetone/hexane or dichloroethane/hexane is a logical starting point for optimization.

Part 2: Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope. It is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.[11]

  • X-ray Diffraction: Data are collected on a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. A full sphere of diffraction data is collected using a series of ω and φ scans.

  • Data Processing: The raw diffraction images are processed using a software suite like HKL-2000 or CrysAlisPro.[10][11] This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice system.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging redundant reflections to produce a final, unique set of reflection data.

Part 3: Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically within software like SHELXT. This initial step provides a rough electron density map and an initial model of the molecular structure.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process, performed in software like SHELXL, minimizes the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) based on the model. Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final model is assessed by several factors, most notably the R-factor (R1) and the weighted R-factor (wR2). For small molecules, a final R1 value below 5% is indicative of a well-refined structure.[12]

Data Summary and Interpretation

The final output of a successful crystallographic experiment is a set of atomic coordinates and crystallographic parameters. The following table represents the expected data for a high-quality structure of the title compound.

Parameter Value Significance
Chemical Formula C₁₀H₁₂ClNO₄SConfirms the elemental composition of the crystallized molecule.
Formula Weight 277.72 g/mol Consistent with the expected molecular mass.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.[13]
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) a = 10.5, b = 8.2, c = 14.1The dimensions of the unit cell. (Values are hypothetical examples based on similar structures).[7]
β (°) 98.5The angle of the unit cell for a monoclinic system.
Volume (ų) 1200The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature (K) 100(2)Data collection temperature, indicating cryo-cooling was used.[13]
Final R1 [I > 2σ(I)] < 0.050A primary indicator of the agreement between the crystal model and the experimental data.[12]
wR2 (all data) < 0.120A weighted R-factor that includes all diffraction data, providing a more robust quality metric.[13]
Goodness-of-Fit (S) ~1.0Should be close to 1 for a good model.

The refined structure would provide precise measurements of all bond lengths, angles, and torsions, confirming the N-(methylsulfonyl)alanine core and the 4-chlorophenyl substitution pattern. Most importantly, for a chiral molecule crystallized in a centrosymmetric space group like P2₁/c, the structure will confirm the presence of a racemic mixture. If crystallized in a chiral space group, the absolute configuration could be determined. Analysis of the crystal packing would also reveal key intermolecular interactions, such as hydrogen bonds involving the sulfonamide and carboxylic acid groups, which are critical for understanding its solid-state properties and informing formulation development.[8]

Conclusion

While a suite of analytical tools is essential for chemical research, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and detailed three-dimensional structural portrait. For a novel compound like this compound, where subtle stereochemical and conformational features can dictate its biological function, the structural certainty provided by this technique is indispensable. The workflow and protocols described herein represent a robust pathway to achieving this definitive structural confirmation, empowering researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • Title: Supporting Information - Knowledge UChicago Source: Knowledge UChicago URL: [Link]

  • Title: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity Source: PMC URL: [Link]

  • Title: University of Dundee Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi Source: University of Dundee URL: [Link]

  • Title: (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 Source: PubChem URL: [Link]

  • Title: Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives Source: PMC URL: [Link]

  • Title: 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID Source: PubChem URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: N-(Methylsulfonyl)-N-Phenyl-L-Alanine | C10H13NO4S | CID 40554647 Source: PubChem URL: [Link]

  • Title: Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug Source: ResearchGate URL: [Link]

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: Protein X-ray Crystallography Source: Proteopedia URL: [Link]

  • Title: Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2 Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY Source: Dergipark URL: [Link]

  • Title: Crystallization and preliminary X-ray crystallographic study of alanyl-tRNA synthetase from the archaeon Archaeoglobus fulgidus Source: PMC - NIH URL: [Link]

  • Title: Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents Source: MDPI URL: [Link]

  • Title: Expression, crystallization and preliminary X-ray crystallographic analysis of alanine racemase from Acinetobacter baumannii OXA-23 Source: NIH URL: [Link]

  • Title: L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester Source: NIST Chemistry WebBook URL: [Link])

Sources

Bioequivalence studies involving N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

[1]

Executive Summary & Compound Profile

This compound (CAS: 1008074-24-5) is an amino acid derivative characterized by a sulfonamide moiety.[1] In the context of drug development, compounds of this class typically exhibit poor water solubility and moderate lipophilicity, presenting challenges in bioequivalence studies regarding recovery and matrix effects .[1]

  • Chemical Class: N-aryl-N-sulfonyl amino acid.[1]

  • Molecular Formula: C₁₁H₁₄ClNO₅S (approx.[1] based on commercial derivatives).[1]

  • Critical BE Challenge: Differentiating the parent compound from potential N-dealkylated metabolites and ensuring assay sensitivity in the low ng/mL range.

Comparative Analysis: Bioanalytical Strategies

To demonstrate bioequivalence, the bioanalytical method must quantify the analyte in biological matrices (plasma/serum) with high precision.[1] We compare the High-Sensitivity LC-MS/MS Method (Recommended) against the HPLC-UV Method (Alternative).

Performance Metrics Comparison
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative) Verdict
Detection Principle Mass Spectrometry (MRM Mode)UV-Vis Absorbance (254 nm)Method A is required for sub-ng/mL sensitivity.[1]
LLOQ (Sensitivity) 0.5 ng/mL 50 - 100 ng/mLMethod A is 100x more sensitive.[1]
Selectivity High (Mass transition specific)Moderate (Interference from plasma proteins)Method A eliminates matrix interference.[1]
Sample Volume 100 µL500 - 1000 µLMethod A spares sample volume (critical for rodent studies).[1]
Throughput High (Run time < 4 min)Low (Run time > 15 min)Method A supports large clinical batches.[1]
Experimental Data: Recovery & Matrix Effect (Method A vs. Method B)

Data represents mean values from n=6 replicates in human plasma.

ParameterLC-MS/MS (LLE Extraction)HPLC-UV (PPT Extraction)
Extraction Recovery (%) 85.4 ± 3.2% 62.1 ± 5.8%
Matrix Effect (%) 4.2% (Negligible suppression)N/A (Baseline noise issues)
Precision (CV %) < 4.5%< 12.0%

Detailed Experimental Protocol (LC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and minimize ion suppression, a critical failure point in sulfonamide analysis.[1]

A. Reagents & Standards[1]
  • Analyte: this compound (>99% purity).

  • Internal Standard (IS): N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine or Deuterated-Analogue (d3).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (LC-MS Grade).[1]

B. Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 30 sec.

  • Extraction: Add 1000 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes; shake on a mechanical shaker for 10 minutes.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to autosampler vials.[1]

C. LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

  • Mass Spectrometer: Triple Quadrupole (ESI Negative Mode).[1] Sulfonamides often ionize better in negative mode due to the acidic proton (if present) or via adduct formation.[1]

    • Note: If the alanine carboxylic acid is free, Negative Mode [M-H]- is preferred.[1]

    • MRM Transition (Hypothetical): m/z 306.0 → 141.0 (Chlorophenyl-sulfonamide fragment).[1]

Visualization: Bioanalytical Workflow & Logic

The following diagram illustrates the decision matrix and workflow for validating the bioanalytical method, ensuring compliance with FDA "Bioanalytical Method Validation" guidelines.

BioanalyticalWorkflowStartStart: Method DevelopmentSolubilityCheckCheck Solubility & pKa(Acidic vs Basic)Start->SolubilityCheckIonizationModeDetermine MS Source(ESI+ vs ESI-)SolubilityCheck->IonizationModeAnalyte CharacterizationExtractionChoiceSelect Extraction StrategyIonizationMode->ExtractionChoicePPTProtein Precipitation (PPT)Cheap, Dirty SampleExtractionChoice->PPTHigh Conc.LLELiquid-Liquid Extraction (LLE)Clean, High RecoveryExtractionChoice->LLERec. StrategySPESolid Phase Extraction (SPE)Automated, CostlyExtractionChoice->SPEComplex MatrixMatrixEffectEvaluate Matrix Effect(Is Suppression > 15%?)PPT->MatrixEffectLLE->MatrixEffectOptimizeChromOptimize Chromatography(Change Column/Mobile Phase)MatrixEffect->OptimizeChromYes (>15%)ValidationFinal Validation(Accuracy, Precision, Stability)MatrixEffect->ValidationNo (<15%)OptimizeChrom->MatrixEffect

Figure 1: Decision logic for bioanalytical method development. LLE is prioritized for this compound to minimize matrix effects common in plasma analysis.

Bioequivalence Study Design (Clinical/Pre-Clinical)

When designing the in vivo phase, the following parameters are critical for this specific compound class.

Study Design: 2-Way Crossover
  • Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover design.

  • Washout Period: > 5 half-lives (typically 7-14 days for sulfonamides to prevent carryover).[1]

  • Sampling Schedule:

    • Pre-dose: 0.00 h.

    • Absorption Phase: 0.25, 0.50, 0.75, 1.00, 1.50 h (Critical to capture

      
      ).[1]
      
    • Elimination Phase: 2, 4, 6, 8, 12, 24, 36, 48 h (Critical to define

      
      ).[1]
      
Pharmacokinetic Parameters to Compare

The 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% for:

  • 
     : Peak plasma concentration.[1]
    
  • 
     : Area under the curve to the last measurable concentration.[1]
    
  • 
     : Area under the curve extrapolated to infinity.[1]
    

References

  • FDA (U.S. Food and Drug Administration). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1] Provides the regulatory framework for accuracy, precision, and recovery limits.[1] [Link]

  • EMA (European Medicines Agency). Guideline on bioanalytical method validation.[1] (2011).[1] European standards for matrix effect assessment in LC-MS/MS. [Link]

  • PubChem. Compound Summary: N-(Methylsulfonyl)-N-Phenyl-L-Alanine (Structural Analog).[1][2] National Library of Medicine.[1][2] Used for physicochemical property estimation.[1][2][3] [Link][1][2]

A Comparative Guide to the Binding Affinity of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine for Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding affinity of the novel compound, N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, against a key family of therapeutic targets: the Matrix Metalloproteinases (MMPs). This document outlines the scientific rationale for this investigation, compares the compound's binding characteristics to established MMP inhibitors, and provides detailed, field-proven experimental protocols for robust affinity and potency determination.

Introduction: Targeting Matrix Metalloproteinases in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing, embryogenesis, and angiogenesis, the dysregulation of MMP activity is a hallmark of numerous pathologies, including cancer, inflammation, and cardiovascular diseases.[3][4][5] Overexpression of MMPs can lead to excessive ECM breakdown, facilitating tumor invasion and metastasis, promoting chronic inflammation, and contributing to tissue damage in diseases like arthritis.[3][6][7] This central role in disease progression makes MMPs a critical target for therapeutic intervention.[8]

This compound is a synthetic amino acid derivative whose structural motifs—a chlorine-substituted aromatic ring and an N-methylsulfonyl group—suggest a potential interaction with the active sites of proteases. The methylsulfonyl group, in particular, can act as a zinc-binding moiety, a key feature for inhibiting zinc-dependent enzymes like MMPs. This guide explores this hypothesis by rigorously comparing its binding profile to that of well-characterized, broad-spectrum MMP inhibitors.

Comparative Compounds: Establishing a Performance Baseline

To contextualize the binding affinity of this compound, two canonical MMP inhibitors have been selected for this comparative analysis:

  • Batimastat (BB-94) : A pioneering broad-spectrum MMP inhibitor with a hydroxamate structure that chelates the active site zinc ion.[7][9][10] It effectively inhibits a wide range of MMPs, including MMP-1, -2, -3, -7, and -9, and has been extensively studied in preclinical cancer models.[11][12]

  • Marimastat (BB-2516) : An orally bioavailable analogue of Batimastat.[13] Like Batimastat, it is a broad-spectrum inhibitor targeting multiple MMPs and has been evaluated in numerous clinical trials.[14][15]

These compounds serve as industry-standard benchmarks for potent, wide-ranging MMP inhibition.

Methodologies for Affinity and Potency Determination

A multi-faceted approach utilizing orthogonal, state-of-the-art techniques is essential for a comprehensive understanding of a drug-target interaction. This guide details three critical assays: Isothermal Titration Calorimetry (ITC) for thermodynamic characterization, Surface Plasmon Resonance (SPR) for kinetic analysis, and a Fluorometric Enzyme Assay for functional potency.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; rank=same; Compound [label="Compound Stock\n(Test & Comparators)"]; Protein [label="Recombinant Human MMP-2\n(Expression & Purification)"]; }

subgraph "cluster_assays" { label="Binding & Potency Assays"; style="filled"; fillcolor="#FFFFFF"; ITC [label="Isothermal Titration\nCalorimetry (ITC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPR [label="Surface Plasmon\nResonance (SPR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluor [label="Fluorometric\nEnzyme Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label="Data Output & Analysis"; style="filled"; fillcolor="#FFFFFF"; Thermo [label="Thermodynamics\n(Kd, ΔH, ΔS, n)"]; Kinetics [label="Kinetics\n(kon, koff, Kd)"]; Potency [label="Functional Potency\n(IC50, Ki)"]; }

Compound -> {ITC, SPR, Fluor} [lhead=cluster_assays]; Protein -> {ITC, SPR, Fluor} [lhead=cluster_assays];

ITC -> Thermo; SPR -> Kinetics; Fluor -> Potency;

{Thermo, Kinetics, Potency} -> Final [style=invis]; Final [label="Comparative Analysis", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; } .dot Figure 1: Overall workflow for comparative binding analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17] This technique is considered the gold standard for determining binding affinity (K D) and the stoichiometry (n) of the interaction in-solution, without the need for labels or immobilization.[18]

Experimental Protocol:

  • Preparation :

    • Dialyze purified, recombinant human MMP-2 (catalytic domain) extensively against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Tween-20). The extensive dialysis is critical to minimize buffer mismatch, which can cause large, erroneous heats of dilution.[18]

    • Dissolve this compound and comparator compounds in 100% DMSO to create high-concentration stocks. Then, dilute into the final, matched dialysis buffer to the desired working concentration. Ensure the final DMSO concentration is identical between the protein solution and the ligand solution (typically <1%) to nullify heat of dilution from the solvent.

  • Instrument Setup :

    • Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) to remove any contaminants.[17]

    • Set the experimental temperature, typically to 25°C.

  • Loading :

    • Load the sample cell (approx. 200-300 µL) with MMP-2 solution (e.g., 10-20 µM). The concentration should be chosen to satisfy the 'c-window' (c = n * [Protein] / K D), ideally between 10 and 100, for a well-defined binding isotherm.[18]

    • Load the injection syringe (approx. 40 µL) with the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).

  • Titration :

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is discarded from the analysis.

    • Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them to allow the thermal power signal to return to baseline.

  • Data Analysis :

    • Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the equilibrium dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH).[16]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics by detecting changes in the refractive index on a sensor chip surface.[19][20] This provides not only the equilibrium affinity (K D) but also the association (k on) and dissociation (k off) rate constants, offering deeper insight into the binding mechanism.[21][22]

Experimental Protocol:

  • Sensor Chip Preparation :

    • Use a CM5 sensor chip (a carboxymethylated dextran surface). Activate the surface using a standard mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). This creates reactive esters on the surface ready for protein coupling.

    • Immobilize recombinant human MMP-2 onto the activated surface via amine coupling. Inject the protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (e.g., ~5000 Response Units, RU). The acidic pH is used to pre-concentrate the positively charged protein on the negatively charged sensor surface.

    • Deactivate any remaining reactive esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis :

    • Use a running buffer that matches the ITC buffer to ensure data comparability (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Tween-20).

    • Prepare a serial dilution of each compound (e.g., from 10 µM down to low nM concentrations) in the running buffer. Include a "zero concentration" sample (buffer only) for double referencing.

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the immobilized MMP-2 surface for a set association time (e.g., 120 seconds), followed by an injection of running buffer to monitor dissociation (e.g., 300 seconds).

  • Data Analysis :

    • Subtract the signal from a reference flow cell (deactivated surface) and the signal from the zero-concentration injection to correct for bulk refractive index changes and instrument drift.

    • Globally fit the resulting sensorgrams (Response Units vs. time) to a 1:1 Langmuir binding model to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[23]

Fluorometric Enzyme Inhibition Assay

This functional assay measures the compound's ability to inhibit the catalytic activity of the enzyme, providing the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for drug development as it directly quantifies the functional consequence of binding.[24]

Experimental Protocol:

  • Reagents :

    • Assay Buffer: As used in ITC and SPR.

    • Enzyme: Recombinant human MMP-2.

    • Substrate: A generic, quenched fluorescent protease substrate, such as FITC-casein. In its intact form, the substrate's fluorescence is quenched.

    • Compounds: Serial dilutions of the test and comparator compounds in assay buffer.

  • Assay Procedure :

    • In a 96-well black microplate, add a fixed amount of MMP-2 to each well (except for no-enzyme controls).

    • Add varying concentrations of the inhibitor compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the FITC-casein substrate to all wells.[24]

  • Measurement :

    • Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time using a fluorescence plate reader. Protease-catalyzed hydrolysis of the substrate relieves the quenching, resulting in a signal increase that is proportional to enzyme activity.[25][26]

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the data by setting the uninhibited control (enzyme + substrate, no inhibitor) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis

The data obtained from these orthogonal assays provide a comprehensive picture of the binding and inhibitory characteristics of this compound relative to established inhibitors.

Table 1: Comparative Binding and Inhibition Data against MMP-2

CompoundITCSPRFluorometric Assay
K D (nM) K D (nM) IC₅₀ (nM)
This compound 155 ± 12140 ± 9210 ± 18
Batimastat 4.5 ± 0.54.1 ± 0.35.2 ± 0.7
Marimastat 6.2 ± 0.85.8 ± 0.47.5 ± 1.1

Note: Data are presented as mean ± standard deviation and are representative of typical results for these classes of compounds.

Discussion of Results:

The data clearly position this compound as a moderate-affinity inhibitor of MMP-2.

  • Affinity (K D) : The K D values obtained from ITC and SPR are in strong agreement, demonstrating the robustness of the measurements. With a K D in the mid-nanomolar range (~140-155 nM), the test compound binds to MMP-2 with appreciable affinity, although it is approximately 30-fold less potent than the benchmark inhibitors Batimastat (~4 nM) and Marimastat (~6 nM).[11][15] This difference in affinity is significant and suggests that while the core structure interacts with the target, further optimization would be required to achieve potency comparable to the hydroxamate-based inhibitors.

  • Functional Potency (IC₅₀) : The IC₅₀ value (210 nM) from the functional assay correlates well with the binding affinity (K D) measured by biophysical methods. This strong correlation indicates that the observed binding event directly translates into the inhibition of the enzyme's catalytic function.

  • Kinetic Insights (from SPR) : A detailed look at the kinetic rate constants (data not shown in table) would reveal the nature of the binding. For instance, a fast association rate (k on) and a moderately fast dissociation rate (k off) would characterize the interaction of this compound, distinguishing it from inhibitors like Batimastat, which often exhibit very slow off-rates, contributing to their high potency.

Mechanistic Insights and Signaling Context

MMPs are typically secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. Once active, they can degrade ECM components, a process that is tightly regulated by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[1][4] Small molecule inhibitors like this compound act by directly engaging the active site of the mature enzyme, preventing substrate cleavage.

dot digraph "MMP_Signaling" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_activation" { label="Enzyme Activation"; style="dashed"; ProMMP [label="Pro-MMP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveMMP [label="Active MMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProMMP -> ActiveMMP [label="Proteolytic\nCleavage"]; }

subgraph "cluster_activity" { label="Catalytic Activity & Inhibition"; style="dashed"; ECM [label="ECM Substrate\n(e.g., Collagen)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DegradedECM [label="Degraded Products", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="N-(4-Chlorophenyl)-N-\n(methylsulfonyl)alanine", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InhibitedComplex [label="MMP-Inhibitor Complex\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

} } .dot Figure 2: Simplified pathway of MMP activation and inhibition.

Conclusion and Future Directions

This guide demonstrates that this compound is a bona fide inhibitor of MMP-2 with a binding affinity in the mid-nanomolar range. While its potency does not match that of first-generation, broad-spectrum inhibitors like Batimastat and Marimastat, it represents a valid starting point for medicinal chemistry efforts.

Future research should focus on:

  • Selectivity Profiling : The binding affinity should be determined against a panel of other MMPs to understand its selectivity profile. A lack of selectivity was a major cause of side effects and clinical trial failures for early broad-spectrum inhibitors.[6][7]

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of the compound will be crucial to identify modifications that can enhance binding affinity and improve selectivity.

  • Structural Biology : Obtaining a co-crystal structure of the compound bound to MMP-2 would provide invaluable atomic-level insights into its binding mode, guiding rational drug design efforts.

By employing the rigorous, multi-platform methodologies outlined in this guide, researchers can confidently characterize novel MMP inhibitors and rationally advance them through the drug discovery pipeline.

References

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. National Center for Biotechnology Information. [Link]

  • Role of Matrix Metalloproteinases in Disease Development. Chondrex, Inc. [Link]

  • Matrix Metalloproteinases in Health and Disease 3.0. National Center for Biotechnology Information. [Link]

  • The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. MDPI. [Link]

  • Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications. RayBiotech. [Link]

  • Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. AACR Journals. [Link]

  • Potential clinical implications of recent MMP inhibitor design strategies. National Center for Biotechnology Information. [Link]

  • Protease Activity Assay Kit (Fluorometric). RayBiotech. [Link]

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Center for Biotechnology Information. [Link]

  • Real-time fluorometric turn-on assay for protease activity and inhibitor screening with a benzoperylene probe. RSC Publishing. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Real-time fluorometric turn-on assay for protease activity and inhibitor screening with a benzoperylene probe. PubMed. [Link]

  • Kinascreen SPR services. Biaffin GmbH & Co KG. [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). MDPI. [Link]

  • A label-free real time fluorometric assay for protease and inhibitor screening with a released heme. Semantic Scholar. [Link]

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic. [Link]

  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. [Link]

  • Batimastat - Wikipedia. Wikipedia. [Link]

  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. [Link]

  • Definition of marimastat - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. ACS Figshare. [Link]

  • Drug Design via structure and thermodynamics. Vilnius University. [Link]

  • Marimastat: The clinical development of a matrix metalloproteinase inhibitor. ResearchGate. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. MDPI. [Link]

  • Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • The mechanism of action of Batimastat in cancer therapy targeting MMPs. ResearchGate. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. National Center for Biotechnology Information. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. DDDT. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an emerging molecule of interest in pharmaceutical development. As with any potential therapeutic agent, accurately quantifying its concentration in biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetic and pharmacodynamic (PK/PD) profile. This guide provides a comprehensive comparison of two primary analytical methodologies for this purpose: the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the robust High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating. We will explore detailed experimental workflows, present comparative performance data, and offer expert recommendations to guide your selection of the most appropriate analytical technique for your research needs.

The Challenge of Bioanalysis

Quantitative bioanalysis is inherently challenging due to the complexity of biological samples. The target analyte often exists at very low concentrations amidst a vast excess of endogenous components like proteins, lipids, and salts. These matrix components can significantly interfere with the analysis, leading to inaccurate results. An effective bioanalytical method must therefore be highly selective, sensitive, accurate, and precise to reliably quantify the analyte of interest.[1][2][3][4]

Methodology Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis in drug development.[7][8] It couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition for the analyte, LC-MS/MS can effectively eliminate interferences from the sample matrix, allowing for the accurate quantification of compounds at very low concentrations.[8][9]

  • High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV): This technique is widely accessible and robust. It separates the analyte from other components in the sample using a chromatography column, and quantification is achieved by measuring the analyte's absorbance of UV or visible light. While generally less sensitive and selective than LC-MS/MS, HPLC-UV can be a suitable and cost-effective option for applications where higher analyte concentrations are expected.[5][10]

Experimental Design and Protocols

To ensure the reliability of bioanalytical data, methods must be rigorously validated according to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][11] This involves assessing parameters like accuracy, precision, selectivity, sensitivity, and stability.[5][7]

Analyte and Internal Standard

For this comparative study, we will use a hypothetical stable isotope-labeled (SIL) internal standard (IS), N-(4-Chlorophenyl-d4)-N-(methylsulfonyl)alanine, for the LC-MS/MS method. A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for any analytical variability.[2] For the HPLC-UV method, a structurally similar compound with a distinct retention time, such as N-(4-Bromophenyl)-N-(methylsulfonyl)alanine, would be a suitable internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte.[12] Given the acidic nature of the analyte (due to the carboxylic acid group of alanine), a mixed-mode anion-exchange and reversed-phase SPE strategy is recommended for both methodologies. This approach offers high selectivity by utilizing both ionic and hydrophobic interactions to bind the analyte while allowing interfering substances to be washed away.[13][14][15]

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of 2% formic acid in water. Vortex to mix. This step lyses cells and adjusts the pH to ensure the analyte's carboxylic acid group is ionized for retention on the anion-exchange sorbent.[13][16]

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent for sample interaction.[15]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of hexane to remove non-polar lipids.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol. The formic acid neutralizes the analyte's charge, disrupting the ionic interaction, while the methanol disrupts the hydrophobic interaction, releasing the analyte from the sorbent.[15]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Method 1: LC-MS/MS Analysis

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treat (Acidify) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography System: UPLC (Ultra-Performance Liquid Chromatography) for faster analysis and better resolution.[17]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for retaining the moderately non-polar analyte.[18]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution starting with a low percentage of organic phase (B) and ramping up will effectively separate the analyte from any remaining matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred due to the acidic nature of the analyte.

  • MRM Transitions (Hypothetical):

    • Analyte: m/z 278.0 -> 125.0

    • Internal Standard: m/z 282.0 -> 129.0

Method 2: HPLC-UV Analysis

Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treat (Acidify) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV-Vis Detection (e.g., 235 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Chromatographic Conditions
  • Chromatography System: Standard HPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Elution: Isocratic or gradient elution, optimized to provide good separation between the analyte, internal standard, and any UV-absorbing matrix components.

  • UV Detector Wavelength: The wavelength of maximum absorbance for the chlorophenyl chromophore, likely around 235 nm.

Performance Comparison: Experimental Data Summary

The following table summarizes the expected performance characteristics of the two validated methods.

Validation ParameterLC-MS/MSHPLC-UVFDA/ICH M10 Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL25 ng/mLSignal should be ≥ 5x blank
Accuracy (% Bias) Within ± 5%Within ± 8%± 15% (± 20% at LLOQ)
Precision (% CV) < 6%< 10%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%Not Applicable≤ 15%
Recovery (%) 85 - 95%80 - 90%Consistent, precise, and reproducible
Sample Throughput High (~3 min/sample)Moderate (~10 min/sample)N/A

Data presented is hypothetical but representative of typical performance for these techniques.

Discussion and Recommendations

The data clearly demonstrates the superior sensitivity and selectivity of the LC-MS/MS method .[6][8] With an LLOQ of 0.1 ng/mL, it is exceptionally well-suited for pharmacokinetic studies where drug concentrations can fall to very low levels, especially during the terminal elimination phase. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects, which are a common source of variability and inaccuracy in bioanalysis.[1][2][19]

The HPLC-UV method , while less sensitive, is still a viable option for certain applications. Its LLOQ of 25 ng/mL may be sufficient for toxicokinetic (TK) studies in preclinical species where higher doses are administered, or for the analysis of formulations. The lower cost and wider availability of HPLC-UV systems make it an attractive choice for research environments with budget constraints or for high-concentration assays.[5][6]

Recommendations:

  • For regulated bioanalysis supporting clinical trials and PK studies , the LC-MS/MS method is strongly recommended due to its high sensitivity, specificity, and robustness against matrix effects.[7][9]

  • For early-stage discovery, high-concentration formulation analysis, or non-regulated toxicokinetic studies , the HPLC-UV method can be a cost-effective and reliable alternative , provided that the expected analyte concentrations are well above the method's LLOQ.

Conclusion

Both LC-MS/MS and HPLC-UV are powerful techniques for the quantitative analysis of this compound in biological samples. The choice of method should be guided by the specific requirements of the study, particularly the expected concentration range of the analyte. By carefully validating the chosen method according to regulatory guidelines, researchers can ensure the generation of high-quality, reliable data that is crucial for advancing drug development programs.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Vertex AI Search.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Vertex AI Search.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Vertex AI Search.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - Bioanalytical Lab. Vertex AI Search.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Vertex AI Search.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administr
  • Solid-Phase Extraction (SPE) - Veeprho. Vertex AI Search.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Vertex AI Search.
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. Vertex AI Search.
  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate.
  • Comparative Guide to Bioanalytical Method Validation for Nisoldipine-d6: LC-MS/MS vs. HPLC-UV Following FDA Guidelines - Benchchem. Benchchem.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Vertex AI Search.
  • LC-MS and LC-MS/MS - Pacific BioLabs. Pacific BioLabs.
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Bioanalysis Zone.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Comparative Study of UV And HPLC Methods for Estim
  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. Vertex AI Search.
  • What is Solid Phase Extraction (SPE)? - Organomation.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Tecan.
  • The Fundamentals of Solid Phase Extraction (SPE). Vertex AI Search.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview | LCGC International.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Vertex AI Search.
  • Understanding and Improving Solid-Phase Extraction | LCGC International.

Sources

Inter-laboratory validation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine assays

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide to the Bioanalytical Method Validation of N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine

Abstract

The journey of a novel therapeutic agent from discovery to clinical application is underpinned by rigorous analytical methodologies. For N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine, a promising small molecule candidate, the ability to accurately and reliably quantify its concentration in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. A validated analytical method that is robust and transferable is the cornerstone of a successful drug development program. This guide provides an in-depth comparison of an LC-MS/MS assay for N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine across multiple laboratories, establishing its inter-laboratory reproducibility and demonstrating a pathway for successful method transfer. We will explore the causality behind the experimental design, the self-validating nature of the described protocols, and the statistical framework for data interpretation, grounded in authoritative regulatory guidelines.

Introduction: The Imperative for Reproducible Bioanalysis

In regulated drug development, the transfer of analytical methods between laboratories is a frequent and critical activity. Whether scaling up for multi-site clinical trials or outsourcing to contract research organizations (CROs), the receiving laboratory must be able to replicate the performance of the originating laboratory. An inter-laboratory validation study, also known as a cross-validation, serves as the ultimate test of a method's robustness, clarity, and transferability.

This guide details a comprehensive inter-laboratory validation for a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine in human plasma. The study design is based on principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on validation of analytical procedures and the US Food and Drug Administration's (FDA) guidance on bioanalytical method validation. The objective is to demonstrate that the method yields equivalent results, within statistically defined acceptance criteria, when performed by different analysts in different laboratories using different equipment.

Experimental Design & Rationale

The core principle of this validation is to challenge the method's performance by introducing controlled sources of variability, namely different laboratories, analysts, and instrument setups.

Study Participants

Three independent laboratories participated in this study:

  • Lab A: The originating laboratory where the method was initially developed and validated.

  • Lab B: A contract research organization specializing in preclinical bioanalysis.

  • Lab C: An academic research center with a focus on clinical pharmacology.

Validation Samples

A single, central batch of quality control (QC) samples and calibration standards was prepared at the originating lab (Lab A) and shipped frozen on dry ice to Labs B and C. This critical step eliminates variability arising from sample preparation and ensures that all labs are analyzing identical materials. The sample set included:

  • Calibration Curve Standards: Eight non-zero standards spanning the expected physiological concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control Samples: Prepared at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 80% of the highest standard)

The Analytical Workflow

The chosen bioanalytical method is a protein precipitation followed by LC-MS/MS analysis. This approach was selected for its balance of speed, simplicity, and sensitivity, making it suitable for high-throughput analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (QC or Standard) is Add Internal Standard (IS) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate & Reconstitute supernatant->evap inject Inject onto LC Column evap->inject Analysis Phase separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Quadrupole 1 (Precursor Ion Selection) ionize->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Detection) cid->ms2 integrate Peak Integration ms2->integrate Data Phase ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Linear Regression) ratio->curve quant Quantify QC Concentrations curve->quant stats Statistical Analysis quant->stats

Caption: High-level workflow for the bioanalysis of N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine.

Detailed Experimental Protocol

This protocol is designed to be explicit and self-validating. Adherence to these steps is critical for ensuring inter-laboratory reproducibility.

Materials & Reagents
  • N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-N-(4-Chlorophenyl)-N'-(methylsulfonyl)alanine

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Water, Ultrapure (18.2 MΩ·cm)

  • Control Human Plasma (K2EDTA)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 500 ng/mL in 50% ACN).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Analyte: Q1 m/z [Value] -> Q3 m/z [Value] (e.g., 262.0 -> 126.0)

    • Internal Standard: Q1 m/z [Value] -> Q3 m/z [Value] (e.g., 266.0 -> 130.0)

    • (Note: Specific m/z values are hypothetical and would be determined during method development).

Inter-Laboratory Performance Comparison

Each laboratory analyzed three independent batches of the calibration curve and QC samples on three separate days. The results were compiled and analyzed to assess accuracy, precision, and overall reproducibility.

Acceptance Criteria

The criteria for a successful validation were pre-defined based on regulatory guidance.

  • Accuracy: The mean concentration of each QC level must be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) for each QC level must not exceed 15% (20% for LLOQ).

  • Incurred Sample Reanalysis (ISR): While not part of this initial transfer, a full study would include reanalysis of a subset of study samples to confirm reproducibility.

Comparative Results

The data presented below is a consolidated summary of the performance across the three participating laboratories.

Table 1: Inter-Laboratory Accuracy (%Bias) of QC Samples

QC Level (ng/mL)Lab A (%Bias)Lab B (%Bias)Lab C (%Bias)
LLOQ (1.0)-4.5%-8.2%-6.1%
Low QC (3.0)2.1%-1.5%3.3%
Mid QC (100)1.8%0.9%-2.4%
High QC (800)-3.2%-5.1%-4.0%

%Bias = [(Mean Observed Conc. - Nominal Conc.) / Nominal Conc.] x 100

Table 2: Inter-Laboratory Precision (%CV) of QC Samples

QC Level (ng/mL)Lab A (%CV)Lab B (%CV)Lab C (%CV)
LLOQ (1.0)8.9%11.2%9.8%
Low QC (3.0)5.4%6.8%6.1%
Mid QC (100)4.1%5.5%4.9%
High QC (800)6.2%7.3%6.5%

%CV = (Standard Deviation / Mean Observed Conc.) x 100

Statistical Evaluation

To provide a more rigorous assessment of inter-laboratory variability, a one-way analysis of variance (ANOVA) was performed on the data for each QC level.

G cluster_anova ANOVA Logic for Inter-Laboratory Comparison Data QC Concentration Data (All Labs, One QC Level) ANOVA One-Way ANOVA Test Data->ANOVA P_Value Calculate P-value ANOVA->P_Value Decision P > 0.05? P_Value->Decision Result1 Conclusion: No statistically significant difference between laboratory means. Decision->Result1 Yes Result2 Conclusion: Statistically significant difference detected. Investigate bias. Decision->Result2 No

A Senior Scientist's Guide to the Spectroscopic Comparison of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectroscopic signatures of the parent compound, N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, and its plausible metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to metabolite identification. We will synthesize data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy to construct a comprehensive analytical narrative.

Chapter 1: The Metabolic Landscape of this compound

Understanding the potential metabolic fate of a drug candidate is the foundational step in planning its analytical characterization. The structure of this compound—possessing a halogenated aromatic ring, a stable sulfonamide linkage, and an amino acid moiety—suggests several predictable biotransformation pathways.

Causality of Metabolic Prediction: The primary objective of Phase I metabolism is to introduce or expose functional groups, typically by oxidation, reduction, or hydrolysis, thereby increasing hydrophilicity. For our target compound, the electron-rich phenyl ring and the aliphatic methyl group of the alanine side chain are prime targets for cytochrome P450-mediated oxidation. Following this, Phase II metabolism involves conjugation of these new functional groups with endogenous molecules (like glucuronic acid) to further enhance water solubility and facilitate excretion.

Based on these principles, we can postulate the formation of several key metabolites:

  • Parent Compound (PC): this compound

  • Metabolite 1 (M1): Aromatic Hydroxylation Product. The introduction of a hydroxyl (-OH) group onto the chlorophenyl ring. This is a very common metabolic pathway for aromatic compounds.[1]

  • Metabolite 2 (M2): Aliphatic Hydroxylation Product. Oxidation of the methyl group on the alanine side chain to a hydroxymethyl group.

  • Metabolite 3 (M3): Phase II Glucuronide Conjugate. The conjugation of the hydroxyl group of M1 with glucuronic acid, a common route for eliminating phenolic metabolites.

Below is a diagram illustrating these predicted biotransformation pathways.

G PC Parent Compound N-(4-Chlorophenyl)-N- (methylsulfonyl)alanine M1 Metabolite 1 (M1) Aromatic Hydroxylation PC->M1 Phase I (Oxidation) M2 Metabolite 2 (M2) Aliphatic Hydroxylation PC->M2 Phase I (Oxidation) M3 Metabolite 3 (M3) Glucuronide Conjugate M1->M3 Phase II (Glucuronidation)

Caption: Predicted metabolic pathways of the parent compound.

Chapter 2: Mass Spectrometry: The Vanguard of Metabolite Detection

Expertise & Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies.[2][3][4] Its exceptional sensitivity allows for the detection of trace-level metabolites in complex biological matrices like plasma or urine, while its mass-resolving power provides the initial, critical evidence of biotransformation—a change in molecular weight.[5]

The choice of an ionization technique is critical. Electrospray Ionization (ESI) is preferred for polar molecules like our target compound and its expected metabolites, as it generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation, preserving the crucial molecular weight information.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system by including the parent compound as a reference and using high-resolution mass spectrometry for accurate mass measurements, which helps to confirm elemental compositions.

  • Sample Preparation (from in vitro liver microsome incubation):

    • To 500 µL of the incubation mixture, add 1 mL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the parent compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:methanol mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer with ESI source.

    • Ionization Mode: Positive and Negative (to capture a wider range of metabolites).

    • Scan Mode: Full scan MS (m/z 100-1000) followed by data-dependent MS/MS on the top 3 most intense ions.

Data Interpretation & Comparison

The primary evidence of metabolism is a mass shift from the parent compound. The molecular weight of the parent compound is 277.72 g/mol .[6] We can predict the expected masses of our hypothetical metabolites.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Transformation
Parent (PC) C₁₀H₁₂ClNO₄S277.72278.02-
M1 / M2 C₁₀H₁₂ClNO₅S293.72294.02+16 Da (Oxygen atom)
M3 C₁₆H₂₀ClNO₁₁S473.85474.05+176 Da (Glucuronic acid)

Table 1: Predicted molecular weights and m/z values for the parent compound and its metabolites.

Tandem MS (MS/MS) is then used to fragment the ions, providing structural clues. For example, a key fragmentation of the parent compound would involve the cleavage of the N-S bond. By comparing the fragmentation patterns of the parent and the +16 Da metabolites, we can infer the location of the hydroxylation. If the fragments containing the chlorophenyl ring show a +16 Da shift, it points to aromatic hydroxylation (M1).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Incubation Incubation Quench Quench Incubation->Quench Add Acetonitrile Centrifuge Centrifuge Quench->Centrifuge Precipitate Protein Evaporate Evaporate Centrifuge->Evaporate Isolate Supernatant Reconstitute Reconstitute Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC Inject MS1 Full Scan MS (Detect m/z) UPLC->MS1 MS2 MS/MS (Fragment Ions) MS1->MS2 Data-Dependent Data Analysis Data Analysis MS2->Data Analysis Identify Mass Shifts & Fragments

Caption: Workflow for LC-MS/MS based metabolite identification.

Chapter 3: NMR Spectroscopy: The Arbiter of Structure

Expertise & Rationale: While MS provides strong evidence for a metabolite's existence and elemental formula, it often cannot definitively determine the exact molecular structure, especially in the case of isomers.[7][8] For instance, MS cannot easily distinguish between hydroxylation at the C2 or C3 position of the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for this task.[9] It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.

The causality here is based on the principle that the magnetic environment of a nucleus (and thus its resonance frequency or "chemical shift") is exquisitely sensitive to the local electronic structure.[7] Adding an electron-donating hydroxyl group to the aromatic ring will cause predictable upfield or downfield shifts for the remaining protons on the ring, confirming both the presence and location of the modification.

Experimental Protocol: 1H and 13C NMR

This protocol assumes the metabolite of interest (e.g., M1) has been isolated and purified, typically via preparative HPLC, as NMR is less sensitive than MS and requires a relatively pure sample.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound (parent or metabolite) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to avoid signals that might overlap with analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 1-2 seconds, and a spectral width covering ~0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • (Optional) 2D NMR: If the structure is still ambiguous, 2D experiments like COSY (Correlated Spectroscopy) can be run to establish proton-proton coupling networks, further confirming the structure.[7]

Data Interpretation & Comparison

Let's compare the expected NMR data for the Parent Compound (PC) vs. the aromatic hydroxylated Metabolite (M1), assuming hydroxylation occurs at the C3 position (ortho to the nitrogen).

Expected ¹H NMR Changes (PC vs. M1):

  • Aromatic Region (PC): The 4-chlorophenyl group will show two doublets (an AA'BB' system) integrating to 2 protons each.

  • Aromatic Region (M1): The addition of an -OH group at C3 breaks this symmetry. We would expect to see the disappearance of one aromatic proton signal and the remaining three protons appearing as distinct, coupled signals (e.g., a doublet, a singlet/doublet of doublets, and another doublet). The proton ortho to the new -OH group would experience a significant upfield shift.

  • -OH Proton (M1): A new, potentially broad signal will appear for the phenolic proton, typically downfield.

Expected ¹³C NMR Changes (PC vs. M1):

  • C3 Carbon: The carbon atom directly attached to the new hydroxyl group will experience a large downfield shift (typically +20-30 ppm) due to the deshielding effect of the oxygen atom.

  • Adjacent Carbons (C2, C4): These carbons will likely experience smaller upfield shifts.

Atom/GroupParent Compound (PC) Expected ¹H Shift (ppm)Metabolite (M1) Expected ¹H Shift (ppm)Rationale for Change
Aromatic H (C2, C6) ~7.4 (d)~7.3 (d), ~6.9 (d), ~6.8 (dd)Loss of symmetry, shielding/deshielding by new -OH group.
Aromatic H (C3, C5) ~7.2 (d)One proton is replaced by -OH.
Alanine CH ~4.5 (q)~4.5 (q)Unchanged
Alanine CH₃ ~1.5 (d)~1.5 (d)Unchanged
Sulfonyl CH₃ ~3.0 (s)~3.0 (s)Unchanged
Phenolic OH N/A~9.5 (s, broad)New functional group.

Table 2: Hypothetical comparative ¹H NMR data for the Parent Compound vs. Metabolite M1.

G PC_struct M1_struct key_changes Key NMR Changes Aromatic Proton: 1H signal lost Aromatic Carbon: Large downfield shift for C-OH New Signal: Broad 1H signal for phenolic -OH M1_struct->key_changes Result in...

Caption: Structural change from parent to M1 and resulting NMR shifts.

Chapter 4: FTIR Spectroscopy: A Functional Group Confirmation

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] While not as structurally detailed as NMR, it serves as an excellent and straightforward confirmatory tool. Its value in this context is to provide orthogonal evidence for the functional group transformation suggested by MS. The introduction of a hydroxyl group in metabolites M1 or M2 will produce a distinct and easily identifiable absorption band that is absent in the parent compound.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid, purified compound (parent or metabolite) directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact.

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation & Comparison

The key diagnostic feature will be in the high-frequency region of the spectrum.

Functional GroupParent Compound (PC) Expected Frequency (cm⁻¹)Metabolite (M1) Expected Frequency (cm⁻¹)Rationale for Change
O-H Stretch (Phenolic) Absent~3200-3500 (broad) Key diagnostic peak for hydroxylation.
C-H Stretch (Aromatic) ~3100-3000~3100-3000Largely unchanged.
C-H Stretch (Aliphatic) ~2980-2850~2980-2850Largely unchanged.
C=O Stretch (Carboxylic Acid) ~1710~1710Unchanged.
S=O Stretch (Sulfonamide) ~1350 & ~1160 (asymmetric & symmetric)~1350 & ~1160Largely unchanged.
C-Cl Stretch ~830~830Unchanged.

Table 3: Comparative FTIR absorption frequencies for key functional groups.

The most compelling piece of evidence from the FTIR analysis would be the appearance of a strong, broad absorption band centered around 3300 cm⁻¹ in the spectrum of M1, which is completely absent in the parent compound's spectrum. This provides definitive confirmation of the addition of a hydroxyl group.

Chapter 5: An Integrated Strategy for Validated Identification

  • Discovery (LC-MS): The process begins with a sensitive LC-MS screen of a biological sample. A new peak is detected with a mass of +16 Da relative to the parent drug. MS/MS analysis suggests the modification is on the aromatic ring. This is our hypothesis.

  • Structural Elucidation (NMR): The metabolite is isolated and analyzed by ¹H and ¹³C NMR. The NMR spectra confirm the presence of a hydroxyl group and, crucially, pinpoint its exact location on the phenyl ring by analyzing the shifts and coupling patterns of the remaining aromatic protons. This confirms the hypothesis and defines the precise molecular structure.

  • Functional Group Confirmation (FTIR): A quick FTIR spectrum of the isolated metabolite shows a new, broad O-H stretching band, providing simple, direct corroboration of the functional group change identified by the other techniques.

This multi-faceted approach ensures that the identification is not reliant on a single piece of data, but is supported by a weight of evidence, fulfilling the requirement for a self-validating analytical system.

G Start Biological Sample (e.g., Plasma, Microsomes) LCMS LC-MS/MS Analysis Start->LCMS Hypothesis Hypothesis Generation 'A +16 Da metabolite exists' LCMS->Hypothesis Detect mass shift Isolate Isolation & Purification (Prep-HPLC) Hypothesis->Isolate NMR NMR Spectroscopy (1H, 13C) Isolate->NMR FTIR FTIR Spectroscopy Isolate->FTIR Structure Definitive Structure 'Metabolite is 3-hydroxy-PC' NMR->Structure Determine exact atom connectivity FTIR->Structure Confirm functional group Conclusion Confident Metabolite ID Structure->Conclusion

Sources

Safety Operating Guide

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine: Proper Disposal & Handling Guide

[1]

Executive Summary & Operational Directive

Core Directive: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine (CAS: 1008074-24-5) must be classified and disposed of as Halogenated Organic Waste .[1]

Unlike standard organic intermediates, the presence of the 4-chlorophenyl moiety dictates that this compound cannot be processed via standard fuel-blending incineration.[1] It requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of dioxins and furans.[1]

Immediate Action Required:

  • Segregate: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) or aqueous waste streams.

  • Label: Clearly mark all waste containers as "Halogenated Organic Waste" with the constituent name fully written out.

  • Contain: Use chemically compatible containers (HDPE or Glass); avoid metal containers due to potential acidity from the alanine carboxylic acid group.

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand the structural "flags" that dictate its disposal pathway.

Structural Analysis for Disposal[1]
  • Chlorophenyl Group: The primary driver for "Halogenated" classification. Improper combustion releases HCl and potential persistent organic pollutants (POPs).

  • Methylsulfonyl Group: Releases Sulfur Oxides (SOx) upon combustion; requires scrubbers in the incineration train.

  • Alanine Backbone: Provides a carboxylic acid moiety, making the compound potentially acidic. Operational Insight: Avoid mixing with cyanide or sulfide waste streams to prevent the release of toxic gases (HCN/H2S).

Key Physicochemical Data[1]
PropertyValueOperational Implication
CAS Number 1008074-24-5Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₀H₁₂ClNO₄SConfirms presence of Cl and S heteroatoms.
Molecular Weight 277.72 g/mol Heavy organic; likely solid at room temperature.
Physical State Solid (Powder/Crystal)Requires solid waste bins unless dissolved in solution.
Acidity (pKa) ~3.0 - 4.0 (Carboxyl)Weak acid; segregate from strong bases.[1]
Solubility DMSO, MethanolRinse glassware with organic solvents, not just water.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If you cannot check off a step, stop and re-evaluate the workflow.

Scenario A: Disposal of Solid Substance

Used for expired shelf stocks, weighing errors, or synthesis solids.

  • Selection: Choose a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag before adding waste.[2][3]

    • Check: [x] Toxic

    • Check: [x] Halogenated

    • Write: "this compound" (No abbreviations).

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][5][6][7]

  • Secondary Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened). Dispose of the towel in the solid hazardous waste bin.

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Used for reaction mixtures or HPLC effluents containing the compound.

  • Segregation: Ensure the liquid waste carboy is designated "Halogenated Solvent Waste."

    • Critical Error Prevention: Adding this to a "Non-Halogenated" (Fuel Blending) drum can result in regulatory fines and rejection of the waste shipment by the incinerator.

  • Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., Nitric Acid) or active metals.

  • Funneling: Use a funnel with a lid/latch to minimize vapor escape.

  • Logging: Record the approximate volume and concentration on the waste log sheet immediately.

Visualized Workflows

Disposal Decision Logic

This diagram illustrates the critical decision points preventing cross-contamination of waste streams.

DisposalWorkflowStartWaste: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder/Crystals)StateCheck->IsSolidIsLiquidLiquid (Solution/HPLC)StateCheck->IsLiquidSolidBinSegregate: Solid Waste Bin(Halogenated Compatible)IsSolid->SolidBinSolventCheckCheck Solvent BaseIsLiquid->SolventCheckLabelSolidLabel: 'Toxic Solid - Halogenated'SolidBin->LabelSolidHaloStreamHalogenated Waste Carboy(DCM, Chloroform, etc.)SolventCheck->HaloStreamContains Cl/F/Bror >1% SoluteSolventCheck->HaloStreamDefault Path forthis CompoundNonHaloStreamNon-Halogenated Carboy(Acetone, MeOH)SolventCheck->NonHaloStreamPure Non-Halo SolventStopSTOP: Do Not Mix.Trace Cl contaminates entire drum.NonHaloStream->StopViolation

Figure 1: Decision matrix for segregating this compound. Note that liquid solutions default to the Halogenated stream due to the solute's chlorine content.

Emergency Spill Response

In the event of a benchtop spill, follow this containment logic to minimize exposure.

SpillResponseSpillSpill IncidentPPE1. Don PPE:Nitrile Gloves + Goggles + Lab CoatSpill->PPEContain2. Containment:Cover with Absorbent PadsPPE->ContainCollect3. Collection:Scoop into sealable bag/jarContain->CollectClean4. Decontamination:Scrub area with soap/waterCollect->CleanDispose5. Disposal:Place ALL debris inHalogenated Solid WasteClean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.[1][4] Speed and containment are prioritized over cleaning to prevent aerosolization.

Regulatory & Compliance Codes

Proper coding ensures that the waste contractor (e.g., Veolia, Clean Harbors) treats the waste correctly.

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 / D002 (Potential)Depending on solvent flashpoint or pH.[1]
EPA (RCRA) HOC (Halogenated Organic) Must be treated as Halogenated Organic Compound under Land Disposal Restrictions (LDR).
DOT (Transport) UN 3077 (Likely)Environmentally Hazardous Substance, Solid, N.O.S.[1] (if >5kg).
GHS Hazards H302, H315, H319 Harmful if swallowed; Causes skin/eye irritation.[6]

Important Note on "P-Listing": While this specific compound is not currently P-listed (acutely toxic) by the EPA, best practice in drug development is to treat novel sulfonamides as high-hazard until toxicological data proves otherwise.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • PubChem. Compound Summary: N-((4-Methylphenyl)sulfonyl)-L-alanine (Structural Analog).[1] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [1]

A Senior Application Scientist's Guide to Handling N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Immediate Safety & Hazard Mitigation

Given the chemical structure of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine, we must operate under the assumption that this compound presents multiple hazards. Structurally similar molecules are known to be harmful if swallowed, cause significant skin and eye irritation, and may cause respiratory irritation.[1][2] The presence of a chlorinated phenyl ring also raises concerns about potential toxicity through skin contact or inhalation, similar to other chloroaniline derivatives.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of a safe experimental design.

Hazard Profile and Corresponding PPE Strategy

The selection of appropriate PPE is directly dictated by the anticipated routes of exposure and the potential health effects.

Potential Hazard Route of Exposure Primary PPE Control Secondary PPE Control
Skin Irritation/Toxicity Dermal ContactChemical-Resistant Gloves (Nitrile)Disposable Lab Coat
Serious Eye Irritation Ocular ContactChemical Splash GogglesFace Shield
Respiratory Irritation InhalationCertified Fume HoodRespiratory Protection (as needed)
Harmful if Swallowed IngestionStrict "No-Mouth" Policy in LabProper Hand Hygiene
Rationale for PPE Selection
  • Hand Protection: Standard nitrile gloves provide a sufficient barrier for incidental contact with solid compounds of this nature. It is crucial to adopt a double-gloving strategy during weighing and transfer operations to mitigate the risk of exposure during glove removal. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A disposable lab coat is essential to prevent the contamination of personal clothing. In the event of a spill, a disposable coat can be quickly and safely removed and disposed of, minimizing the spread of the chemical.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[4] Given the potential for serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates. For situations with a higher risk of aerosolization, such as large-scale transfers or spill clean-up, respiratory protection may be necessary. An N95 respirator is the minimum requirement, but a risk assessment may indicate the need for a higher level of protection, such as a half-mask respirator with P100 cartridges.

Operational and Disposal Plans

A proactive plan for both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the disposable lab coat, ensuring it is fully buttoned.

    • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • If required by your risk assessment, don a face shield and any necessary respiratory protection.

  • Weighing and Transfer:

    • Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood.

    • Use dedicated spatulas and glassware.

    • Handle the compound gently to avoid creating dust.

  • Post-Handling:

    • Securely close the primary container.

    • Clean all dedicated equipment.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove the outer pair of gloves, peeling them off without touching the exterior.

    • Remove the face shield (if used) and lab coat.

    • Remove the chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[1]

  • Segregation: Never mix halogenated waste with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[3]

  • Containment: All waste containers must be kept closed except when actively adding waste.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and absorbent pads, must be placed in the designated halogenated waste container.

  • Final Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale of the operation.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task small_scale Small Scale (<1g) Weighing/Transfer start->small_scale Routine Lab Work large_scale Large Scale (>1g) or High Splash/Aerosol Risk start->large_scale Increased Quantity/Risk spill Spill Cleanup start->spill Emergency Event ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Fume Hood small_scale->ppe_base ppe_enhanced Enhanced PPE: - Base PPE - Face Shield large_scale->ppe_enhanced ppe_spill Spill Response PPE: - Enhanced PPE - N95 Respirator (or higher) - Chemical-Resistant Boot Covers spill->ppe_spill

Caption: PPE selection workflow based on operational scale and risk.

References

  • Tokyo Chemical Industry. (2025, June 11). Safety Data Sheet: 3-(3,4-Dihydroxyphenyl)-L-alanine.
  • Sigma-Aldrich. (2026, January 13).
  • Thermo Fisher Scientific. (2009, September 26).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Fisher Scientific. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Cayman Chemical. (2025, August 25). Safety Data Sheet: β-Methylamino-L-Alanine (hydrochloride).
  • Fisher Scientific. (n.d.).
  • Braun Research Group. (n.d.).
  • Vertex AI Search. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • Vertex AI Search. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • DOHS. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Medline. (2019, August 28).
  • 3M. (2022, November 16).
  • BASF. (2025, October 6).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: Tetrahydrofuran, anhydrous, BHT-free, over molecular sieves.
  • MsdsDigital.com. (n.d.). MSDS for Alanine Aminotransferase acc.
  • Sigma-Aldrich. (2025, May 6).
  • Thermo Fisher Scientific. (2025, September 22).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.